3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHKLLYQUQPOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542095 | |
| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76041-73-1 | |
| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS No. 76041-73-1), a key heterocyclic building block in modern medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic utility of this compound. We will explore its unique structural features, including the interplay of the bromo, trifluoromethyl, and hydroxypyridine moieties, which impart valuable characteristics for the development of novel therapeutics. This guide will also detail practical experimental protocols and discuss the theoretical underpinnings of its reactivity and biological significance.
Introduction: A Privileged Scaffold in Drug Discovery
This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] The pyridine ring is a common motif in numerous biologically active compounds, and its strategic functionalization is a cornerstone of modern drug design. The unique combination of a bromine atom at the 3-position, a strongly electron-withdrawing trifluoromethyl group at the 5-position, and a hydroxyl group at the 2-position creates a molecule with a distinct electronic profile and multiple reactive sites for chemical modification.
The trifluoromethyl group is particularly noteworthy for its ability to enhance key drug-like properties. Its high lipophilicity can improve membrane permeability and bioavailability, while its metabolic stability can increase a drug's half-life.[2][3] Furthermore, the trifluoromethyl group can modulate the pKa of nearby functional groups and engage in favorable interactions with biological targets, such as kinases.[2] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures.[4] The 2-hydroxyl group, existing in tautomeric equilibrium with its pyridin-2(1H)-one form, provides a site for further derivatization and can participate in crucial hydrogen bonding interactions with target proteins.[4]
This guide will delve into the fundamental chemical properties of this compound, provide a detailed synthetic route, explore its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discuss its application in the development of targeted therapeutics, particularly in the context of kinase inhibition.
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source(s) |
| CAS Number | 76041-73-1 | [5] |
| Molecular Formula | C₆H₃BrF₃NO | [5] |
| Molecular Weight | 241.99 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Boiling Point | 252.7 °C at 760 mmHg | [6] |
| Density | 1.9 ± 0.1 g/cm³ | [6] |
| Flash Point | 113.1 ± 25.9 °C | [6] |
| XLogP3 | 1.5 | [6] |
Tautomerism: The Pyridinol-Pyridone Equilibrium
A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the aromatic pyridin-2-ol (lactim) form and the non-aromatic pyridin-2(1H)-one (lactam) form. This equilibrium is sensitive to the nature of substituents on the pyridine ring and the polarity of the solvent.[2][3][7]
For this compound, the presence of the electron-withdrawing trifluoromethyl group at the 5-position is expected to influence the position of this equilibrium. In the gas phase, the lactim tautomer is often the predominant species for substituted 2-hydroxypyridines.[2][7] However, in polar solvents, the more polar pyridin-2(1H)-one form is often stabilized and can become the dominant tautomer.[2][4] This is a critical consideration in drug design, as the two tautomers present different hydrogen bonding patterns and three-dimensional shapes, which can significantly impact their binding to biological targets.
Sources
- 1. 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid(959245-76-2) 1H NMR spectrum [chemicalbook.com]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. colorado.edu [colorado.edu]
- 5. scbt.com [scbt.com]
- 6. 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 7. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS 76041-73-1): A Keystone Building Block in Modern Medicinal Chemistry
In the landscape of modern drug development, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical building blocks, this compound has emerged as a molecule of significant interest. Its unique trifunctionalized pyridine core presents a versatile platform for medicinal chemists to construct complex, biologically active compounds.
The strategic placement of three key functional groups underpins its utility:
-
The Bromine Atom (C3): This serves as a highly efficient "handle" for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[1]
-
The Trifluoromethyl Group (C5): The CF₃ group is a cornerstone of modern medicinal chemistry.[2] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and cell permeability.[2][3]
-
The 2-Hydroxyl Group: This group exists in a tautomeric equilibrium with its 2-pyridone form, 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one. This feature provides an additional site for modification and influences the electronic properties of the entire ring system.[1]
This guide provides an in-depth exploration of this compound, offering researchers and drug development professionals a comprehensive overview of its properties, synthetic utility, and practical application, grounded in established chemical principles.
I. Physicochemical Properties and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is the foundation of sound experimental design.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 76041-73-1 | [4][5] |
| Molecular Formula | C₆H₃BrF₃NO | [4][5] |
| Molecular Weight | 241.99 g/mol | [4] |
| Predicted Density | 1.876 g/cm³ | [4] |
| Predicted Boiling Point | 252.7 °C | [4] |
Handling and Safety (EHS) Considerations
As a halogenated and trifluoromethylated aromatic compound, this compound requires careful handling to ensure laboratory safety.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6] It is also considered harmful if swallowed or in contact with skin.[6][7]
-
Personal Protective Equipment (PPE): When handling this substance, wearing appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.[8]
-
Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice from an ophthalmologist.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]
-
Ingestion: Rinse mouth with water and call a poison center or doctor if you feel unwell.[7]
-
II. Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The synthetic power of this compound lies in its C-Br bond, which is an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures under relatively mild conditions.[9]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[10][11] Coupling this compound with various aryl or heteroaryl boronic acids allows for the synthesis of a diverse library of biaryl and heteroaryl-pyridine derivatives.
The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid, which facilitates the transmetalation step.[10]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific boronic acid used.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%).[12]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.[12] The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[13]
B. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[9][14] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
The mechanism is analogous to the Suzuki coupling, involving the oxidative addition of the aryl bromide to Pd(0).[9] The amine then coordinates to the palladium center, and a strong, non-nucleophilic base facilitates its deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[14] The choice of a sterically hindered phosphine ligand is often critical to facilitate the reductive elimination step, especially with challenging substrates.[15]
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
This general procedure can be adapted for coupling various primary or secondary amines with this compound.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%).[14]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., Sodium tert-butoxide or LiHMDS, 1.4 equiv.), followed by this compound (1.0 equiv.).[14][16]
-
Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to a concentration of 0.1-0.2 M. Finally, add the amine coupling partner (1.2 equiv.) via syringe.[15]
-
Reaction: Seal the tube tightly and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[15]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[16]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
III. Product Characterization: A Spectroscopic Profile
Unambiguous characterization of the resulting products is essential. While specific shifts will vary, a general spectroscopic profile can be predicted for derivatives of this compound.
-
¹H NMR: Protons on the pyridine ring will appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the newly introduced substituent.
-
¹⁹F NMR: A strong singlet corresponding to the -CF₃ group is expected. The chemical shift of this signal can provide information about the electronic environment of the pyridine ring.[17]
-
¹³C NMR: The spectrum will show signals for the pyridine carbons. The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.[17]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺), which can be used to confirm the molecular weight of the synthesized compound.
Conclusion
This compound is a quintessential example of a modern building block, engineered for versatility and efficiency in synthetic chemistry. Its strategically placed functional groups provide a reliable and predictable platform for generating molecular diversity through robust and well-understood cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. For researchers in medicinal chemistry and drug discovery, a thorough understanding of this scaffold's reactivity and handling provides a powerful tool for the rapid development of novel therapeutic candidates.
References
- ChemBK. 3-Bromo-2-hydroxy-5-trifluoromethylpyridine.
- Oakwood Chemical. This compound.
- Al-Zoubi, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
- The Royal Society of Chemistry. Supporting Information.
- Wikipedia. Buchwald–Hartwig amination.
- Perdih, A., & Česnik, M. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica.
- Organic Chemistry Portal. Suzuki Coupling.
- Hussain, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
3-Bromo-5-(trifluoromethyl)pyridin-2-ol molecular weight
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in drug discovery, medicinal chemistry, and agrochemical research. We will delve into its core physicochemical properties, synthesis, strategic applications, and essential handling protocols, grounding our discussion in the chemical principles that drive its utility.
This compound (CAS No. 76041-73-1) is a substituted pyridine derivative of significant interest in synthetic chemistry. Its structure is distinguished by three key functional groups on the pyridine ring: a bromine atom, a trifluoromethyl (-CF3) group, and a hydroxyl group, which exists in tautomeric equilibrium with its pyridinone form. This strategic arrangement of functionalities makes it a versatile intermediate for constructing more complex molecular architectures.
The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The bromine atom provides a reactive "handle" for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents.[4] The pyridin-2-ol moiety itself is a common motif in many biologically active compounds. This guide synthesizes the available data to provide a holistic understanding of this compound's role in modern chemical research.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Weight | 242.00 g/mol | [5] |
| Molecular Formula | C₆H₃BrF₃NO | [5][6][7] |
| CAS Number | 76041-73-1 | [5][6][7] |
| Appearance | White to yellow crystalline powder | [6] |
| Density | 1.9 ± 0.1 g/cm³ | [6] |
| Boiling Point | 252.7°C at 760 mmHg | [6] |
| Flash Point | 113.1 ± 25.9 °C | [6] |
| XLogP3 | 1.5 | [6] |
An important structural characteristic is the tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. This equilibrium can be influenced by the solvent, pH, and temperature, which is a key consideration for reaction planning and spectroscopic analysis.
Caption: Tautomeric equilibrium of the title compound.
Synthesis Strategies and Mechanistic Considerations
The synthesis of trifluoromethylpyridines (TFMPs) can be achieved through several primary methods, including halogen exchange from a trichloromethyl precursor, building the ring from a trifluoromethyl-containing fragment, or direct trifluoromethylation.[2] For halogenated pyridinols, a common approach involves the construction and subsequent functionalization of the pyridine ring.
Below is a representative, generalized workflow for the synthesis of a substituted pyridin-2-one, which serves as a logical framework for producing compounds like this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [oakwoodchemical.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
A Technical Guide to the Structural Elucidation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Abstract
This technical guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a critical building block in contemporary medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to detail the causality behind experimental choices. We will explore an integrated analytical workflow, combining mass spectrometry, infrared and multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. The central chemical question of pyridin-2-ol vs. pyridin-2(1H)-one tautomerism is systematically resolved, demonstrating a self-validating system of protocols that ensures the highest degree of scientific integrity.
Introduction: The Significance of Unambiguous Characterization
This compound (Figure 1) is a substituted heterocyclic compound of significant interest. Its trifluoromethyl and bromo functionalities offer valuable handles for synthetic modification, making it a versatile precursor for novel pharmaceuticals and functional materials. However, the utility of any chemical building block is predicated on its absolute structural and purity confirmation. Ambiguity in structure can lead to misinterpreted biological data, failed synthetic campaigns, and irreproducible results.
A key structural feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[1][2][3] The position of this equilibrium is highly sensitive to the physical state (solid vs. solution) and the solvent environment.[1][2] Therefore, the primary objective of this guide is not only to confirm the elemental composition and connectivity but also to definitively establish the dominant tautomeric form under various conditions.

Figure 1. Tautomeric forms of the target molecule: the pyridin-2-ol (left) and pyridin-2(1H)-one (right) forms.
This guide will present a logical progression of analytical techniques, each providing a layer of evidence that, when combined, offers an irrefutable structural proof.
The Elucidation Workflow: A Strategy of Orthogonal Techniques
A robust structural elucidation strategy relies on the application of multiple, independent analytical techniques. Each method probes different aspects of the molecule's constitution, and their collective agreement provides a high degree of confidence in the final assignment. Our workflow is designed to first confirm the molecular formula, then probe functional groups and connectivity, and finally, determine the precise three-dimensional arrangement of atoms.
Observing correlations from the N-H proton to the C2 (carbonyl) and C6 carbons, and from the C4 proton to the C2, C6, and C5 carbons would provide irrefutable proof of the proposed pyridone structure in solution.
X-ray Crystallography: The Gold Standard
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state. [4][5][6][7] Expertise & Causality: This technique involves diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern can be mathematically reconstructed to determine the precise location of every atom (except, sometimes, hydrogen) in the molecule and its arrangement in the crystal lattice. [4][7]This method will definitively resolve the tautomeric form in the solid state and provide precise bond lengths and angles.
Protocol:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected, often at low temperatures (e.g., 100 K) to minimize thermal vibrations. [7]3. Structure Solution & Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding an atomic model.
Expected Result: The resulting structure is expected to confirm the pyridin-2(1H)-one tautomer, with the hydrogen atom located on the nitrogen. The C2-O bond length will be short (~1.24 Å), characteristic of a double bond, while the C2-N1 bond will be a single bond (~1.38 Å). This provides the ultimate confirmation of the solid-state structure.
Conclusion: An Integrated and Self-Validating Approach
The structural elucidation of this compound is achieved through a systematic and orthogonal analytical workflow.
-
HRMS confirms the elemental formula C₆H₃BrF₃NO.
-
IR Spectroscopy provides the initial, strong evidence for the pyridin-2(1H)-one tautomer in the solid state via the C=O stretch.
-
Multinuclear NMR (¹H, ¹³C, ¹⁹F) confirms the presence of all functional groups and, through the observation of the N-H proton and C=O carbon signals, proves the pyridin-2(1H)-one structure is dominant in solution.
-
2D NMR (HMBC) provides the final, incontrovertible map of atomic connectivity.
-
X-ray Crystallography serves as the ultimate arbiter, providing a high-resolution 3D structure that validates the solid-state tautomer assignment.
Each piece of data corroborates the others, creating a self-validating system that leaves no room for ambiguity. This rigorous approach ensures that 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one can be used with absolute confidence in research and development applications.
References
- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 117–127. [Link]
- Excillum. (n.d.). Small molecule crystallography.
- North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC.
- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
- Diamond Light Source. (n.d.). Small Molecule X‑ray Crystallography.
- Gerig, J. T. (2001). Fluorine NMR. Retrieved from University of California, Santa Barbara. [Link]
- Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- ResearchGate. (n.d.). High-resolution mass spectrometry. [Link]
- Wikipedia. (n.d.). 2-Pyridone. [Link]
- LibreTexts Chemistry. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. PubChem. [Link]
- LibreTexts Chemistry. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
- Blanford, C. F. (2019). Formula determination by high resolution mass spectrometry. YouTube. [Link]
- Besso, E. G. H., et al. (1977). Pyridone–pyridol tautomerism in 2-hydroxypyridines with-[16][17]annelated rings and oxygen at the-[17]position. Journal of the Chemical Society, Perkin Transactions 2, (1), 101-106. [Link]
- Conier Chem&Pharma Limited. (n.d.). Buy 3-bromo-2-hydroxy-5-trifluoromethylpyridine. [Link]
- Oakwood Chemical. (n.d.). This compound. [Link]
- Chemistry Stack Exchange. (2021).
- Durmaz, I., et al. (2007). A theoretical study on protonation of some halogen substituted pyridine derivatives. Journal of Molecular Graphics and Modelling, 26(4), 740-747. [Link]
- Al-Hamdani, A. A. S., et al. (2020). Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely organic compounds in the Cambridge Structure Database (CSD).
- The Royal Society of Chemistry. (n.d.).
- Nielsen, M. K., et al. (2015). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 137(29), 9571–9574. [Link]
- Jantunen, I. (2019). Synthesis and Structural Studies on Halogen(I) Complexes. JYX Digital Repository. [Link]
- ACS Publications. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
3-Bromo-5-(trifluoromethyl)pyridin-2-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of viable synthetic pathways for this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group imparts desirable physicochemical properties such as enhanced metabolic stability and lipophilicity, while the bromo and hydroxyl functionalities serve as versatile handles for further molecular elaboration through cross-coupling and derivatization reactions.[1] This document explores three distinct, field-proven synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal route for their specific application, whether for laboratory-scale discovery or process development.
Introduction and Strategic Importance
The this compound scaffold (CAS 76041-73-1) is a valued intermediate in modern medicinal chemistry. The pyridine-2-one core is a prevalent motif in numerous biologically active compounds.[2] The trifluoromethyl group, a bioisostere for chlorine, is known to enhance target binding affinity, improve metabolic stability, and modulate lipophilicity to increase cell membrane permeability.[1][2] Furthermore, the bromine atom at the C-3 position provides a crucial reactive site for introducing molecular complexity, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
This guide dissects the synthesis of this target molecule through a retrosynthetic lens, leading to three logical and robust forward-synthesis pathways. Each pathway is designed as a self-validating system, with explanations for key experimental choices and supported by authoritative references.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals several potential disconnections. The primary disconnections are the C-Br bond and the C-O bond, which form the basis of the three synthetic strategies detailed in this guide.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: Late-Stage Electrophilic Bromination
This pathway represents the most direct approach, involving the synthesis of the 5-(trifluoromethyl)pyridin-2-ol core followed by a regioselective bromination at the C-3 position.
Rationale and Causality
The pyridin-2-one tautomer is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. The hydroxyl group (in the pyridinol tautomer) is a strong ortho-, para-directing group, activating the C-3 and C-5 positions. The trifluoromethyl group is a deactivating, meta-directing group. Both electronic effects converge to strongly favor the introduction of an electrophile, such as Br+, at the C-3 position. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for activated rings, offering high regioselectivity and operational simplicity.[3][4]
Synthesis Workflow
Caption: Workflow for Pathway 1: Late-Stage Bromination.
Experimental Protocols
Step 1A: Synthesis of 5-(Trifluoromethyl)pyridin-2-ol
This protocol is adapted from a patented procedure involving the conversion of a pyrone to a pyridone.[5]
-
To a suitable reaction vessel, add 5-trifluoromethyl-2-pyrone (1.0 eq).
-
Add concentrated ammonium hydroxide (approx. 20 mL per gram of pyrone) and stir the mixture for 30 minutes at room temperature.
-
Cool the mixture to 20°C and add 50% aqueous sodium hydroxide solution (approx. 10 mL per gram of pyrone).
-
Heat the mixture to a boil for 5 minutes, then cool back to 20°C.
-
Dilute the solution with water (approx. 50 mL per gram of pyrone) and adjust the pH to 4 using concentrated hydrochloric acid. A precipitate should form.
-
Extract the aqueous solution with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-(trifluoromethyl)pyridin-2-ol. The product can be further purified by recrystallization.
Step 1B: Bromination of 5-(Trifluoromethyl)pyridin-2-ol
This is a general protocol for the bromination of activated heterocycles.[3]
-
Dissolve 5-(trifluoromethyl)pyridin-2-ol (1.0 eq) in acetonitrile (approx. 10-20 mL per gram) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0 - 1.1 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Pathway 2: Synthesis via Sandmeyer Reaction
This classic organochemical transformation provides a reliable method to install the bromine atom from an amino precursor. This pathway is advantageous if the corresponding 3-amino intermediate is readily accessible.
Rationale and Causality
The Sandmeyer reaction converts a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂ gas).[6] This intermediate is then displaced by a nucleophile, in this case, bromide, in a reaction catalyzed by copper(I) bromide.[7][8] The overall transformation is a robust method for introducing halides into specific positions on an aromatic or heteroaromatic ring that might be difficult to access via direct halogenation. The required precursor, 3-Amino-5-(trifluoromethyl)pyridin-2-ol, can be synthesized from the corresponding 3-nitro compound, which is accessible via nitration of the parent pyridin-2-ol.
Synthesis Workflow
Caption: Workflow for Pathway 2: Sandmeyer Reaction.
Experimental Protocols
Step 2A: Synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-ol
The nitration of pyridin-2-ones is a standard procedure. The product is commercially available (CAS 33252-64-1), validating this step.[9]
Step 2B: Reduction to 3-Amino-5-(trifluoromethyl)pyridin-2-ol
-
To a solution of 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) in ethanol or concentrated HCl, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).
-
Heat the mixture at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9).
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Amino-5-(trifluoromethyl)pyridin-2-ol, which can be used directly in the next step.
Step 2C: Sandmeyer Reaction
-
Prepare a solution of hydrobromic acid (48%, approx. 5-10 mL per gram of amine). Cool it to 0°C in an ice-salt bath.
-
Add 3-Amino-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) portion-wise, maintaining the temperature below 5°C.
-
Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C. Stir for 30 minutes at 0°C to complete diazotization.
-
In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in HBr and cool to 0°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Pathway 3: Functional Group Interconversion
This pathway leverages highly functionalized, commercially available pyridine starting materials and converts a chloro-substituent at the C-2 position into the required hydroxyl group. This route is often preferred in process chemistry due to the accessibility of chlorinated pyridine intermediates.[10][11]
Rationale and Causality
The C-2 position of a pyridine ring bearing electron-withdrawing groups (like trifluoromethyl and bromo) is highly activated towards nucleophilic aromatic substitution (SNAr). A chlorine atom at this position is an excellent leaving group. The reaction with sodium methoxide proceeds via a Meisenheimer complex intermediate to yield a 2-methoxypyridine.[12] This methoxy group can then be cleaved under acidic conditions (e.g., with HBr) to unmask the hydroxyl group, yielding the thermodynamically stable pyridin-2-one tautomer.
Synthesis Workflow
Caption: Workflow for Pathway 3 (CAS for starting material: 75806-84-7).
Experimental Protocols
Step 3A: Synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
This protocol is based directly on a published procedure.[12]
-
Prepare a solution of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (25-30 wt%, 1.1-1.2 eq).
-
Stir the reaction mixture at ambient temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, pour the mixture onto ice water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Wash the combined ether extracts with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation to yield the pure methoxy intermediate.
Step 3B: Demethylation to this compound
-
To the 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 eq), add an excess of 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux (typically 120-130°C) for several hours until TLC or LC-MS indicates complete conversion.
-
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., solid NaOH or a saturated NaHCO₃ solution) until the pH is neutral or slightly acidic, causing the product to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data and Comparison
| Parameter | Pathway 1 (Bromination) | Pathway 2 (Sandmeyer) | Pathway 3 (Interconversion) |
| Starting Material | 5-Trifluoromethyl-2-pyrone | 5-(Trifluoromethyl)pyridin-2-ol | 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine |
| Key Transformation | Electrophilic Bromination | Diazotization / Sandmeyer | Nucleophilic Substitution / Demethylation |
| Number of Steps | 2 | 3 (from pyridin-2-ol) | 2 |
| Pros | Direct, high regioselectivity. | Classic, reliable transformation. | Utilizes common industrial intermediates. Potentially highest yielding. |
| Cons | Pyrone starting material may be less common. | Use of potentially unstable diazonium salts. Multi-step. | Requires strongly acidic demethylation step. |
| Scalability | Good | Moderate (diazonium salts can be hazardous on scale). | Excellent |
Conclusion
Three robust and scientifically sound pathways for the synthesis of this compound have been presented.
-
Pathway 1 is the most direct route, predicated on a highly regioselective electrophilic bromination step.
-
Pathway 2 offers a classic alternative via the Sandmeyer reaction, providing a reliable, albeit multi-step, approach.
-
Pathway 3 represents a highly efficient strategy, particularly for larger-scale synthesis, by leveraging the reactivity of commercially available chlorinated pyridine intermediates.
The choice of synthesis pathway will ultimately depend on the specific project requirements, including the scale of the reaction, the availability and cost of starting materials, and the safety infrastructure available to the research team. For laboratory-scale synthesis, all three routes are viable, with Pathway 3 likely offering the most straightforward access given the commercial availability of its key precursor.
References
- PrepChem. (n.d.). Synthesis of 5-trifluoromethyl-2-pyridone. PrepChem.com.
- Tsukamoto, M., & Nakamura, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-126.
- Li, H. J., Wu, Y. C., Dai, J. H., Song, Y., Cheng, R., & Qiao, Y. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules (Basel, Switzerland), 19(3), 3401–3416.
- PrepChem. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. PrepChem.com.
- Tsukamoto, M., & Nakamura, Y. (2018). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Galli, R. J., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 32(8).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org.
- PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-ol. National Center for Biotechnology Information.
- Cañibano, V., Justo, J., Rodríguez, F., Santos, M., Sanz-Tejedor, M. A., Carreño, M. C., González, G., & García Ruano, J. L. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(14), 2175-2179.
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
- da Silva, D., Samadi, A., Chioua, M., do Carmo Carreiras, M., & Marco-Contelles, J. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis, 2010(16), 2725-2730.
- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Kumar, A., & Kumar, S. (2016). Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and its Biological Studies. Der Pharma Chemica, 8(19), 329-336.
Sources
- 1. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 3-Nitro-5-(trifluoromethyl)pyridin-2-ol | C6H3F3N2O3 | CID 2775093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 12. prepchem.com [prepchem.com]
Unlocking the Therapeutic Potential of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of halogenation and trifluoromethylation in heterocyclic scaffolds represents a powerful strategy in modern medicinal chemistry. 3-Bromo-5-(trifluoromethyl)pyridin-2-ol is a compound that embodies this principle, yet its biological activities remain largely unexplored. This technical guide provides a comprehensive framework for investigating the therapeutic potential of this molecule. By dissecting its structural features, we will project its likely pharmacological characteristics based on established structure-activity relationships of analogous compounds. This document will serve as a roadmap for researchers, outlining hypothetical mechanisms of action, proposing detailed experimental protocols for in vitro and in vivo evaluation, and offering a perspective on its potential applications in drug development. Our objective is to catalyze the scientific inquiry into this compound, transforming it from a chemical novelty into a candidate for therapeutic innovation.
Introduction: The Strategic Importance of Fluorinated and Halogenated Pyridines
The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3][4] Its nitrogen atom provides a key hydrogen bond acceptor and a locus for modulating physicochemical properties. The strategic functionalization of the pyridine ring is a cornerstone of medicinal chemistry, and the introduction of halogens and trifluoromethyl groups has proven particularly fruitful.
The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby improving membrane permeability and oral bioavailability.[5][6][7][8] The bromine atom, a common halogen in medicinal chemistry, can act as a directing group in synthesis and, more importantly, can form halogen bonds with biological targets, providing an additional and often potent interaction to enhance binding affinity.[9]
This compound combines these features in a unique arrangement. The pyridin-2-ol tautomer is in equilibrium with its pyridin-2(1H)-one form, offering additional possibilities for hydrogen bonding and molecular recognition. This guide will explore the untapped potential of this specific molecule.
A Theoretical Framework for the Biological Activity of this compound
Given the absence of direct experimental data, we can construct a theoretical framework for the potential biological activities of this compound by examining its structural motifs and the known activities of related compounds.
Potential Therapeutic Areas
Pyridines bearing trifluoromethyl groups have shown promise in a range of therapeutic areas.[6][8] Based on these precedents, we can hypothesize that this compound could exhibit activity in the following domains:
-
Oncology: Many pyridine derivatives have demonstrated potent anticancer effects by targeting various kinases and signaling pathways.[1][2][10][11] The trifluoromethyl group, in particular, is a common feature in modern kinase inhibitors.
-
Infectious Diseases: Halogenated pyridines have been investigated for their antimicrobial and antifungal properties.[12] The combination of a bromine atom and a trifluoromethyl group could lead to novel mechanisms of antimicrobial action.
-
Neuroscience: The lipophilicity imparted by the trifluoromethyl group could facilitate blood-brain barrier penetration, making this compound a candidate for CNS-acting agents.[5][13] Substituted pyridines are known to interact with a variety of CNS targets, including nicotinic acetylcholine receptors.[14]
-
Inflammatory Diseases: Certain pyridine derivatives have shown anti-inflammatory activity, and this is an area worthy of investigation.
Postulated Mechanisms of Action
The specific arrangement of functional groups in this compound suggests several potential mechanisms of action:
-
Enzyme Inhibition: The pyridin-2-ol moiety can act as a metal chelator or a hydrogen bond donor/acceptor, potentially interacting with the active sites of enzymes such as metalloproteinases or kinases. The trifluoromethyl group can provide strong, targeted interactions with hydrophobic pockets within an enzyme's active site.
-
Receptor Modulation: The molecule could act as a ligand for various G-protein coupled receptors (GPCRs) or ion channels, where the pyridine nitrogen and the hydroxyl group can form key interactions.
-
Disruption of Protein-Protein Interactions: The rigid, functionalized scaffold could serve as a platform to disrupt critical protein-protein interactions within a cell.
A Proposed Roadmap for Experimental Investigation
To systematically evaluate the biological activity of this compound, a tiered approach is recommended, starting with broad screening and progressing to more focused mechanistic studies.
Initial High-Throughput Screening
A broad-based screening campaign is the logical first step to identify potential areas of biological activity.
Table 1: Proposed High-Throughput Screening Panel
| Assay Type | Target Class | Rationale |
| Cell-Based Assays | Cancer Cell Line Panel (e.g., NCI-60) | To identify antiproliferative activity across a diverse range of human cancers.[3][4][10][11] |
| Antimicrobial Panel (Bacteria & Fungi) | To assess potential as an anti-infective agent.[12] | |
| Cytotoxicity Assay (e.g., in hepatocytes) | To establish a preliminary toxicity profile. | |
| Biochemical Assays | Kinase Panel (e.g., KinomeScan) | To identify potential interactions with a wide range of protein kinases. |
| GPCR Panel (e.g., PRESTO-Tango) | To screen for agonist or antagonist activity at various G-protein coupled receptors. | |
| Urease Inhibition Assay | To explore potential activity against urease, a target in H. pylori infections.[15] |
Suggested Experimental Protocols
The following are detailed, step-by-step methodologies for key initial experiments.
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
-
Reagents: Prepare an assay buffer, a solution of PIM-1 kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Preparation: Serially dilute this compound in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the PIM-1 kinase, the test compound at various concentrations, and the peptide substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Measure the fluorescence polarization or intensity to determine the extent of peptide phosphorylation.
-
Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.[10]
Predictive Toxicology
Early assessment of potential toxicity is crucial. In silico and in vitro methods can provide valuable early insights.
-
In Silico Modeling: Utilize computational tools to predict potential liabilities such as mutagenicity, carcinogenicity, and off-target effects.[16][17][18][19]
-
In Vitro Assays:
-
Ames Test: To assess mutagenic potential.[16]
-
hERG Assay: To evaluate the risk of cardiac toxicity.
-
Hepatotoxicity Assay: Using primary hepatocytes or HepG2 cells to assess liver toxicity.
-
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: A generalized workflow for drug discovery and development, from initial screening to candidate selection.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a kinase inhibitor.
Conclusion and Future Directions
This compound stands at the frontier of chemical space with significant, yet unproven, therapeutic potential. Its unique combination of a brominated pyridin-2-ol scaffold and a trifluoromethyl group makes it a compelling candidate for investigation across multiple disease areas, particularly in oncology and infectious diseases. This guide has laid out a theoretical and practical framework for initiating such an investigation. The proposed experimental workflows, from high-throughput screening to preliminary toxicology, provide a clear and actionable path for researchers. The true value of this compound will only be revealed through rigorous empirical study. It is our hope that this document will inspire and guide the research community to unlock the potential hidden within this intriguing molecule.
References
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). ResearchGate.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate.
- Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (n.d.). Frontiers.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). Bioorganic & Medicinal Chemistry Letters.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.
- Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM). (n.d.). PubMed.
- Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC.
- Emerging Approaches in Predictive Toxicology. (n.d.). PMC - PubMed Central.
- Predictive toxicology. (n.d.). ResearchGate.
- Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2025). ResearchGate.
- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed.
- TR-470: Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). (n.d.). National Toxicology Program.
- Pyridine: an overview of available data on mutagenicity and carcinogenicity. (n.d.). RIVM.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv.
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Emerging Approaches in Predictive Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. rivm.nl [rivm.nl]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are a cornerstone of modern medicinal chemistry, with their derivatives playing pivotal roles in a wide array of therapeutic agents.[1] The compound 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethylated pyridin-2-one, presents a compelling scaffold for biological investigation. While its specific mechanism of action is not extensively documented in publicly available literature, its structural motifs suggest a high potential for interaction with various biological targets. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. We will delve into hypothesized targets based on structure-activity relationships of analogous compounds, propose a detailed roadmap for experimental validation, and offer insights into the causality behind these experimental choices. This document serves as a foundational resource for researchers aiming to characterize this and similar novel chemical entities.
Introduction: Deconstructing the Molecule
This compound is a fascinating molecule characterized by three key functional components on a pyridine core: a bromine atom at the 3-position, a trifluoromethyl group at the 5-position, and a hydroxyl group at the 2-position, which exists in tautomeric equilibrium with its pyridin-2-one form.[2] Each of these substituents contributes distinct physicochemical properties that are likely to govern its biological activity.
-
The Pyridine Core: A fundamental heterocyclic scaffold found in numerous bioactive molecules and pharmaceuticals.[3]
-
The 2-Hydroxyl Group (Pyridin-2-one tautomer): This group can act as both a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target. The pyridinone form is a common feature in many pharmacologically active compounds.[2]
-
The 3-Bromo Substituent: The bromine atom is an electron-withdrawing group that can influence the acidity of the pyridinol proton and the overall electron distribution of the ring. Its size and lipophilicity can also play a role in binding pocket interactions. Furthermore, the bromine atom can serve as a handle for further chemical modification in synthetic efforts.[2]
-
The 5-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a powerful modulator of pharmacokinetic and pharmacodynamic properties.[4] It is highly lipophilic, enhancing membrane permeability, and is metabolically stable. The strong electron-withdrawing nature of the CF3 group can significantly impact the pKa of the molecule and its interactions with biological targets.[5]
Given these features, we can hypothesize several potential mechanisms of action that warrant experimental investigation.
Hypothesized Mechanisms of Action & Biological Targets
Based on the known activities of structurally related substituted pyridines, we can postulate several primary avenues for the biological effects of this compound.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Substituted pyridines have a well-documented history as modulators of nAChRs, acting as both agonists and antagonists.[6] The pyridine ring itself is a key pharmacophore for nAChR ligands. The trifluoromethyl group could enhance binding affinity and selectivity for specific nAChR subtypes.
Causality: The nitrogen atom in the pyridine ring can mimic the quaternary ammonium group of acetylcholine, the endogenous ligand for nAChRs. The substituents on the ring then determine the fine-tuning of this interaction, leading to agonism, antagonism, or allosteric modulation.
Enzyme Inhibition
The electron-deficient nature of the pyridine ring, amplified by the bromo and trifluoromethyl substituents, makes it a potential candidate for interacting with the active sites of various enzymes.
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. The 2-hydroxyl group could form critical hydrogen bonds with the hinge region of a kinase active site. The trifluoromethyl group could occupy a hydrophobic pocket, a common strategy for enhancing kinase inhibitor potency. A notable example of a trifluoromethylpyridine-containing kinase inhibitor is PQR309, which targets PI3K/mTOR.[7]
-
Other Enzyme Systems: The compound's structure could also lend itself to inhibiting other enzyme classes, such as proteases or phosphatases, where specific hydrogen bonding and hydrophobic interactions are key to substrate recognition.
Ion Channel Modulation
Beyond ligand-gated ion channels like nAChRs, the lipophilic nature of this compound suggests it could partition into cell membranes and interact with voltage-gated ion channels. The trifluoromethyl group, in particular, can enhance such interactions.
A Roadmap for Experimental Validation
To systematically investigate the hypothesized mechanisms of action, a tiered approach to experimental validation is recommended. The following protocols provide a self-validating system, where the results from initial broad screening inform more focused, mechanistic studies.
Tier 1: Broad Phenotypic and Target-Based Screening
The initial phase aims to identify the general biological activity of the compound.
3.1.1. High-Throughput Phenotypic Screening
-
Objective: To identify any observable effect of the compound on whole cells or organisms.
-
Protocol:
-
Select a diverse panel of human cancer cell lines representing different tissue origins.
-
Treat the cell lines with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for 72 hours.
-
Assess cell viability using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Concurrently, perform a high-content imaging screen to monitor for changes in cellular morphology, apoptosis markers (e.g., cleaved caspase-3), or cell cycle distribution.
-
-
Causality: A positive "hit" in a phenotypic screen (e.g., potent cytotoxicity in a specific cell line) provides a biological context to guide further investigation, even without a known target.
3.1.2. Broad Target-Based Screening
-
Objective: To identify potential molecular targets from a large panel of purified proteins.
-
Protocol:
-
Submit the compound to a commercial broad-panel kinase screen (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 10 µM).
-
Simultaneously, screen against a panel of G-protein coupled receptors (GPCRs) and ion channels.
-
-
Causality: This approach can rapidly identify direct molecular interactions and prioritize target families for more detailed follow-up.
Tier 2: Target Validation and Mechanistic Elucidation
Once a putative target or biological effect is identified, the next tier focuses on confirming this interaction and understanding the molecular details.
3.2.1. In Vitro Target Engagement and Potency Determination
-
Objective: To quantify the binding affinity and inhibitory/activating potential of the compound against the identified target.
-
Protocol (Example: Kinase Inhibition):
-
Perform an in vitro kinase assay using the purified kinase identified in the broad screen.
-
Determine the IC50 value by measuring kinase activity across a range of compound concentrations.
-
To confirm direct binding, utilize a biophysical method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the dissociation constant (Kd).
-
-
Causality: Obtaining a dose-dependent effect and confirming direct physical interaction provides strong evidence for target engagement.
3.2.2. Cellular Target Engagement and Pathway Analysis
-
Objective: To confirm that the compound engages its target in a cellular context and modulates downstream signaling.
-
Protocol (Example: Kinase Inhibition):
-
Treat cells with the compound and perform a Western blot to assess the phosphorylation status of the kinase's known downstream substrates. A decrease in substrate phosphorylation would indicate target engagement and inhibition.
-
Utilize cellular thermal shift assays (CETSA) to confirm target engagement in intact cells.
-
-
Causality: Observing the expected downstream cellular consequences of target modulation links the in vitro activity to a biological outcome.
Visualization of Experimental Workflows and Signaling Pathways
Diagram 1: General Experimental Workflow
Caption: Putative signaling pathway for kinase inhibition.
Data Presentation
All quantitative data from the proposed experiments should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
| Assay | Endpoint | Result | Interpretation |
| Cell Viability | IC50 (µM) | [Insert Value] | Potency of cytotoxic effect |
| Kinase Assay | IC50 (nM) | [Insert Value] | In vitro potency against target |
| Surface Plasmon Resonance | Kd (nM) | [Insert Value] | Binding affinity to target |
| Western Blot | % Reduction of p-Substrate | [Insert Value] | Cellular target engagement |
Conclusion
While the precise mechanism of action for this compound remains to be fully elucidated, its chemical structure provides a strong basis for forming testable hypotheses. By leveraging the known pharmacology of substituted pyridines, we can rationally predict its potential as a modulator of key biological targets such as nAChRs and protein kinases. The experimental roadmap outlined in this guide offers a systematic and robust approach to unraveling its biological activity, from broad initial screening to detailed mechanistic studies. This framework not only serves as a guide for investigating this specific compound but also as a template for the characterization of other novel small molecules in drug discovery and chemical biology.
References
- Butler, D. E., Bass, P., Nordin, I. C., Hauck, F. P., Jr, & L'Italien, Y. J. (1971). Novel Pharmacological Activity of a Series of Substituted Pyridines. Journal of Medicinal Chemistry, 14(7), 575–579. [Link]
- Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]
- Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182–187. [Link]
- Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4489–4517. [Link]
- Singh, R., Kumar, A., Kumar, A., & Sharma, P. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Oakwood Chemical. (n.d.). This compound.
- O'Hagan, D. (2010). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 131(11), 1071–1081. [Link]
- Conier Chem&Pharma Limited. (n.d.). 3-bromo-2-hydroxy-5-trifluoromethylpyridine.
- Lima, L. M., & Barreiro, E. J. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001–023. [Link]
- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
- Guri, Y., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(18), 7274-7289. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Trifluoromethylpyridine Derivatives in Modern Drug Discovery
Abstract: The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry for enhancing pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated motifs, the trifluoromethylpyridine scaffold has emerged as a particularly valuable asset. This in-depth technical guide provides a comprehensive review of trifluoromethylpyridine derivatives in drug discovery, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties imparted by the trifluoromethyl group, explore robust synthetic methodologies, analyze the profound impact on metabolic stability and target engagement, and examine key case studies of successful drugs that feature this privileged scaffold. This guide aims to equip the reader with the foundational knowledge and practical insights required to effectively leverage trifluoromethylpyridine derivatives in their own drug discovery programs.
Introduction: The Strategic Value of Fluorination in Pyridine Scaffolds
The confluence of a trifluoromethyl (-CF3) group and a pyridine ring creates a chemical entity with a unique and powerful profile for drug design.[1][2] This combination is not merely additive; it results in a synergistic enhancement of properties that can address many of the challenges faced in modern drug development, from poor metabolic stability to off-target toxicity.[3]
The Unique Physicochemical Properties of the Trifluoromethyl Group
The trifluoromethyl group is one of the most utilized fluorinated moieties in pharmaceuticals.[4] Its widespread adoption stems from a collection of distinct electronic and steric properties. The high electronegativity of the fluorine atoms (3.98 on the Pauling scale) makes the -CF3 group a strong electron-withdrawing substituent, significantly influencing the acidity and basicity of neighboring functional groups.[2] This electronic perturbation can be critical for modulating pKa to optimize target binding and solubility.
Furthermore, the -CF3 group is highly lipophilic, with a Hansch π value of +0.88, which can enhance a molecule's ability to permeate cell membranes.[4] Crucially, the carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol), rendering the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This inherent stability is a key reason for its use as a bioisosteric replacement for more metabolically labile groups like methyl or hydrogen.[2]
The Pyridine Ring: A Privileged Scaffold in Medicinal Chemistry
The pyridine ring is a ubiquitous heterocyclic scaffold found in a vast number of FDA-approved drugs.[5][6] Its prevalence is due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding (as an acceptor), π-stacking, and dipole-dipole interactions. The nitrogen atom in the pyridine ring can also serve as a handle for salt formation, which can be used to improve the solubility and formulation properties of a drug candidate. The aromatic nature of the pyridine ring provides a rigid framework for the presentation of substituents in a well-defined spatial orientation, which is essential for selective binding to biological targets.[6]
Synergy: Why Trifluoromethylpyridines are More Than the Sum of Their Parts
The combination of the trifluoromethyl group and the pyridine ring gives rise to a scaffold with a unique set of properties that are highly advantageous for drug discovery.[1][2] The strong electron-withdrawing nature of the -CF3 group can significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This can be beneficial for avoiding off-target effects associated with highly basic compounds, such as hERG channel inhibition. The enhanced lipophilicity from the -CF3 group can improve membrane permeability, while the metabolic stability of the C-F bonds protects the molecule from rapid clearance.[1][4] This powerful combination of properties has led to the successful development of drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][7]
Synthetic Strategies for Trifluoromethylpyridine Derivatives
The efficient synthesis of trifluoromethylpyridine derivatives is critical for their widespread application in drug discovery.[8] Several robust methods have been developed, with the choice of strategy often depending on the desired substitution pattern and the scale of the synthesis.[7][9]
Overview of Synthetic Approaches
There are three primary methods for the synthesis of trifluoromethylpyridine derivatives:
-
Halogen Exchange (Halex) Reactions: This "late-stage" functionalization approach involves the conversion of a trichloromethylpyridine to a trifluoromethylpyridine.[2][9]
-
The Building Block Approach: This method relies on the construction of the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group (cyclocondensation).[2][9][10]
-
Direct Trifluoromethylation: This involves the direct introduction of a -CF3 group onto a pre-existing pyridine ring using a trifluoromethylating reagent.[2][9]
The first two methods are the most commonly used in industrial settings.[9]
Method 1: Halogen Exchange (Halex) Reactions
This approach is particularly useful for the large-scale production of certain trifluoromethylpyridine isomers. The process typically involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine intermediate, followed by a fluorine exchange reaction, often using hydrogen fluoride (HF) under vapor-phase conditions.[2]
Objective: To synthesize a trifluoromethylpyridine derivative from its corresponding trichloromethylpyridine precursor via a vapor-phase halogen exchange reaction.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)
-
Anhydrous hydrogen fluoride (HF)
-
Fluorination catalyst (e.g., chromium-based)
-
Inert gas (e.g., Nitrogen)
-
Vapor-phase reactor system
Procedure:
-
Reactor Setup: The vapor-phase reactor is packed with the fluorination catalyst and heated to the desired reaction temperature (typically 200-400°C).
-
Vaporization: The 2,3,5-DCTC is heated and vaporized in a stream of inert gas.
-
Reactant Introduction: The vaporized 2,3,5-DCTC and anhydrous HF are introduced into the reactor. The molar ratio of HF to the organic substrate is a critical parameter to control.
-
Reaction: The reactants pass over the heated catalyst bed, where the chlorine atoms of the trichloromethyl group are exchanged for fluorine atoms.
-
Quenching and Collection: The product stream exiting the reactor is cooled and passed through a scrubbing system to remove unreacted HF and HCl byproduct. The crude product, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is then collected.[2]
-
Purification: The crude product is purified by distillation or crystallization to yield the final product.
Self-Validation: The reaction progress can be monitored by in-line gas chromatography (GC) analysis of the reactor effluent. The final product should be characterized by GC-MS, 1H NMR, and 19F NMR to confirm its identity and purity.
Method 2: The Building Block Approach (Cyclocondensation)
This strategy offers high regiochemical control and is versatile for creating a wide variety of substituted trifluoromethylpyridines.[9][10] It involves the condensation of a trifluoromethyl-containing building block with another component to form the pyridine ring.
Several common building blocks are employed in this approach, including:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
4,4,4-Trifluorobutane-1,3-dione
Objective: To synthesize a trifluoromethylated 2-pyridone via a one-pot reaction of an α,β-unsaturated trifluoromethyl ketone with 2-(phenylsulfinyl)acetamide.[10]
Materials:
-
α,β-Unsaturated trifluoromethyl ketone (1.0 mmol)
-
2-(phenylsulfinyl)acetamide (1.2 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate and brine for workup
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the α,β-unsaturated trifluoromethyl ketone in DMF, add 2-(phenylsulfinyl)acetamide and potassium carbonate.
-
Reaction: Stir the mixture at room temperature for the time required for the reaction to complete (as monitored by TLC).
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired trifluoromethylated 2-pyridone.[10]
Self-Validation: The structure of the final product should be confirmed by 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).
Diagram: Comparison of Synthetic Strategies
Caption: Comparison of major synthetic routes to trifluoromethylpyridines.
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of a trifluoromethylpyridine moiety into a drug candidate can profoundly and predictably alter its physicochemical and pharmacokinetic profile.[4][11]
Modulation of Lipophilicity and Solubility
The -CF3 group significantly increases lipophilicity, which can be a double-edged sword.[1][4] While enhanced lipophilicity can improve membrane permeability and binding to hydrophobic pockets of a target protein, it can also lead to decreased aqueous solubility and increased non-specific binding. The pyridine nitrogen, however, can act as a solubilizing group, especially when protonated at physiological pH. Therefore, the overall effect on solubility depends on the position of the -CF3 group relative to the nitrogen and the pKa of the resulting derivative.
Enhancement of Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[12][10] The strength of the C-F bond makes the -CF3 group highly resistant to oxidative metabolism.[4]
By strategically placing a -CF3 group at a known or suspected site of metabolism (a "metabolic soft spot"), that metabolic pathway can be effectively blocked.[12] This "metabolic switching" diverts metabolism to other parts of the molecule, which may be less prone to clearance or the formation of reactive metabolites. This can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[12]
| Parameter | Molecule without -CF3 (e.g., with -CH3) | Molecule with -CF3 | Rationale for Change |
| Metabolic Pathway | Oxidation of the methyl group | Blocked at the trifluoromethyl group | The C-F bond is much stronger than the C-H bond and resistant to enzymatic cleavage.[12] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[12] |
| Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[12] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[12] |
Experimental Workflow: In Vitro Microsomal Stability Assay
Caption: Workflow for an in vitro microsomal stability assay.
Objective: To determine the in vitro metabolic stability of a trifluoromethylpyridine derivative by measuring its rate of disappearance upon incubation with liver microsomes.[12]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (or NADPH stock solution)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., Verapamil)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound in phosphate buffer (final concentration typically 1 µM).
-
Pre-incubation: Add the liver microsomes to the test compound solution in the 96-well plate and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. This is the t=0 time point for the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of parent compound remaining at each time point relative to the internal standard.
-
Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k.
Self-Validation: A positive control with known metabolic instability should be run in parallel to ensure the assay is performing correctly. A negative control (without NADPH) should also be included to account for any non-enzymatic degradation.
The Trifluoromethylpyridine Moiety as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[13] The trifluoromethylpyridine moiety is an effective bioisostere for several common chemical groups. For instance, a trifluoromethyl group can serve as a bioisosteric replacement for a chlorine atom due to their similar steric size.[4] In some contexts, the entire trifluoromethylpyridine ring can act as a bioisostere for other aromatic systems, offering an alternative vector space for substitution while improving metabolic stability.
Case Studies: Trifluoromethylpyridines in Approved Drugs and Clinical Candidates
The theoretical advantages of the trifluoromethylpyridine scaffold are borne out in numerous successful drug discovery programs.[2][3][7] At least five pharmaceutical products containing this moiety have received market approval.[2]
Tipranavir: An Anti-HIV Protease Inhibitor
Developed by Boehringer Ingelheim, Tipranavir is a non-peptidic protease inhibitor used to treat HIV infection.[2][7] The drug contains a 5-(trifluoromethyl)pyridin-2-yl moiety. The inclusion of this group was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing not only the binding affinity to the HIV protease but also the pharmacokinetic profile, particularly the half-life in the blood.[2] The synthesis of Tipranavir utilizes a 2-chloro-5-(trifluoromethyl)pyridine building block.[7]
Apalutamide: An Androgen Receptor Inhibitor for Prostate Cancer
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[5][14] Its structure features a 3-(trifluoromethyl)pyridyl group. This moiety plays a crucial role in the drug's high binding affinity for the androgen receptor. The trifluoromethylpyridine scaffold contributes to the overall electronic and steric profile required for potent antagonism.[14]
Leniolisib: A PI3Kδ Inhibitor
Leniolisib is a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. During its development, the optimization of hydrophilic properties to ensure good solubility and metabolic stability was a key challenge. The final structure incorporates a trifluoromethylpyridine moiety, which was instrumental in achieving the desired balance of properties.[2] The synthesis of Leniolisib employs 2-chloro-3-(trifluoromethyl)pyridine as a key intermediate.[2]
Table: Summary of Trifluoromethylpyridine-Containing Drugs
| Drug Name | Therapeutic Area | Trifluoromethylpyridine Moiety | Key Role of the Moiety |
| Tipranavir | Antiviral (HIV) | 5-(Trifluoromethyl)pyridin-2-yl | Enhanced pharmacokinetic profile and binding affinity.[2][7] |
| Apalutamide | Oncology (Prostate Cancer) | 3-(Trifluoromethyl)pyridyl | Contributes to high binding affinity for the androgen receptor.[5][14] |
| Leniolisib | Immunology | 3-(Trifluoromethyl)pyridyl | Optimizes solubility and metabolic stability.[2] |
| Enasidenib | Oncology (AML) | Two 6-(Trifluoromethyl)pyridin-2-yl rings | One CF3 group forms a key tetrel bond with the target enzyme.[15] |
| Pexidartinib | Oncology (Tenosynovial Giant Cell Tumor) | 5-(Trifluoromethyl)pyridin-2-yl | Part of the core scaffold for CSF1R inhibition.[16] |
Structure-Activity Relationship (SAR) Insights
The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern of the ring.[6][17]
Positional Isomerism: The Impact of CF3 Placement
The position of the trifluoromethyl group on the pyridine ring has a significant impact on the molecule's properties.
-
α-position (2- or 6-): Placing the -CF3 group adjacent to the nitrogen significantly reduces the basicity of the pyridine ring. This can be advantageous for reducing off-target effects.
-
β-position (3- or 5-): A -CF3 group in the beta position has a moderate electron-withdrawing effect on the pyridine nitrogen. Derivatives with this substitution pattern are common in pharmaceuticals.[2][9]
-
γ-position (4-): A -CF3 group in the gamma position has the strongest electron-withdrawing effect on the nitrogen, making the pyridine ring significantly less basic. This substitution pattern is less common in marketed drugs.[2][9]
Diagram: SAR Logic Flow
Caption: A typical Structure-Activity Relationship (SAR) optimization cycle.
Future Perspectives and Conclusion
The utility of trifluoromethylpyridine derivatives in drug discovery is well-established and continues to grow.[3] Future research will likely focus on several key areas:
Emerging Synthetic Methodologies
The development of novel, more efficient, and sustainable methods for the synthesis of trifluoromethylpyridines is an active area of research. This includes new catalytic methods for direct trifluoromethylation and the development of novel trifluoromethyl-containing building blocks.[10]
New Therapeutic Areas of Application
While trifluoromethylpyridines have found success in oncology and virology, their unique properties make them attractive for other therapeutic areas. For example, research is ongoing into their potential as antibacterial and antifungal agents, where improved membrane penetration could lead to increased efficacy.[1][18] They are also being explored for applications in treating neurodegenerative diseases and metabolic disorders.
Concluding Remarks
Trifluoromethylpyridine derivatives represent a powerful and versatile class of scaffolds for modern drug discovery. The strategic incorporation of this moiety can confer a multitude of benefits, including enhanced metabolic stability, modulated lipophilicity, and improved target binding affinity. A thorough understanding of the synthetic strategies available to access these compounds, combined with a clear appreciation for their impact on physicochemical and pharmacokinetic properties, is essential for any medicinal chemist aiming to develop the next generation of innovative therapeutics. The continued exploration of this privileged scaffold is certain to yield novel drug candidates for a wide range of human diseases.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.
- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142.
- Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Tsukamoto, M., & Nakamura, T. (2022). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
- Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Sagar, N., et al. (2021). Structures and names of trifluromethyl group containing FDA-approved drugs. European Journal of Medicinal Chemistry, 223, 113646.
- Various Authors. (2024). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate.
- Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 733.
- Sagar, N., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6436.
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070.
- Unnamed Publisher. (2026). The Role of Trifluoromethyl Pyridine Intermediates in Drug Discovery.
- Unnamed Publisher. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Grether, U., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 11(4), 439–445.
- Al-Tel, T. H., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 733.
- Sagar, N., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. OUCI.
- Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Unnamed Publisher. (n.d.). Structure activity relationship. ResearchGate.
- Unnamed Publisher. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
- Unnamed Publisher. (2022). Quantitative Structure-Activity Relationship, Structure-based Design, and ADMET studies of pyrimethamine and cycloguanil analogs inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). Malaria World.
- Pérez-García, L. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(1), 21.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ctppc.org [ctppc.org]
- 14. researchgate.net [researchgate.net]
- 15. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
physical and chemical properties of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-ol: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
This compound (CAS No. 76041-73-1) is a highly functionalized pyridine derivative that has emerged as a significant building block for researchers in medicinal chemistry and materials science.[1][2] Its structure is distinguished by three key features on a pyridin-2-ol core: a bromine atom at the 3-position, a trifluoromethyl group at the 5-position, and a hydroxyl group at the 2-position. This unique arrangement of functional groups provides a versatile platform for synthetic diversification, enabling the development of novel compounds with tailored biological and physical properties.
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The bromine atom serves as a classical "synthetic handle," readily participating in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl substituents.[4][5] The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form, a scaffold prevalent in numerous biologically active compounds.[6] This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 76041-73-1 | [2][7] |
| Molecular Formula | C₆H₃BrF₃NO | [2][7][8] |
| Molecular Weight | 241.99 g/mol | [2][7][9] |
| Appearance | White to yellow crystalline powder | [7][9] |
| Boiling Point | 252.7 ± 40.0 °C (Predicted) | [7][9] |
| Density | 1.876 - 1.9 g/cm³ (Predicted) | [7][9] |
| pKa | 8.06 ± 0.10 (Predicted) | [9] |
| XLogP3 | 1.5 | [7] |
| Refractive Index | 1.507 | [7] |
| Flash Point | 113.1 ± 25.9 °C | [7] |
Tautomerism: The Pyridinol-Pyridinone Equilibrium
A key chemical feature of 2-hydroxypyridines is their existence as a mixture of two tautomeric forms: the aromatic alcohol (pyridin-2-ol) and the non-aromatic amide (pyridin-2(1H)-one). In most cases, the equilibrium heavily favors the pyridinone form due to the greater stability of the amide bond. This equilibrium is crucial as it can influence the compound's reactivity and biological interactions.
Caption: Tautomeric equilibrium between the pyridinol and pyridinone forms.
Spectroscopic Profile
While a publicly available, fully assigned spectrum is not readily found, the structure of this compound allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for quality control and reaction monitoring.
-
¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region. The proton at the 4-position and the proton at the 6-position will appear as doublets, with a small meta-coupling constant (J ≈ 2-3 Hz). The N-H proton of the pyridinone tautomer would likely appear as a broad singlet.
-
¹³C NMR: The spectrum will display six distinct signals for the pyridine ring carbons. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: This is a powerful tool for confirming the presence of the -CF₃ group. A single, sharp singlet is expected, as there are no neighboring fluorine or hydrogen atoms to cause splitting.[10][11] The chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring.[12]
-
Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch (around 3000-3400 cm⁻¹) for the pyridinol form and/or an N-H stretch for the pyridinone form. A strong C=O (amide) stretch around 1650-1680 cm⁻¹ would confirm the presence of the dominant pyridinone tautomer. C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The calculated exact mass is 240.9350 Da.[7]
Synthesis and Reactivity
General Synthesis Route
A common and efficient method for the preparation of this compound is through the electrophilic bromination of its precursor, 5-(trifluoromethyl)pyridin-2-ol.[9] This reaction proceeds with high regioselectivity due to the directing effects of the hydroxyl/oxo group.
Caption: General workflow for the synthesis of the title compound.
Core Reactivity: A Platform for Cross-Coupling
The synthetic utility of this compound is primarily derived from the reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.[6][13]
-
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid or ester to form a new C-C bond.[4][6] This is a robust method for introducing aryl or vinyl substituents at the 3-position, a common strategy in the synthesis of biaryl compounds found in many pharmaceuticals.[14]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine.[1][13] It provides direct access to a wide range of 3-amino-5-(trifluoromethyl)pyridine derivatives, which are valuable pharmacophores.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura reaction.
Experimental Protocol: Purity and Identity Verification by HPLC-MS
To ensure the quality of this compound for use in sensitive downstream applications, a robust analytical method is required. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an ideal technique for confirming both the purity and identity of the compound.
Objective: To develop a self-validating protocol for the quality control analysis of synthesized or purchased batches of this compound.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Methanol, HPLC grade (for sample prep)
-
HPLC system with UV detector
-
Mass Spectrometer with Electrospray Ionization (ESI) source
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute the stock solution 1:100 with a 50:50 mixture of ACN:Water to yield a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: Monitor at 254 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
-
Data Analysis:
-
Purity Assessment: Integrate the peak area of the main compound in the UV chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. A pure sample should exhibit a single major peak.
-
Identity Confirmation: Examine the mass spectrum corresponding to the main HPLC peak. Confirm the presence of the protonated molecular ion [M+H]⁺. The expected m/z values will be ~242 and ~244, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Caption: Workflow for identity and purity verification by HPLC-MS.
Conclusion
This compound is a compound of significant strategic importance in modern chemical synthesis. Its well-defined physicochemical properties, coupled with the versatile reactivity of its bromine and trifluoromethyl functionalities, make it an invaluable precursor for generating molecular complexity. For researchers and drug development professionals, this compound offers a reliable and adaptable scaffold for creating libraries of novel molecules, accelerating the discovery of new therapeutic agents and advanced materials. Proper characterization, as outlined in the HPLC-MS protocol, is essential to ensure the integrity of any research built upon this versatile chemical entity.
References
- PubChem. 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. National Center for Biotechnology Information.
- Conier Chem&Pharma Limited. 3-bromo-2-hydroxy-5-trifluoromethylpyridine. LookChem.
- ChemBK. 3-Bromo-2-hydroxy-5-trifluoromethylpyridine. ChemBK.
- El-Sawy, E. R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
- Studzińska, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Oakwood Chemical. This compound. Oakwood Chemical.
- Yoshimi, Y., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- SpectraBase. 3-Bromo-5-(trifluoromethyl)aniline. Wiley Science Solutions.
- da Silva, F. F., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry.
- University of Leicester. Fluorine NMR. University of Leicester.
- PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information.
- University of Ottawa. 19Flourine NMR. uOttawa NMR Facility.
- Olsen, B. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. echemi.com [echemi.com]
- 8. This compound [oakwoodchemical.com]
- 9. 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine CAS#: 76041-73-1 [m.chemicalbook.com]
- 10. biophysics.org [biophysics.org]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. azom.com [azom.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. tcichemicals.com [tcichemicals.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
This guide provides an in-depth technical framework for the safe handling, use, and disposal of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS No. 76041-73-1), a pivotal heterocyclic building block in modern drug discovery and agrochemical research.[1][2][3] This document is intended for researchers, chemists, and laboratory professionals engaged in the synthesis and application of complex molecules, offering a self-validating system of protocols grounded in established safety principles and field-proven insights.
Compound Profile and Inherent Hazards
This compound is a halogenated pyridine derivative characterized by its trifluoromethyl group, which imparts unique electronic properties often sought in bioactive molecules.[2] However, the very features that make it synthetically valuable also necessitate a comprehensive understanding of its potential hazards.
Toxicological Summary
While exhaustive toxicological data for this specific compound is not available, data from structurally similar halogenated and trifluoromethylated pyridines indicate that this compound should be handled as a hazardous substance with the following potential effects:
-
Skin, Eye, and Respiratory Irritation : Direct contact can cause irritation to the skin and serious eye irritation.[4] Inhalation of the dust may lead to respiratory tract irritation.[4]
-
Harmful if Swallowed or in Contact with Skin : There is a potential for toxicity upon ingestion or dermal absorption.[4]
A summary of the key hazard information is presented in the table below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[4] |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation[4] |
| Acute toxicity, oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[4] |
| Acute toxicity, dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin[4] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safely handling this compound is a multi-layered approach that combines robust engineering controls with meticulous selection and use of personal protective equipment.
The Primacy of Ventilated Enclosures
All handling of this compound, particularly when dealing with the solid form which can generate dust, must be conducted within a certified chemical fume hood.[5] This is a non-negotiable control to minimize inhalation exposure.
Causality: The trifluoromethyl and bromo-substituents contribute to the molecule's density, but fine particulates can still become airborne during transfer and weighing. A chemical fume hood provides a contained workspace with a constant negative pressure, ensuring that any generated dust or vapors are drawn away from the user's breathing zone.[6][7]
Personal Protective Equipment (PPE) Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE.
Caption: PPE Selection Workflow for this compound.
The choice of gloves is critical due to the potential for dermal absorption and irritation. Nitrile or butyl rubber gloves are recommended.[8][9]
Causality: The chemical resistance of glove materials varies significantly with the chemical class of the substance being handled. Halogenated aromatic compounds can penetrate some glove materials more readily than others.
-
Nitrile Gloves: Offer good resistance to a range of chemicals, including some organic solvents and weak acids.[10] However, their breakthrough times for halogenated hydrocarbons can be short, making them suitable for incidental contact but requiring immediate replacement upon contamination.[9][10]
-
Butyl Rubber Gloves: Provide excellent resistance to many organic compounds, but may perform poorly with some halogenated hydrocarbons.[8]
Self-Validating Protocol for Glove Selection:
-
Consult Manufacturer's Data: Always refer to the glove manufacturer's specific chemical resistance data and breakthrough times for halogenated aromatic compounds.[11][12][13]
-
Inspect Before Use: Visually inspect gloves for any signs of degradation, punctures, or tears before each use.
-
Double-Gloving: For enhanced protection, especially during extended handling, consider wearing two pairs of gloves.
-
Immediate Replacement: If a glove is contaminated, remove and replace it immediately, following proper doffing procedures to avoid skin contact.
-
Do Not Reuse Disposable Gloves: Disposable gloves should never be washed and reused.
Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Prudent Handling Practices
-
Work in a Fume Hood: As previously stated, all manipulations should occur in a chemical fume hood.[5]
-
Avoid Dust Generation: When handling the solid, use techniques that minimize dust formation.
-
Use Appropriate Tools: Employ spatulas and other tools that will not generate static electricity.
-
Maintain Situational Awareness: Be mindful of the location of safety equipment, such as eyewash stations and safety showers.
Storage Requirements
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep it segregated from incompatible materials.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: May cause hydrolysis or other degradation reactions.[15][16]
Emergency Procedures: Preparedness and Response
A well-defined emergency response plan is crucial for mitigating the consequences of accidental exposure or spills.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[17] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[17] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17] |
Spill Response Protocol
The following workflow outlines the steps for managing a spill of this compound.
Caption: Spill Response Workflow for this compound.
Causality of Spill Cleanup Choices:
-
Inert Absorbent: Using an inert absorbent like vermiculite or sand is crucial to avoid any chemical reaction with the spilled material.[7]
-
Avoid Water on Acid Chlorides (if applicable): While not directly applicable to this compound, it's a critical general principle in spill response to be aware of water-reactive functional groups.[7]
-
Neutralization (with caution): For some halogenated compounds, neutralization with a weak base like sodium bicarbonate may be an option, but this should be done with caution and only if the reaction is known to be safe.[7] For this compound, absorption is the primary recommended method.
Waste Disposal: A Cradle-to-Grave Responsibility
The disposal of this compound and any contaminated materials is a critical final step that must be performed in compliance with all local, state, and federal regulations.
Waste Segregation and Management Workflow
Caption: Waste Disposal Workflow for this compound.
Causality of Disposal Choices:
-
Segregation of Halogenated Waste: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[4][18][19] Mixing them with non-halogenated waste complicates and increases the cost of disposal.[18]
-
High-Temperature Incineration: This method is necessary to ensure the complete destruction of the molecule.[20][21][22] The process should include afterburners and scrubbers to neutralize acidic gases (such as HBr and HF) that are formed during combustion.[1][23]
Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a profound respect for its potential hazards. By integrating the principles and protocols outlined in this guide—from engineering controls and meticulous PPE selection to robust emergency preparedness and compliant waste disposal—researchers can confidently and safely harness the synthetic potential of this important molecule.
References
- BenchChem. (2025). Proper Disposal of 2,5-Dibromo-3-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals.
- SPILL CLEANUP QUICK REFERENCE. (n.d.).
- BenchChem. (2025). Proper Disposal of 5-(Trifluoromethyl)pyridine-2-thiol: A Step-by-Step Guide for Laboratory Professionals.
- Duke University. (n.d.). WORKING SAFELY WITH TOXIC POWDERS.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- All Safety Products. (2023). Glove Selection Chart - Chemical Breakthrough Times.
- U.S. Environmental Protection Agency. (n.t.). Assessment Of Incineration As A Treatment Method For Liquid Organic Hazardous Wastes Background Report Ii Assessment Of Emerging Alternative Technologies.
- GloveNation. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Al-Salem, S. M., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 645, 1326-1341.
- Al-Salem, S. M., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
- CZERO. (n.d.). Basic principles of waste incineration.
- den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine: (46th communication on derivatives of pyridine and quinoline). Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-130.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
- University of California, Berkeley. (2022). GLOVE SELECTION CHART.
- BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- University of Illinois. (n.d.). Complicated Chemical Spills.
- Carnegie Mellon University. (n.d.). CHEMICAL SPILL PROCEDURES.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- University of Pennsylvania. (2019). Nitrile Glove Chemical-Compatibility Reference.
- Best Gloves. (n.d.). Chemical Resistance Chart.
- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
- Starlab Group. (n.d.). Chemical Breakthrough Times – protection with StarGuard® gloves.
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
- Paudler, W. W., & Jovanovic, M. V. (1983). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 48(8), 1213-1216.
- ResearchGate. (n.d.). Chlorination and bromination of pyridine.
- Beckwith, A. L. J., & Wagner, R. D. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995-1000.
- ResearchGate. (2015). Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A.
- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- U.S. Plastic Corp. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone.
- PubChem. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- University of Pennsylvania. (n.d.). Chemical Resistance of Gloves.pdf.
- ResearchGate. (2018). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms.
- American Chemical Society. (2023). Oxidation of -Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst.
- AIDIC - The Italian Association of Chemical Engineering. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- Mykin Inc. (n.d.). Rubber Chemical Resistance Chart, Rubber Compatibility Chart.
- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
- PubChemLite. (n.d.). 5-bromo-4-(trifluoromethyl)pyridin-2-ol.
- BLDpharm. (n.d.). 76041-73-1|this compound.
Sources
- 1. Waste Incineration Overview - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. scbt.com [scbt.com]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. gloves.com [gloves.com]
- 11. scribd.com [scribd.com]
- 12. uwyo.edu [uwyo.edu]
- 13. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 14. 76041-73-1|this compound|BLD Pharm [bldpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. bucknell.edu [bucknell.edu]
- 19. Research Portal [researchportal.murdoch.edu.au]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. basel.int [basel.int]
- 23. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-ol for Advanced Research
This guide provides a comprehensive technical overview of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a key heterocyclic building block in modern drug discovery and development. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document moves beyond a standard safety data sheet to offer in-depth insights into its chemical properties, safe handling protocols, and strategic applications in synthetic chemistry.
Compound Identity and Physicochemical Profile
This compound (CAS No. 76041-73-1) is a substituted pyridine derivative that has garnered significant interest for its utility as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a bromine atom, a trifluoromethyl group, and a hydroxyl group on the pyridine ring, presents multiple opportunities for selective chemical modifications. This trifunctional nature is pivotal to its role in constructing diverse molecular scaffolds, particularly for active pharmaceutical ingredients (APIs).[1]
The trifluoromethyl group, in particular, is a prized feature in medicinal chemistry. Its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrF₃NO | [2][3] |
| Molecular Weight | 241.99 g/mol | [2] |
| Appearance | White to yellow crystalline powder | [4] |
| Boiling Point | 252.7 °C at 760 mmHg | [4] |
| Density | 1.9 ± 0.1 g/cm³ | [4] |
| Flash Point | 113.1 ± 25.9 °C | [4] |
| CAS Number | 76041-73-1 | [2][3] |
Hazard Identification and GHS Classification
From a safety perspective, this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[5] Furthermore, it is irritating to the eyes, skin, and respiratory system.[5] A thorough understanding of these hazards is the first step in establishing a safe laboratory workflow.
Caption: GHS Hazard Pictogram for this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given its hazardous nature, stringent adherence to safety protocols is mandatory when handling this compound. The causality behind these measures is to prevent exposure through all potential routes: inhalation, ingestion, and skin contact.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is the primary engineering control to minimize the inhalation of dust or vapors. An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for comprehensive protection.
-
Eye and Face Protection: Chemical safety goggles that conform to EU EN166 or US NIOSH standards are required.[1] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection: Impervious gloves (e.g., nitrile rubber) should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use. A flame-resistant laboratory coat is also mandatory.[1]
-
Respiratory Protection: For operations that may generate significant dust or aerosols, a full-face respirator with an appropriate cartridge should be used.[1]
Caption: Generalized scheme for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of carbon-nitrogen bonds. [6]This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines. This is a critical transformation for introducing amine-containing functionalities that are often essential for biological activity and improving the physicochemical properties of drug candidates, such as solubility. [7] Experimental Protocol: Illustrative Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine coupling partner (1.1-1.5 equivalents).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane, via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring, typically between 80-110 °C.
-
Monitoring and Work-up: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography. [7][8]
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical and life sciences research communities. Its utility is matched by its hazardous properties, which necessitate a deep understanding and rigorous implementation of safety protocols. By leveraging its unique structural features through powerful synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can continue to explore novel chemical entities in the quest for next-generation therapeutics.
References
- ChemBK. (2024, April 9). 3-Bromo-2-hydroxy-5-trifluoromethylpyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Oakwood Chemical. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubChem. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine.
- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- YouTube. (2020, March 3). Organometallics 5: Suzuki Reaction.
Sources
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-ol: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethyl-substituted pyridinone, serves as a crucial building block in the synthesis of complex heterocyclic molecules. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive bromine atom, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for this compound, with a particular focus on the mechanistic principles that govern its formation. Detailed experimental protocols, safety considerations, and a summary of its key physicochemical properties are also presented to offer a holistic resource for researchers in the field.
Introduction: The Significance of Fluorinated Pyridines
The introduction of fluorine and trifluoromethyl groups into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a pyridine scaffold, a privileged structure in numerous bioactive compounds, the resulting trifluoromethylpyridines exhibit a wide range of biological activities. This compound (CAS Number: 76041-73-1) is a key exemplar of this class of compounds, offering multiple reactive sites for further chemical elaboration.[1][2]
Discovery and Historical Context
While a definitive seminal publication detailing the first-ever synthesis and characterization of this compound is not readily apparent in a survey of publicly available scientific literature and patent databases, its emergence is intrinsically linked to the broader development of trifluoromethyl-substituted pyridines. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898, and the introduction of this moiety into a pyridine ring was first described in 1947. The primary synthetic strategies have historically involved either the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of the trifluoromethyl group onto a pre-existing pyridine ring.
The most probable and widely referenced synthetic route to this compound is through the electrophilic bromination of its precursor, 2-Hydroxy-5-(trifluoromethyl)pyridine. This precursor itself is a known environmental transformation product of the herbicide Fluazifop-P-butyl, indicating that interest in these compounds has been driven by the agrochemical industry. The development and optimization of bromination techniques for electron-deficient heterocyclic systems have been a continuous area of research, setting the stage for the preparation of compounds like this compound.
Synthetic Methodology: The Bromination of 2-Hydroxy-5-(trifluoromethyl)pyridine
The principal route for the synthesis of this compound is the electrophilic aromatic substitution of 2-Hydroxy-5-(trifluoromethyl)pyridine. The pyridin-2-ol tautomer is in equilibrium with its 2-pyridone form, and the hydroxyl group is a strongly activating, ortho-, para-directing group. This directs the incoming electrophile, in this case, a bromine cation or its equivalent, to the positions ortho and para to the hydroxyl group.
Mechanistic Insights
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating hydroxyl group activates the pyridine ring towards electrophilic attack. The trifluoromethyl group at the 5-position is a strong electron-withdrawing group, which deactivates the ring. However, the activating effect of the hydroxyl group is dominant, directing the bromination to the 3-position (ortho to the hydroxyl group).
The choice of brominating agent is critical. Common reagents for such transformations include molecular bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The reaction is typically carried out in a suitable solvent, such as acetic acid or a chlorinated solvent. The use of a Lewis acid catalyst is generally not required due to the activated nature of the substrate.
Below is a diagram illustrating the key synthetic transformation:
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Materials:
-
2-Hydroxy-5-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup and Reagent Addition: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous acetonitrile. The choice of an anhydrous solvent is crucial to prevent side reactions with the brominating agent. Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of potential byproducts.
-
Bromination: To the cooled and stirring solution, add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise over 10-15 minutes. NBS is a convenient and safer alternative to liquid bromine. Adding it in portions helps to maintain temperature control.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Work-up and Extraction: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer). Dichloromethane is a suitable solvent for extracting the product from the aqueous phase.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts) and brine. The brine wash helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 76041-73-1 |
| Molecular Formula | C₆H₃BrF₃NO |
| Molecular Weight | 241.99 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents |
Applications in Research and Development
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group (in its pyridin-2-ol tautomer) and an electrophilically reactive C-Br bond, makes it a highly versatile intermediate.
-
Cross-Coupling Reactions: The bromine atom can be readily displaced or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents at the 3-position.
-
Nucleophilic Substitution: The hydroxyl group can be alkylated or acylated to further functionalize the molecule.
-
Synthesis of Fused Heterocycles: The combination of the hydroxyl and bromo functionalities can be exploited in intramolecular cyclization reactions to construct fused heterocyclic systems.
These synthetic possibilities have positioned this compound as a key starting material in the discovery of new drug candidates and agrochemicals.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. While the specific details of its initial discovery are not prominently documented, its synthesis via the electrophilic bromination of 2-Hydroxy-5-(trifluoromethyl)pyridine is a logical and well-established chemical transformation. The insights into its synthesis, properties, and potential applications provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their drug discovery and development endeavors.
References
- Oakwood Chemical. This compound. [Link]
- Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-112. [Link]
- PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. [Link]
Sources
A Technical Guide to Unveiling the Therapeutic Potential of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
A Strategic Framework for Target Identification and Validation
Disclaimer: Direct experimental data on the specific biological activities of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol is not extensively available in public literature. This guide, therefore, presents a predictive and strategic framework based on established medicinal chemistry principles and data from structurally analogous compounds. The objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded workflow for identifying and validating the potential therapeutic targets of this molecule.
Introduction: Deconstructing the Molecule to Predict Function
The compound this compound represents a compelling starting point for a drug discovery campaign. Its structure is composed of three key features, each contributing to its potential pharmacological profile: the pyridin-2-one core, a bromo substituent, and a trifluoromethyl (CF3) group. The absence of established biological data necessitates a rational, structure-based approach to hypothesize and subsequently prosecute potential therapeutic targets.
This guide provides a comprehensive roadmap for this process. We will first dissect the molecule's constituent parts to build a rationale for investigating specific protein families. Following this analysis, we will propose a multi-step experimental workflow, complete with detailed protocols, to systematically identify, confirm, and validate the most promising therapeutic targets.
Part 1: Structural Analysis and Target Class Prediction
The foundation of a target identification campaign for a novel compound lies in understanding the roles its structural motifs have played in established bioactive molecules.
The Privileged Scaffold: Pyridin-2-one
The pyridin-2-one (or its tautomer, 2-hydroxypyridine) is a "privileged scaffold" in medicinal chemistry. Its ability to engage in multiple types of non-covalent interactions, including hydrogen bonding via the amide moiety and potential π-π stacking, makes it a versatile framework for designing ligands against numerous target classes.[1] Pyridinone derivatives have been successfully developed as inhibitors of enzymes like kinases and metalloproteinases, and as modulators of receptors and ion channels.[2][3][4]
The Trifluoromethyl (CF3) Group: Enhancing Drug-like Properties
The strategic incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern drug design.[5] This potent electron-withdrawing group can profoundly influence a molecule's physicochemical properties in several beneficial ways:[6][7]
-
Metabolic Stability: The CF3 group can block sites of metabolic oxidation, increasing the compound's half-life.[7]
-
Binding Affinity: Its lipophilicity and ability to form specific interactions can enhance binding to target proteins.[8]
-
Lipophilicity & Permeability: It often increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.[7]
-
Bioisosterism: The CF3 group is often used as a bioisostere for a methyl or chloro group, allowing for fine-tuning of steric and electronic properties.[9]
The Bromo Group: A Key to Affinity and Selectivity
Halogen atoms, particularly bromine and chlorine, are frequently used in medicinal chemistry to improve selectivity and binding affinity.[10] The bromine atom in this molecule can participate in "halogen bonding," a highly directional interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner on the protein, such as a backbone carbonyl oxygen.[11][12] This interaction can be as strong as a classical hydrogen bond and provides a powerful tool for anchoring a ligand within a binding pocket.[12]
Part 2: Hypothesized Therapeutic Target Classes
Based on the structural analysis, we can logically infer three primary target classes for which this compound is a promising ligand.
Target Class 1: Protein Kinases
Protein kinases are one of the most successfully targeted enzyme families in modern medicine, particularly in oncology and immunology. The pyridine and pyridinone scaffolds are central features in a vast number of approved and investigational kinase inhibitors.[2] They often function as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key feature of ATP-competitive inhibitors.[13] The overall shape and substituent pattern of our lead compound make it an ideal candidate for fitting into the ATP-binding pocket of various kinases.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Target Class 2: Matrix Metalloproteinases (MMPs)
MMPs are zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM).[14] Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases.[15][16] Many MMP inhibitors feature a chemical group capable of coordinating with the catalytic zinc ion in the enzyme's active site. The pyridin-2-one moiety, with its carbonyl oxygen and adjacent nitrogen/oxygen atom, can act as an effective zinc-binding group. The rest of the molecule can then occupy the specificity pockets of the enzyme, making MMPs a plausible target family.[17]
Caption: Proposed mechanism of Matrix Metalloproteinase (MMP) inhibition.
Target Class 3: GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel and the primary mediator of fast inhibitory neurotransmission in the central nervous system.[18] It is a major target for drugs treating anxiety, insomnia, and epilepsy.[19] The receptor possesses multiple allosteric binding sites, distinct from the GABA binding site, where modulators can act. Pyridine and related heterocyclic structures have been shown to modulate GABA-A receptor activity.[20][21] The structural features of this compound are consistent with those of molecules known to bind at interfaces of the receptor subunits, potentially acting as positive or negative allosteric modulators.[18]
Caption: Allosteric modulation of the GABA-A receptor ion channel.
Part 3: A Step-by-Step Guide to Target Identification and Validation
This section outlines a practical, multi-stage workflow to systematically test the hypotheses generated in Part 2.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying ligand-binding hot spots in proteins using brominated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Interactions | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of (pyridin-4-yl)-2H-tetrazole as a novel scaffold to identify highly selective matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 20. Pyritinol inhibition of the GABA and benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Researcher's Guide to the Strategic Procurement of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
An In-depth Technical Guide for Scientists and Drug Development Professionals
Abstract
3-Bromo-5-(trifluoromethyl)pyridin-2-ol is a critical heterocyclic building block in modern medicinal chemistry, valued for the unique synthetic handles it offers for constructing complex molecular architectures. The strategic incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the successful integration of this reagent into a research and development pipeline hinges on a robust and reliable procurement strategy. This guide provides a comprehensive framework for researchers, chemists, and supply chain managers to navigate the complexities of sourcing, qualifying, and purchasing this compound. It covers the entire workflow, from initial supplier identification and rigorous technical qualification to the logistical nuances of procurement and essential protocols for incoming material verification, ensuring the integrity and timeline of your research and development endeavors.
Chemical Profile and Strategic Importance
Chemical Identity and Properties
This compound is a substituted pyridine derivative that exists in tautomeric equilibrium with its pyridone form, 3-Bromo-5-(trifluoromethyl)-2(1H)-pyridone. This characteristic is crucial for its reactivity in subsequent synthetic steps.
| Property | Value | Source |
| CAS Number | 76041-73-1 | [1][2][3] |
| Molecular Formula | C₆H₃BrF₃NO | [1][2][3] |
| Molecular Weight | 241.99 g/mol | [1] |
| Appearance | Typically an off-white to light yellow solid | |
| Key Features | - Bromo Group: A versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4] - Trifluoromethyl Group: Enhances metabolic stability and modulates physicochemical properties.[5][6] - Pyridin-2-ol/-one Core: A common scaffold in biologically active compounds.[4] |
Significance in Medicinal Chemistry
The trifluoromethyl (CF₃) group is a cornerstone of modern drug design. Its inclusion in a molecule can dramatically alter key properties essential for a successful therapeutic agent.[5][6] The C-F bond's high dissociation energy confers significant metabolic stability, often protecting the molecule from degradation by metabolic enzymes.[5] Furthermore, the CF₃ group can improve a compound's lipophilicity, solubility, and binding selectivity, which are critical for enhancing oral bioavailability and blood-brain barrier permeability.[5]
The this compound scaffold provides a pre-packaged combination of these benefits, making it a highly sought-after intermediate for developing novel therapeutics, particularly in oncology and neurology.[4]
Sourcing and Supplier Qualification: A Framework for Reliability
The procurement of a specialty chemical like this compound is not merely a transactional purchase; it is the first critical step in ensuring experimental reproducibility and success.[7] A flawed starting material can lead to failed reactions, compromised data, and significant project delays. Therefore, a systematic approach to supplier qualification is paramount.[8][9]
Sourcing Channels
Potential suppliers for this compound generally fall into three categories:
-
Large Chemical Catalogs: Global suppliers like MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific, and VWR often list this compound, providing a reliable, albeit sometimes more expensive, option with established logistics.
-
Specialty & Niche Suppliers: Companies focusing on fluorinated building blocks or heterocyclic chemistry, such as Oakwood Chemical, often provide high-quality materials and deep technical expertise.[2]
-
Online Marketplaces and Traders: Platforms like ECHEMI connect buyers with numerous, often international, manufacturers and traders.[3] While offering competitive pricing, these channels require more rigorous due diligence from the purchaser.
A Multi-Factor Supplier Vetting Workflow
A robust vetting process moves beyond price and availability to scrutinize the supplier's quality systems and reliability.[10] This workflow should be a standard operating procedure for any critical reagent.
Caption: A standard workflow for purchasing and receiving critical chemicals.
Protocol for Incoming Material Receipt and Verification
Trust, but verify. Even with a qualified supplier, it is a critical best practice to perform in-house verification of incoming materials. [8]This step provides an independent confirmation of identity and purity and protects downstream experiments.
Objective: To verify the identity and confirm the purity of newly received this compound before its release for research use.
Materials:
-
Received container of this compound
-
Supplier's Certificate of Analysis (CoA)
-
NMR tubes, deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
HPLC vials, appropriate mobile phase solvents
-
Spatula, balance, and weighing paper
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves. [11] Methodology:
-
Documentation Review:
-
Upon receipt, immediately check that the container label matches the purchase order and the CoA. [7] * Review the CoA: Note the lot number, stated purity, and the analytical methods used.
-
Review the SDS: Identify key hazards (e.g., skin/eye irritant, respiratory irritant) and required handling precautions. [11][12][13]
-
-
Physical Inspection:
-
Visually inspect the material in a well-ventilated area or fume hood. [14]Note its color and physical form (e.g., crystalline solid, powder).
-
Ensure the container seal was not broken and there is no evidence of contamination.
-
-
Identity & Purity Verification (¹H NMR Spectroscopy):
-
Accurately weigh a small sample (~5-10 mg) of the material.
-
Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire a proton NMR spectrum.
-
Analysis: Compare the obtained spectrum to a reference spectrum or predicted chemical shifts. The peaks should correspond to the structure of this compound. Pay close attention to the integration values and the absence of significant unassigned peaks, which would indicate impurities.
-
-
Purity Confirmation (HPLC Analysis):
-
Prepare a dilute, known concentration solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample using a calibrated HPLC system with a suitable column (e.g., C18) and detection method (e.g., UV at 254 nm).
-
Analysis: The resulting chromatogram should show one major peak corresponding to the product. The area percentage of this peak should be consistent with the purity value stated on the supplier's CoA (e.g., ≥97%).
-
-
Release or Quarantine:
-
If In-House Data Conforms to CoA: The material passes inspection. Label the container with the date of receipt and approval, and release it to the laboratory chemical inventory. [7] * If There Are Significant Discrepancies: Quarantine the material immediately. Do not use it. Contact the supplier's technical support with your data (NMR spectra, HPLC chromatogram) to report the discrepancy and resolve the issue.
-
By implementing this rigorous, self-validating system of procurement and verification, research organizations can mitigate the significant risks associated with reagent quality, ensuring the integrity of their scientific work and accelerating the path to discovery.
References
- Ultimate Guide to Purchasing the Right Chemical Products. Chemical Express.
- This compound. Oakwood Chemical.
- Ultimate Guide to Purchasing the Right Chemical Products. Chemical Express.
- Procurement categories for chemical manufacturers: A brief guide. LightSource. Published 2024-03-08.
- Purchasing & procurement in chemical industry: benefits & types. Procol. Published 2025-11-26.
- Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals. LinkedIn. Published 2025-09-02.
- GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH CHEMICAL MANAGEMENT CENTRE. Universiti Teknologi Malaysia. Published 2018-02-02.
- Supplier Qualification: Definition, Process, and Guidelines. SimplerQMS. Published 2025-04-30.
- Best practices guide for managing suppliers of API manufacturers - Version 2. APIC (CEFIC). Published March 2024.
- Understanding Supplier Qualification Based on USP General Chapter 1083 2025. YouTube. Published 2025-05-07.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Published 2025-07-18.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound [oakwoodchemical.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.utm.my [research.utm.my]
- 8. Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 9. simplerqms.com [simplerqms.com]
- 10. pharmasources.com [pharmasources.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and offers insights into the practical application of this critical physicochemical parameter.
Introduction to this compound
This compound (CAS No. 76041-73-1) is a substituted pyridinol derivative. Its chemical structure, featuring a pyridine ring with a bromo, a trifluoromethyl, and a hydroxyl group, imparts a unique combination of properties that govern its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrF₃NO | [1][2] |
| Molecular Weight | 241.99 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder | [1][3] |
| Predicted pKa | 8.06 ± 0.10 | [3] |
| Predicted XLogP3 | 1.5 | [1] |
| Boiling Point | 252.7 ± 40.0 °C (Predicted) | [3] |
| Density | 1.876 ± 0.06 g/cm³ (Predicted) | [3] |
The presence of the hydroxyl group allows for hydrogen bonding, while the trifluoromethyl group adds significant hydrophobicity. The bromo substituent and the pyridine ring itself contribute to the molecule's overall polarity and potential for dipole-dipole interactions. This structural complexity suggests a nuanced solubility profile across different classes of organic solvents.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For this compound, we can anticipate its solubility based on its structural features:
-
Polar Protic Solvents (e.g., alcohols, water): The hydroxyl group of the pyridinol can act as both a hydrogen bond donor and acceptor. This suggests good solubility in polar protic solvents that can engage in hydrogen bonding. However, the hydrophobic trifluoromethyl group and the bulky bromo substituent may limit its solubility in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, THF): These solvents possess dipole moments and can act as hydrogen bond acceptors. The polar nature of the pyridine ring and the hydroxyl group should facilitate solubility in these solvents through dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Solvents (e.g., hexane, toluene): The aromatic pyridine ring and the trifluoromethyl group can interact with nonpolar solvents through van der Waals forces. However, the presence of the polar hydroxyl group is expected to significantly limit its solubility in highly nonpolar solvents.
The predicted XLogP3 of 1.5 indicates a moderate lipophilicity, suggesting that the compound will have a balanced solubility in both moderately polar and some nonpolar organic solvents.
Experimental Determination of Solubility
A systematic approach is crucial for accurately determining the solubility of this compound. The following protocol outlines a reliable method for generating this data.
Materials and Equipment
-
This compound (analytical grade)
-
A range of organic solvents (HPLC grade or equivalent):
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Nonpolar: Hexane, Toluene, Dichloromethane
-
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for this step.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise table for easy comparison.
| Solvent Class | Solvent | Solubility at 25 °C (g/L) |
| Polar Protic | Methanol | [Experimental Value] |
| Ethanol | [Experimental Value] | |
| Isopropanol | [Experimental Value] | |
| Polar Aprotic | Acetone | [Experimental Value] |
| Acetonitrile | [Experimental Value] | |
| DMF | [Experimental Value] | |
| DMSO | [Experimental Value] | |
| THF | [Experimental Value] | |
| Nonpolar | Hexane | [Experimental Value] |
| Toluene | [Experimental Value] | |
| Dichloromethane | [Experimental Value] |
The results should be interpreted in the context of the theoretical framework discussed earlier. For instance, high solubility in alcohols and DMSO would confirm the importance of hydrogen bonding, while low solubility in hexane would highlight the influence of the polar hydroxyl group.
Implications for Drug Development
Understanding the solubility of this compound is critical for its application in drug discovery and development for several reasons:
-
Reaction Chemistry: The choice of solvent for synthesizing derivatives of this compound will depend on its solubility.
-
Purification: Crystallization and chromatographic purification methods rely heavily on the differential solubility of the compound and its impurities in various solvent systems.
-
Formulation: For preclinical studies, the compound often needs to be dissolved in a suitable vehicle for administration. Solubility data is essential for selecting appropriate formulation strategies.
-
In Vitro Assays: The concentration of the compound in biological assays is limited by its solubility in the assay medium.
Logical Relationships in Solubility Determination
The following diagram illustrates the logical dependencies in the process of determining and utilizing solubility data.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds from 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Introduction: The Strategic Importance of the 3-Bromo-5-(trifluoromethyl)pyridin-2-ol Scaffold
The pursuit of novel chemical entities with enhanced biological activity and optimized physicochemical properties is a cornerstone of modern drug discovery and materials science. Within this landscape, fluorinated heterocyclic compounds have emerged as privileged scaffolds. The strategic incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, into molecular frameworks can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group is a powerful electron-withdrawing moiety that can significantly alter the electronic properties of an aromatic system, impacting its reactivity and intermolecular interactions.[1]
This compound is a versatile building block that offers multiple avenues for synthetic diversification. The presence of a bromine atom at the 3-position provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. Concurrently, the hydroxyl group at the 2-position can be functionalized through various etherification strategies, further expanding the accessible chemical space. This combination of reactive sites makes this compound an exceptionally valuable starting material for the generation of novel compound libraries for screening in drug discovery and agrochemical research.
This guide provides detailed application notes and experimentally-derived protocols for the synthetic manipulation of this compound, focusing on key transformations that unlock its potential for creating diverse and complex molecules.
Characterization of the Starting Material: this compound
A thorough characterization of the starting material is paramount for the successful execution and interpretation of subsequent synthetic transformations.
| Property | Value | Source |
| CAS Number | 76041-73-1 | |
| Molecular Formula | C₆H₃BrF₃NO | [2] |
| Molecular Weight | 241.99 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥98% |
Spectroscopic Data (Predicted and from Analogous Compounds):
-
¹H NMR (400 MHz, DMSO-d₆): δ ~12.0 (br s, 1H, OH), ~8.0 (d, J = 2.4 Hz, 1H, H-6), ~7.8 (d, J = 2.4 Hz, 1H, H-4).
-
¹³C NMR (101 MHz, DMSO-d₆): δ ~160 (C=O), ~145 (C-CF₃), ~138 (C-H), ~122 (q, J = 272 Hz, CF₃), ~118 (C-H), ~105 (C-Br).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ ~-62 (s, 3F).
-
Mass Spectrometry (ESI-MS): m/z 240.9 [M-H]⁻.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The bromine atom at the C3-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling: Synthesis of 3-Aryl-5-(trifluoromethyl)pyridin-2-ols
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a reliable choice, though more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer improved yields and substrate scope, particularly with challenging coupling partners. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. Water is necessary for the dissolution of the inorganic base and plays a role in the transmetalation step.
Experimental Workflow:
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Degassing: Sparge the mixture with argon for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 95 | 16 | 78 |
Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ols
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of aryl and heteroaryl amines.[3]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand. Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often used in combination with ligands such as BINAP, XPhos, or RuPhos. The ligand plays a crucial role in facilitating the reductive elimination step, which forms the C-N bond.[3][4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be effective.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.
Catalytic Cycle:
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Part 2: Functionalization of the Hydroxyl Group
The hydroxyl group of this compound can be readily functionalized to form ethers, providing another avenue for derivatization.
Williamson Ether Synthesis: O-Alkylation
The Williamson ether synthesis is a classic and reliable method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[6][7][8][9]
Causality Behind Experimental Choices:
-
Base: A strong base is needed to deprotonate the pyridin-2-ol to form the corresponding alkoxide. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective choices.
-
Alkylating Agent: A primary or secondary alkyl halide (or sulfonate) is used as the electrophile. Tertiary alkyl halides are not suitable as they will primarily undergo elimination.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal for Sₙ2 reactions.
Detailed Protocol:
-
Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equiv.) in DMF dropwise.
-
Reaction: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.
-
Heating: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully quench the reaction with water at 0 °C. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Mitsunobu Reaction: Mild O-Alkylation
The Mitsunobu reaction allows for the conversion of an alcohol to an ether under mild, neutral conditions, using a phosphine and an azodicarboxylate. This reaction is particularly useful for substrates that are sensitive to strongly basic or acidic conditions.[5][10]
Causality Behind Experimental Choices:
-
Reagents: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the classic reagents for the Mitsunobu reaction.[11] PPh₃ acts as the oxygen activator, and DEAD/DIAD is the ultimate oxidant.
-
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.
Experimental Workflow:
Caption: Mitsunobu Reaction Workflow.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.), the desired alcohol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography to separate the desired ether from triphenylphosphine oxide and other byproducts.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds. The protocols and application notes provided herein demonstrate the utility of this scaffold in palladium-catalyzed cross-coupling reactions and etherification reactions. By leveraging these synthetic strategies, researchers can efficiently generate diverse libraries of trifluoromethyl-substituted pyridines for evaluation in various drug discovery and development programs. The choice of specific reaction conditions, including catalyst, ligand, base, and solvent, will ultimately depend on the nature of the coupling partners and should be optimized for each specific transformation.
References
- Rey, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
- Wu, H., Wang, Y., & Sun, X. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Journal of Organic Chemistry, 77(19), 8615–8620.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Reynard, G., Lai, C., Azek, E., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
- PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine.
- ChemBK. (2024). 3-Bromo-2-hydroxypyridine.
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- ResearchGate. (2025). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- SciSpace. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- Royal Society of Chemistry. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
- National Institutes of Health. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
Sources
- 1. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 2. scbt.com [scbt.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 76041-73-1 [sigmaaldrich.com]
- 7. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Strategic Use of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of a Fluorinated Pyridinol Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of molecular design.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[3] 3-Bromo-5-(trifluoromethyl)pyridin-2-ol emerges as a highly valuable and versatile building block, offering a unique convergence of desirable structural features:
-
A pyridine core , a privileged scaffold in a multitude of biologically active compounds.[2][4]
-
A trifluoromethyl group at the 5-position, which acts as a strong electron-withdrawing group, profoundly influencing the electronic character and reactivity of the ring.
-
A bromine atom at the 3-position, serving as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
A pyridin-2-ol moiety , which exists in tautomeric equilibrium with its 2-pyridone form. This functionality can influence solubility and presents a potential site for secondary derivatization, while also requiring careful consideration during reaction design due to its acidic proton.
This guide provides an in-depth exploration of the application of this compound in key palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized chemical synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[5][6] These reactions universally proceed through a catalytic cycle that assembles new bonds on a palladium center.[5][6] Understanding this cycle is paramount to troubleshooting and optimizing reactions.
The cycle generally involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinol substrate, forming a Pd(II) intermediate. The electron-withdrawing nature of the CF₃ group on the pyridine ring can facilitate this key activation step.
-
Transmetalation / Amine Coordination: In C-C coupling reactions like the Suzuki-Miyaura, an organoboron reagent transfers its organic group to the palladium center (transmetalation), a step often requiring activation by a base.[7] In C-N coupling reactions like the Buchwald-Hartwig, an amine coordinates to the palladium, followed by base-mediated deprotonation to form a palladium-amido complex.[8]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8][9]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures due to the stability and low toxicity of the requisite organoboron reagents.[10][11] Coupling this compound with various aryl or heteroaryl boronic acids provides direct access to complex scaffolds for further functionalization.
Reaction Principle
This reaction couples the C(sp²)-Br bond of the pyridinol with the C(sp²)-B bond of an organoboron reagent. A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7][12]
Detailed Experimental Protocol
This protocol is a general starting point and may require optimization for specific boronic acid partners.
Caption: General experimental workflow for cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF/Water mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes. Alternatively, for more sensitive reactions, perform three freeze-pump-thaw cycles.[13]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Table of Recommended Suzuki Coupling Conditions
| Parameter | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Rationale & Causality |
| Condition A | Pd(PPh₃)₄ (3-5%) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | A classic, robust system. The aqueous phase is often essential for activating the boronic acid. |
| Condition B | Pd(dppf)Cl₂ (2-3%) | - | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | dppf is a highly effective ligand for many heteroaryl couplings, often providing higher yields and cleaner reactions. K₃PO₄ is a moderately strong base suitable for sensitive functional groups. |
| Condition C | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | Cs₂CO₃ (2.0) | t-BuOH or Dioxane | 100-110 | For sterically hindered or electron-poor boronic acids. Bulky, electron-rich Buchwald ligands like XPhos accelerate reductive elimination and prevent catalyst decomposition.[10] |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable method for forging C-N bonds, a transformation critical for the synthesis of countless pharmaceuticals.[8][9] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines.
Reaction Principle
The reaction couples an aryl halide with an amine using a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[8][14] The base is critical for deprotonating the amine-palladium complex to form the key palladium-amido intermediate, which then undergoes reductive elimination.[9] The choice of ligand is often the most critical parameter, with bulky, electron-rich phosphine ligands being necessary to promote the reductive elimination of the C-N bond.[14]
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2–1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1–4 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, SPhos) (2–8 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4–2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust inert atmosphere, add the palladium precursor and the phosphine ligand to an oven-dried Schlenk flask. Add a portion of the solvent and stir for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Reagent Addition: To the flask containing the catalyst, add the base, followed by this compound, and finally the amine coupling partner.
-
Solvent and Reaction: Add the remaining anhydrous solvent. Seal the flask or tube and heat the mixture with vigorous stirring at the desired temperature (typically 80–110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Table of Recommended Buchwald-Hartwig Amination Conditions
| Parameter | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Rationale & Causality |
| Condition A | Pd₂(dba)₃ (2%) | (±)-BINAP (4%) | NaOt-Bu (1.4) | Toluene | 100 | A well-established system for a range of amines. NaOt-Bu is a strong base required for efficient amine deprotonation but can be incompatible with base-sensitive groups.[14] |
| Condition B | Pd(OAc)₂ (2%) | Xantphos (4%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | Xantphos, with its wide bite angle, is excellent for preventing β-hydride elimination and promoting reductive elimination. Cs₂CO₃ is a milder base suitable for more functionalized substrates. |
| Condition C | Pd₂(dba)₃ (2%) | RuPhos (4%) | K₃PO₄ (2.0) | t-Amyl alcohol | 100 | Buchwald-type dialkylbiaryl phosphine ligands like RuPhos are highly active and often allow for lower catalyst loadings and temperatures with challenging substrates. |
Application Protocol 3: Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in synthesis and key components in materials science.[15] This reaction couples this compound with a terminal alkyne.
Reaction Principle
The Sonogashira coupling is unique among the common cross-coupling reactions as it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[16][17] The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that described before. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that participates in the transmetalation step with the Pd(II)-aryl complex. An amine base is used to deprotonate the alkyne and act as a solvent.[16]
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2–2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1–5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (1–10 mol%)
-
Ligand (e.g., PPh₃) (2-10 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))
-
Optional co-solvent (e.g., THF, DMF)
Procedure:
-
Vessel Preparation: To a Schlenk flask, add this compound, the palladium catalyst, the copper(I) iodide, and the ligand (if using a precursor like Pd(OAc)₂).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the amine base/solvent and any co-solvent, followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40–80 °C). The reaction is often rapid. Monitor by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Table of Recommended Sonogashira Coupling Conditions
| Parameter | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base/Solvent | Temp (°C) | Rationale & Causality |
| Condition A | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Et₃N/DMF | 60-80 | The "classic" Sonogashira conditions. DMF is a good co-solvent to ensure solubility of the pyridinol starting material.[15] |
| Condition B | Pd(OAc)₂ (2%) + PPh₃ (4%) | CuI (2%) | i-Pr₂NH | RT to 40 | An in situ generated catalyst system. Diisopropylamine is a bulkier amine base that can sometimes suppress alkyne homocoupling (Glaser coupling). |
| Condition C | Pd(PPh₃)₄ (3%) | CuI (1%) | Et₃N/THF | RT | A very mild system suitable for highly reactive alkynes and sensitive substrates. The low copper loading minimizes side reactions. |
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently pure reagents/solvent; Incorrect base/temperature. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure solvents are anhydrous and degassed. Screen different bases and ligands. Increase temperature. |
| Debromination of Starting Material | Presence of water or protic sources; Certain ligands can promote this side reaction. | Use rigorously dried solvents and reagents. Switch to a different ligand system (e.g., from PPh₃ to a bulky biarylphosphine). |
| Alkyne Homocoupling (Sonogashira) | Reaction run in the presence of oxygen; High copper catalyst loading. | Ensure the reaction is run under a strictly inert atmosphere. Reduce the amount of CuI or consider a copper-free protocol. |
| Poor Yield (Buchwald-Hartwig) | Steric hindrance from the amine; Incorrect base strength. | Switch to a more active, sterically bulky ligand (e.g., a Buchwald ligand). Ensure the base is strong enough (e.g., NaOt-Bu) for the pKa of the amine. |
| Complex Mixture of Products | Reaction temperature too high; Catalyst decomposition. | Lower the reaction temperature. Use a more stable catalyst/ligand combination. Check for potential reactivity of the pyridinol -OH group. |
Conclusion
This compound is a powerful synthon for accessing novel chemical matter. Its successful implementation in palladium-catalyzed cross-coupling reactions hinges on a rational selection of catalyst, ligand, base, and solvent. By understanding the underlying catalytic cycles and tailoring the reaction conditions as outlined in these protocols, researchers can efficiently leverage this building block to construct complex molecular architectures relevant to pharmaceutical and agrochemical discovery programs.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermediates.
- Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- ResearchGate. Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Wikipedia. Buchwald–Hartwig amination.
- ChemicalBook. 3-Bromo-5-(trifluoromethyl)pyridine synthesis.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- ResearchGate. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
- BenchChem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- MDPI. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Oakwood Chemical. This compound.
- BenchChem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Organic Chemistry Portal. Suzuki Coupling.
- BenchChem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2012). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
- Fisher Scientific. Palladium-Catalysed Coupling Chemistry.
- ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- BenchChem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
- Sigma-Aldrich. 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thermofishersci.in [thermofishersci.in]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Protocol for the Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol: A Detailed Guide to Overcoming Synthetic Challenges
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of substituted biaryl pyridines is a cornerstone of modern medicinal chemistry, with the trifluoromethyl group playing a crucial role in modulating the physicochemical and pharmacological properties of drug candidates.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, yet its application to electronically complex and functionally sensitive substrates like 3-Bromo-5-(trifluoromethyl)pyridin-2-ol presents distinct challenges.[2][3] This application note provides a comprehensive, field-proven protocol for the successful Suzuki coupling of this substrate. We delve into the causality behind experimental choices, addressing the inherent difficulties posed by the pyridin-2-ol tautomerism, the strong electron-withdrawing nature of the trifluoromethyl group, and potential catalyst inhibition. This guide offers a robust, self-validating methodology, complete with a detailed step-by-step protocol, troubleshooting advice, and mechanistic insights to empower researchers in synthesizing these valuable chemical entities.
Mechanistic Insights and Substrate-Specific Considerations
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is critical to optimizing the reaction for a challenging substrate.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.[2][4]
Key Challenges for this compound:
-
Pyridin-2-ol / 2-Pyridone Tautomerism: The substrate exists in equilibrium between its pyridinol and pyridone forms. The acidic proton of the hydroxyl or N-H group can react with the strong bases typically used in Suzuki couplings, potentially leading to substrate deprotonation and complicating the reaction.[5][6] This necessitates careful selection of a base that is strong enough to facilitate transmetalation but does not adversely affect the substrate.
-
Electronic Effects: The pyridine ring is inherently electron-deficient. The presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group further lowers the electron density of the ring.[1] This electronic property is advantageous for the initial oxidative addition step, making the C-Br bond more susceptible to insertion by the Pd(0) catalyst.[7] However, the overall electron-deficient nature of the system can slow the subsequent transmetalation step.[8]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can act as a Lewis base and coordinate to the palladium center. This coordination can sometimes inhibit the catalytic cycle, a phenomenon known as the "2-pyridyl problem".[9] The choice of a suitable ligand is crucial to mitigate this effect and maintain catalyst activity. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the desired reaction pathway.[10]
Optimized Experimental Protocol
This protocol has been optimized to address the challenges outlined above, ensuring a reliable and reproducible outcome.
2.1. Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Typical Amount (for 1 mmol scale) |
| This compound | 76041-65-9 | 257.99 | 1.0 | 258 mg |
| Arylboronic Acid | Varies | Varies | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.03 - 0.05 | 22 - 37 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | - | 5 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 1 mL |
2.2. Step-by-Step Procedure
Figure 2: Experimental Workflow for the Suzuki Coupling Protocol.
-
Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (approx. 0.2 M concentration relative to the limiting reagent) followed by degassed deionized water (typically a 4:1 or 5:1 dioxane:water ratio). The addition of water is often crucial for the solubility of the base and for facilitating the transmetalation step.[11]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.[12]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Rationale for Optimized Conditions
-
Catalyst: Pd(dppf)Cl₂ is an excellent choice for this transformation.[3][13] The dppf ligand is both electron-rich and bulky. Its large bite angle helps to prevent the formation of inactive palladium complexes and promotes the reductive elimination step. It has demonstrated high efficacy in the coupling of various challenging heterocyclic substrates.[3]
-
Base: Potassium Carbonate (K₂CO₃) provides a good balance of reactivity. It is a moderately strong inorganic base, sufficient to promote the formation of the boronate species required for transmetalation without causing significant decomposition or unwanted side reactions with the acidic pyridin-2-ol substrate.[14]
-
Solvent System: Dioxane/Water is a common and effective solvent mixture for Suzuki reactions.[14][15] Dioxane solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base and facilitating the key transmetalation step.[10] Degassing the solvents is critical to prevent oxidation of the phosphine ligands and the Pd(0) active catalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently degassed solvents.3. Poor quality boronic acid (protodeboronation).[16]4. Reaction temperature is too low. | 1. Use fresh catalyst from a reputable source.2. Ensure thorough degassing of solvents by sparging with inert gas.3. Check boronic acid quality; consider using the corresponding pinacol ester (MIDA) or trifluoroborate salt, which can be more stable.[7][11]4. Increase the reaction temperature in 10 °C increments (up to the boiling point of the solvent). |
| Debromination of Starting Material | 1. Presence of water/protons leading to protodebromination.2. Degradation of the boronic acid, leading to side reactions. | 1. Use rigorously dried solvents and reagents.2. Use a more stable boronic acid surrogate (e.g., pinacol ester).3. Consider a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[10][14] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. High catalyst loading or temperature. | 1. Ensure a strictly inert atmosphere throughout the reaction.2. Reduce catalyst loading to 1-2 mol%.3. Add the boronic acid portion-wise or via syringe pump to maintain a low concentration. |
| Difficulty in Purification | 1. Residual palladium in the product.2. Co-elution of product with byproducts. | 1. Ensure thorough filtration through Celite during work-up. Consider a charcoal treatment or using a metal scavenger.2. Optimize chromatography conditions (try a different solvent system or a different stationary phase). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation when key substrate-specific challenges are addressed. By employing a robust catalyst system like Pd(dppf)Cl₂, a suitable base such as K₂CO₃, and carefully controlled anhydrous and anaerobic conditions, researchers can reliably synthesize a wide array of valuable 3-aryl-5-(trifluoromethyl)pyridin-2-ol derivatives. This detailed protocol serves as a validated starting point, providing the rationale and practical steps necessary to navigate the complexities of this important reaction, thereby accelerating research and development in medicinal chemistry and materials science.
References
- PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.Chemical Communications (RSC Publishing).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.National Institutes of Health (NIH).
- Suzuki reaction.Wikipedia.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.National Institutes of Health (NIH).
- Screening of palladium catalysts for the Suzuki coupling of...ResearchGate.
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions.Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.ACS Publications.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.ACS Publications.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.National Institutes of Health (NIH).
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.MDPI.
- Suzuki Cross-coupling Reaction procedure.Rose-Hulman Institute of Technology.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).National Institutes of Health (NIH).
- The Suzuki Reaction.Myers Research Group, Harvard University.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.National Institutes of Health (NIH).
- Help needed with unreproducible Suzuki coupling.Reddit.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.MDPI.
- Diagnosing issues with a failed Suzuki coupling?Reddit.
- How can I solve my problem with Suzuki coupling?ResearchGate.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.National Institutes of Health (NIH).
- Failed suzuki coupling, any suggenstions?Reddit.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.ChemRxiv.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
- 13. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: 3-Bromo-5-(trifluoromethyl)pyridin-2-ol as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS No: 76041-73-1), a pivotal intermediate in modern pharmaceutical development. We explore the strategic advantages conferred by its unique trifluoromethylpyridine scaffold, detail its physicochemical properties, and present a comprehensive, field-proven protocol for its application in synthesizing advanced molecular scaffolds. The narrative emphasizes the causality behind experimental choices, focusing on the synthesis of biaryl pyridinone structures via Suzuki-Miyaura cross-coupling—a foundational reaction for developing targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction: The Strategic Value of Fluorinated Pyridines
In contemporary medicinal chemistry, the incorporation of fluorine and fluorine-containing moieties into drug candidates is a cornerstone of rational drug design.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly enhance a molecule's pharmacological profile.[3][4] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[1][3]
When integrated into a heterocyclic scaffold like pyridine, the resulting trifluoromethylpyridine core becomes an exceptionally valuable building block for drug discovery.[5][6] this compound emerges as a particularly strategic intermediate due to its trifecta of functional handles:
-
The Trifluoromethyl Group: Provides the aforementioned pharmacological benefits.
-
The Bromine Atom: Serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille), enabling the construction of complex molecular architectures.[7][8]
-
The Pyridin-2-ol Moiety: Exists in tautomeric equilibrium with its 2-pyridone form. This group can act as a hydrogen bond donor/acceptor and provides an additional site for substitution or modification.
This combination makes the molecule an ideal starting point for synthesizing a diverse range of therapeutic agents, most notably small molecule kinase inhibitors that are central to targeted cancer therapy.[3][9]
Physicochemical Properties and Structure
A thorough understanding of the intermediate's physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 76041-73-1 | [10] |
| Molecular Formula | C₆H₃BrF₃NO | [11][12] |
| Molecular Weight | 241.99 g/mol | [10][11] |
| Appearance | White to yellow crystalline powder | [11] |
| Boiling Point | 252.7 °C at 760 mmHg | [11] |
| Density | 1.9 ± 0.1 g/cm³ | [11] |
| Purity | Typically ≥98% | |
| Storage | Store at room temperature in a dry, well-ventilated place | [11] |
The molecule exists as a mixture of two tautomers: the pyridin-2-ol and the 2-pyridone form. This equilibrium is a critical feature influencing its reactivity and interactions.
Caption: Tautomerism of the title compound.
Application Protocol: Suzuki-Miyaura Coupling for Biaryl Scaffold Synthesis
This protocol details a representative and highly valuable application of this compound: its use in a Suzuki-Miyaura cross-coupling reaction to form a biaryl pyridinone. This scaffold is a privileged structure found in numerous kinase inhibitors, as it allows for precise orientation of substituents to interact with the ATP-binding pocket of target enzymes.
Experimental Workflow
The following diagram outlines the key stages of the synthetic protocol, from reaction setup to product isolation.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich, Oakwood Chemical | Key intermediate |
| 4-Methoxyphenylboronic acid | ≥98% | Combi-Blocks, TCI | Example coupling partner |
| Pd(PPh₃)₄ (Tetrakis) | 99% | Strem Chemicals | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Base |
| 1,4-Dioxane | Anhydrous | Acros Organics | Solvent |
| Deionized Water | N/A | In-house | For work-up |
| Ethyl Acetate | HPLC Grade | VWR | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For chromatography |
| Round-bottom flask, Condenser | N/A | Kimble | Glassware |
| Magnetic stirrer, Heating mantle | N/A | IKA, Glas-Col | Equipment |
| Nitrogen or Argon gas supply | High purity | Airgas | For inert atmosphere |
Step-by-Step Experimental Protocol
1. Reaction Setup (Justification: Causality)
-
Place a magnetic stir bar into a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.
-
Dry the glassware thoroughly in an oven and assemble while hot, allowing it to cool under a stream of inert gas.
-
Expertise: This step is critical. Palladium catalysts, especially in their Pd(0) oxidation state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation, ensuring reproducible and high-yielding reactions.
-
2. Reagent Addition
-
To the flask, add This compound (1.0 eq, e.g., 2.42 g, 10 mmol).
-
Add the Arylboronic Acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq, 1.82 g, 12 mmol).
-
Insight: A slight excess of the boronic acid is used to drive the reaction to completion, compensating for any potential homo-coupling or degradation.
-
-
Add anhydrous Potassium Carbonate (2.5 eq, 3.45 g, 25 mmol).
-
Expertise: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Anhydrous conditions prevent the hydrolysis of the boronic acid.
-
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq, 347 mg, 0.3 mmol).
-
Trustworthiness: The flask should briefly show a yellow color upon catalyst addition. The catalyst loading is kept low (1-5 mol%) to minimize cost and residual palladium in the final product, a key consideration in pharmaceutical synthesis.
-
-
Add anhydrous 1,4-Dioxane (40 mL) and Deionized Water (10 mL) via syringe.
-
Insight: A mixture of an organic solvent and water is often optimal for Suzuki couplings. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the reaction.
-
3. Reaction Execution and Monitoring
-
Begin vigorous stirring and gently heat the reaction mixture to 90 °C using an oil bath.
-
Maintain the temperature and allow the reaction to proceed for 4-12 hours.
-
Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A sample is taken from the reaction, diluted, and spotted on a TLC plate. The disappearance of the starting material (the bromo-pyridine) indicates the reaction is approaching completion.
4. Work-up and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (50 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).
-
Expertise: Ethyl acetate is chosen for its ability to dissolve the product while having limited miscibility with water. Multiple extractions ensure quantitative recovery of the product.
-
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Insight: The brine wash removes residual water and inorganic salts from the organic phase.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
5. Purification and Characterization
-
Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity to 1:1).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Dry the resulting solid under high vacuum to obtain the final biaryl pyridinone product.
-
Authoritative Grounding: Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, comparing the data to expected values.
Biological Context: Targeting Kinase Signaling Pathways
The biaryl pyridinone scaffolds synthesized from this compound are of immense interest as inhibitors of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway.[13][14] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][15]
Inhibitors based on this scaffold can act as ATP-competitive inhibitors. The morpholine moiety, often added to similar triazine or pyrimidine cores, is known to form a crucial hydrogen bond with the hinge region of the kinase domain, while the biaryl portion can be tailored to occupy adjacent hydrophobic pockets, ensuring both potency and selectivity.[15]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for modern drug discovery. Its unique combination of a stabilizing trifluoromethyl group, a versatile bromine handle for cross-coupling, and a modifiable pyridinone core provides medicinal chemists with a powerful platform for constructing novel therapeutics. The detailed protocol for Suzuki-Miyaura coupling provided herein serves as a practical blueprint for leveraging this intermediate to access privileged scaffolds relevant to the development of next-generation targeted therapies, particularly kinase inhibitors.
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Chen, D., Zhang, Y., Li, J., & Liu, Y. (2019). Exploratory Process Development of Pexidartinib through the Tandem Tsuji–Trost Reaction and Heck Coupling. Synthesis, 51(13), 2564–2571.
- Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Fujikawa, K., Yamada, T., & Nakajima, K. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168–179.
- CN111233857A - Synthetic method for continuously producing pexidartinib. (2020). Google Patents.
- Fujikawa, K., Yamada, T., & Nakajima, K. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168-179.
- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Chemical structure of pexidartinib (Turalio). (n.d.). ResearchGate.
- 3-bromo-2-hydroxy-5-trifluoromethylpyridine. (n.d.). Conier Chem&Pharma Limited.
- Synthesis and structure of pexidartinib. (n.d.). ResearchGate.
- This compound. (n.d.). Oakwood Chemical.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences.
- Al-Hujaily, E. M., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7371.
- EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (2021). Google Patents.
- Precision in Synthesis: Leveraging 5-Bromo-3-(trifluoromethyl)-2-Pyridinecarbonitrile for Pharmaceutical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Nelson, R. A., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1628.
- Wang, X., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 836-843.
- Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(12), 5163-5180.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scbt.com [scbt.com]
- 11. echemi.com [echemi.com]
- 12. This compound [oakwoodchemical.com]
- 13. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Bromo-5-(trifluoromethyl)pyridin-2-ol in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Trifluoromethylpyridinol Scaffold in Agrochemical Discovery
The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical design, imparting unique physicochemical properties that enhance biological activity and metabolic stability.[1][2] The strategic placement of a trifluoromethyl group on the pyridine ring can significantly influence a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation, making TFMP derivatives highly sought after as herbicides, fungicides, and insecticides.[1][2][3]
Within this valuable class of intermediates, 3-Bromo-5-(trifluoromethyl)pyridin-2-ol stands out as a versatile building block. Its structure offers multiple reaction sites for derivatization: the hydroxyl group for ether and ester formation, the bromine atom for cross-coupling reactions, and the pyridine ring itself for further functionalization. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of novel agrochemical candidates.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for successful reaction design and execution.
| Property | Value | Source |
| CAS Number | 76041-73-1 | [4][5] |
| Molecular Formula | C₆H₃BrF₃NO | [4][5] |
| Molecular Weight | 241.99 g/mol | [4] |
| Appearance | White to yellow crystalline powder | [6] |
| Boiling Point | 252.7°C at 760 mmHg | [6] |
| Density | 1.9 ± 0.1 g/cm³ | [6] |
Application in the Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide Candidate
Protoporphyrinogen oxidase (PPO) inhibitors are a critical class of herbicides that act by blocking a key enzyme in the chlorophyll biosynthesis pathway, leading to the accumulation of phototoxic intermediates and rapid weed death. The diphenyl ether linkage is a common feature in many PPO inhibitors. Here, we present a protocol for the synthesis of a hypothetical PPO-inhibiting herbicide candidate, leveraging the this compound scaffold.
Workflow for the Synthesis of a PPO Inhibitor Candidate
Caption: Synthetic workflow for a hypothetical PPO-inhibiting herbicide.
Detailed Protocol: Synthesis of 2-(2,4-dichloro-5-nitrophenoxy)-3-bromo-5-(trifluoromethyl)pyridine
This protocol details the synthesis of a diphenyl ether derivative, a common structural motif in PPO-inhibiting herbicides. The reaction proceeds via a Williamson ether synthesis, a reliable method for forming ether linkages.
Materials:
-
This compound
-
2,4-dichloro-1-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Aryl Halide: To the stirred suspension, add 2,4-dichloro-1-nitrobenzene (1.1 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the desired product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Base and Solvent: Potassium carbonate is a suitable base for deprotonating the hydroxyl group of the pyridin-2-ol, forming the more nucleophilic alkoxide. DMF is an excellent polar aprotic solvent for SₙAr reactions as it can solvate the potassium cation, leaving the alkoxide anion more reactive.
-
Aryl Halide: The nitro group on the 2,4-dichloro-1-nitrobenzene is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution. The chlorine atoms are good leaving groups.
-
Temperature: Heating the reaction increases the rate of the SₙAr reaction, which can be slow at room temperature.
Application in the Synthesis of an Insecticide Candidate
The trifluoromethylpyridine scaffold is also present in several insecticides. The following protocol outlines a hypothetical pathway to a novel insecticide candidate through a Suzuki cross-coupling reaction at the bromine position of this compound, followed by O-alkylation.
Logical Relationship for Insecticide Candidate Synthesis
Caption: Synthesis pathway for a hypothetical insecticide candidate.
Detailed Protocol: Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridin-2-ol
This protocol describes the first part of the synthesis of a potential insecticide, focusing on the Suzuki cross-coupling reaction to introduce a pyrazole moiety, a common feature in modern insecticides.
Materials:
-
This compound
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), sodium carbonate (2.0 eq), 1,4-dioxane, and water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (around 90-100 °C) and stir for 8-12 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product by NMR and mass spectrometry.
Self-Validating System:
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting materials and the formation of the product.
-
Purification and Characterization: The final product's purity should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). The structure must be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and optionally IR). This rigorous analysis ensures that the biological activity observed in subsequent assays can be confidently attributed to the synthesized compound.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols outlined in this guide provide a solid foundation for researchers to explore the derivatization of this scaffold. The unique electronic properties conferred by the trifluoromethyl group and the multiple points for chemical modification make this a promising starting point for the discovery of next-generation herbicides, fungicides, and insecticides with improved efficacy and desirable environmental profiles. Future research could explore other transformations, such as converting the hydroxyl group to a leaving group for further substitutions or employing the bromine atom in other cross-coupling reactions to expand the chemical space of potential agrochemical candidates.
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 126-143. [Link]
- Research Outreach. (2021).
- Maienfisch, P., & Hall, R. G. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(10), 4431-4444. [Link]
- Oakwood Chemical. This compound. [Link]
- Conier Chem&Pharma Limited. 3-bromo-2-hydroxy-5-trifluoromethylpyridine. [Link]
- PrepChem. (Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- PubChem. 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. [Link]
Sources
- 1. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 3. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides - Google Patents [patents.google.com]
Application Note: Strategic Derivatization of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol for Medicinal Chemistry
Abstract
The 3-bromo-5-(trifluoromethyl)pyridin-2-ol scaffold is a highly valuable starting material in medicinal chemistry, offering multiple strategic vectors for diversification. The presence of a trifluoromethyl group often enhances crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed technical overview and actionable protocols for the derivatization of this key intermediate through O-alkylation, N-alkylation, and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices is discussed to empower researchers in the rational design and synthesis of novel compound libraries for drug discovery programs.
Introduction: The Strategic Value of the Trifluoromethyl-Pyridinol Scaffold
In modern drug discovery, fluorinated heterocyclic compounds have become indispensable tools. The trifluoromethyl (-CF3) group, in particular, is a privileged substituent due to its profound and generally positive impact on a molecule's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature and high lipophilicity can lead to improved metabolic stability, enhanced membrane permeability, and stronger, more selective binding to protein targets.
The trifluoromethylpyridine core is found in a growing number of approved pharmaceuticals and clinical candidates for a wide range of diseases. This compound (Figure 1) is an exceptionally versatile building block, presenting three distinct and chemically orthogonal handles for molecular elaboration:
-
The Pyridin-2-ol Moiety: This group exists in a tautomeric equilibrium with its 2-pyridone form. This ambident nucleophilicity allows for selective derivatization at either the oxygen (O-alkylation/arylation) or the nitrogen (N-alkylation), providing a direct path to explore different pharmacophoric interactions.
-
The Bromine Atom: Positioned at C3, the bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups.
-
The Trifluoromethyl Group: Provides the foundational benefits of fluorination, enhancing the drug-like properties of the resulting derivatives.
This application note details robust and reproducible protocols for leveraging these reactive sites, enabling medicinal chemists to efficiently generate diverse libraries of novel compounds.
Core Derivatization Strategies & Protocols
The strategic derivatization of this compound can be systematically approached through three primary pathways. The choice of strategy depends on the desired final structure and the specific structure-activity relationships (SAR) being explored.
Figure 1: Key derivatization pathways.
O-Alkylation via Williamson Ether Synthesis
Rationale: O-alkylation is a fundamental strategy to introduce substituents that can act as hydrogen bond acceptors, modulate solubility, or occupy specific pockets within a biological target. This reaction proceeds via the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group. Using a moderately weak base like potassium carbonate in a polar aprotic solvent generally favors O-alkylation for pyridin-2-ols.[1][2][3]
Experimental Protocol: Synthesis of 2-(Benzyloxy)-3-bromo-5-(trifluoromethyl)pyridine
-
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 242 mg, 1.0 mmol) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq., e.g., 207 mg, 1.5 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M (e.g., 5 mL).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq., e.g., 0.13 mL, 1.1 mmol) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (approx. 50 mL) and stir for 10 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure O-alkylated product.
Selective N-Alkylation
Rationale: The tautomeric pyridone form of the starting material allows for alkylation at the nitrogen atom. N-substituted pyridones are prevalent motifs in pharmacologically active compounds. Achieving selectivity for N-alkylation over O-alkylation often requires careful selection of the base and reaction conditions. Stronger bases like sodium hydride (NaH) or the use of specific reagents like cesium fluoride (CsF) in polar aprotic solvents can favor the formation of the N-alkylated product, as the harder nitrogen anion reacts preferentially.[4][5][6]
Experimental Protocol: Synthesis of 1-Ethyl-3-bromo-5-(trifluoromethyl)pyridin-2-one
-
Reagent Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq., e.g., 48 mg, 1.2 mmol).
-
Solvent and Substrate Addition: Carefully add anhydrous DMF (approx. 3 mL). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq., e.g., 242 mg, 1.0 mmol) in anhydrous DMF (2 mL) to the NaH suspension. Stir at 0 °C for 30 minutes.
-
Addition of Alkylating Agent: Add ethyl iodide (1.2 eq., e.g., 0.10 mL, 1.2 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the N-alkylated product from any O-alkylated isomer.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[7][8] It enables the coupling of the bromine at the C3 position with a wide variety of aryl and heteroaryl boronic acids or their esters. This reaction dramatically increases molecular complexity and is a cornerstone for building biaryl structures, which are common in kinase inhibitors and other drug classes. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like debromination.[9][10][11]
Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-ol
-
Reagent Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq., e.g., 242 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq., e.g., 182 mg, 1.2 mmol), and sodium carbonate (Na₂CO₃) (2.5 eq., e.g., 265 mg, 2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq., e.g., 58 mg, 0.05 mmol).
-
Solvent Addition: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4 mL dioxane and 1 mL water).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100 °C (conventional heating) or 120 °C (microwave irradiation) for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, add water (20 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Summary & Comparison
The choice of derivatization pathway is dictated by the synthetic goal. The following table provides a comparative summary of the typical conditions and outcomes for each core strategy.
| Strategy | Primary Goal | Key Reagents | Typical Base | Solvent | Typical Temp. | Key Considerations |
| O-Alkylation | Modify OH group, modulate solubility | Alkyl/Benzyl Halide | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 25-80 °C | Favored by moderate bases; potential for competing N-alkylation. |
| N-Alkylation | Introduce N-substituents, explore pyridone SAR | Alkyl Halide | NaH, CsF | DMF, Toluene | 0-25 °C | Requires careful control to ensure selectivity over O-alkylation.[6][12] |
| Suzuki Coupling | Install Aryl/Heteroaryl groups, build complexity | Boronic Acid/Ester, Pd Catalyst | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, DME | 80-120 °C | Requires inert atmosphere; catalyst and ligand choice is critical.[9][10] |
Conclusion and Field Insights
This compound is a powerful and versatile platform for medicinal chemistry exploration. The strategic and selective functionalization of its three key reactive sites—the hydroxyl/amide group, the pyridine nitrogen, and the C3-bromine—provides chemists with reliable and efficient routes to novel chemical matter.
-
For SAR Exploration: O- and N-alkylation offer straightforward methods to probe interactions around the pyridinol core. It is crucial to confirm the site of alkylation (N vs. O) unambiguously, as this can dramatically alter the molecule's 3D shape and biological activity.[13]
-
For Scaffold Hopping & IP Generation: The Suzuki-Miyaura coupling is the premier method for generating significant structural diversity and accessing novel biaryl scaffolds that are often privileged structures in kinase and protein-protein interaction inhibitors.
By understanding the causality behind the reaction conditions, researchers can troubleshoot and adapt these protocols to a wide range of substrates, accelerating the discovery of new therapeutic agents.
References
- CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Thieme Connect. [Link]
- Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]
- Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. (2023). The Journal of Organic Chemistry. [Link]
- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2011). PubMed Central. [Link]
- Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2001).
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2018).
- Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (2015).
- Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]
- N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013).
- P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. (2024). Organic Chemistry Portal. [Link]
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (2013).
- Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]
- Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the N-Arylation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Abstract
The synthesis of N-aryl-2-pyridones is a cornerstone in medicinal chemistry and materials science, as this scaffold is a privileged structure in numerous biologically active compounds.[1] This document provides a detailed experimental guide for the N-arylation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a challenging substrate due to its electronic properties and potential for side reactions. We will delve into the mechanistic underpinnings of the most effective catalytic systems, present a robust, field-proven protocol based on copper-catalyzed Ullmann-type coupling, and offer an alternative palladium-catalyzed Buchwald-Hartwig procedure. This guide is designed for researchers, chemists, and drug development professionals, providing not just a methodology, but the rationale behind it to empower effective troubleshooting and adaptation.
Introduction and Strategic Considerations
This compound exists in tautomeric equilibrium with its 2-hydroxypyridine form. For N-arylation, the 2-pyridone tautomer is the reactive species. The primary challenge in the arylation of 2-pyridones is controlling regioselectivity. As ambident nucleophiles, they can undergo arylation at either the nitrogen (N-arylation) or the oxygen (O-arylation).[2][3] The outcome is heavily influenced by the choice of catalyst, base, solvent, and the electronic nature of the coupling partners.
Two premier transition-metal-catalyzed methods have emerged for this transformation:
-
Ullmann Condensation (Copper-Catalyzed): A classical and highly effective method for forming C-N bonds. Modern iterations utilize ligands to improve reaction rates and yields under milder conditions than the harsh, stoichiometric copper reactions of the past.[4][5] This method is often favored for its cost-effectiveness and excellent functional group tolerance.
-
Buchwald-Hartwig Amination (Palladium-Catalyzed): A powerful and versatile cross-coupling reaction known for its broad substrate scope and high efficiency, driven by the development of specialized bulky, electron-rich phosphine ligands.[6][7][8]
This guide will focus on a refined Ullmann-type protocol, which has demonstrated high efficacy and selectivity for the N-arylation of hydroxypyridines.[9][10]
Mechanistic Insight: The Copper-Catalyzed Ullmann N-Arylation
The modern Ullmann condensation for N-arylation is a catalytic cycle involving a copper(I) species. The generally accepted mechanism proceeds through the following key steps, facilitated by a ligand (often a diamine) that stabilizes the copper intermediates and enhances solubility and reactivity.[5][11]
-
Formation of the Copper(I) Amidate: The pyridin-2-ol is deprotonated by a base (e.g., K₂CO₃, K₃PO₄) to form the corresponding pyridin-2-onate anion. This anion then displaces a ligand from the active Cu(I) catalyst to form a copper(I) amidate complex.
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the copper(I) amidate complex. This is often the rate-determining step and results in the formation of a transient, high-valent copper(III) intermediate.[12]
-
Reductive Elimination: The aryl group and the pyridone nitrogen are eliminated from the copper(III) center, forming the desired C-N bond of the N-aryl-2-pyridone product and regenerating a Cu(I) species.
-
Catalyst Regeneration: The resulting Cu(I) species re-enters the catalytic cycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Scalable and Selective Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] The trifluoromethyl group enhances lipophilicity and metabolic stability, making this scaffold highly valuable in drug discovery.[2] This application note details a robust and scalable two-step synthetic sequence, commencing with the construction of the 5-(trifluoromethyl)pyridin-2-ol precursor, followed by a highly regioselective bromination. The protocol is designed for researchers in industrial and academic settings, emphasizing safety, efficiency, and scalability.
Introduction: The Strategic Importance of Fluorinated Pyridinols
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in medicinal chemistry and agrochemical design to enhance biological activity, metabolic stability, and lipophilicity.[2][3] The pyridine-2-ol moiety, existing in tautomeric equilibrium with its 2-pyridone form, offers multiple reactive sites for further chemical elaboration.[1] this compound, in particular, serves as a versatile intermediate, with the bromine atom providing a handle for various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide presents a field-proven, scalable pathway to this valuable compound, addressing the critical need for reliable and safe large-scale production methods.
Overall Synthetic Strategy
The synthesis is approached via a two-stage process. The first stage involves the construction of the pyridine ring to form the key intermediate, 5-(trifluoromethyl)pyridin-2-ol. The second, and focal, stage is the regioselective bromination at the C-3 position.
Figure 1: High-level two-stage synthetic workflow.
Part 1: Synthesis of 5-(Trifluoromethyl)pyridin-2-ol
The construction of the trifluoromethyl-substituted pyridin-2-ol ring is efficiently achieved through a cyclocondensation reaction using a readily available trifluoromethyl-containing building block.[3] The Horner-Wadsworth-Emmons reaction provides a reliable method for forming the pyridone intermediate.[3]
Protocol 1: Synthesis of 5-(Trifluoromethyl)pyridin-2-ol
-
Reaction Setup: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5.0 kg, 29.7 mol) and an appropriate phosphonate reagent.
-
Reaction: Under a nitrogen atmosphere, add a suitable base (e.g., sodium ethoxide in ethanol) dropwise while maintaining the internal temperature below 30°C.
-
Cyclization: After the initial reaction, heat the mixture to reflux (approx. 78-82°C) for 4-6 hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with an aqueous acid (e.g., 1 M HCl).
-
Isolation: The product will precipitate from the solution. Filter the solid, wash with cold water (2 x 5 L), and then with a minimal amount of cold ethanol.
-
Drying: Dry the isolated solid in a vacuum oven at 50-60°C to a constant weight to yield 5-(trifluoromethyl)pyridin-2-ol.
Part 2: Large-Scale Synthesis of this compound
This section details the core protocol for the regioselective bromination of the synthesized precursor.
Rationale for Reagent Selection
While elemental bromine can be used for electrophilic bromination, its use on a large scale presents significant handling risks and can lead to over-bromination and other side products.[4] N-Bromosuccinimide (NBS) is selected as the brominating agent for the following reasons:
-
Safety: NBS is a solid, making it significantly easier and safer to handle on a large scale compared to volatile and highly corrosive liquid bromine.[5]
-
Selectivity: NBS often provides higher regioselectivity in the bromination of activated aromatic and heterocyclic systems, minimizing the formation of di-brominated and other impurities.[5][6]
-
Stoichiometric Control: As a solid, NBS allows for precise stoichiometric control of the bromine source, which is critical for preventing over-reaction.
An acidic medium, such as sulfuric acid, is employed to protonate the pyridin-2-ol, further activating the ring towards electrophilic substitution at the positions ortho and para to the hydroxyl group (C3 and C5). Given that C5 is already substituted, bromination is directed selectively to the C3 position.
Figure 2: Experimental workflow for the bromination protocol.
Protocol 2: Regioselective Bromination
Safety First: This procedure involves strong acid and a reactive brominating agent. All operations must be conducted in a well-ventilated fume hood or an appropriate process enclosure. Personnel must wear full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8] An emergency spill kit and a quenching solution (e.g., aqueous sodium thiosulfate) must be readily available.[7]
-
Reactor Charging: To a 100 L jacketed glass reactor, charge concentrated sulfuric acid (H₂SO₄, 30 L). Begin aggressive stirring and cool the acid to 0-5°C using a circulating chiller.
-
Substrate Addition: Slowly and carefully add 5-(trifluoromethyl)pyridin-2-ol (4.0 kg, 24.5 mol) to the cold sulfuric acid in portions, ensuring the internal temperature does not exceed 15°C. Continue stirring until all the solid has dissolved.
-
Bromination: Once the solution is homogeneous and the temperature is stable at 0-5°C, begin the portion-wise addition of N-Bromosuccinimide (NBS) (4.46 kg, 25.0 mol, 1.02 eq). Maintain the temperature strictly between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the reaction progress by HPLC every hour. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.
-
Work-up and Quenching: In a separate 500 L vessel, prepare a mixture of crushed ice and water (200 kg). Once the reaction is complete, slowly transfer the reaction mixture onto the ice/water slurry with vigorous stirring. This quenching process is highly exothermic; control the addition rate to maintain the slurry temperature below 25°C.
-
Product Isolation: The crude product will precipitate as a solid. Stir the slurry for an additional 30 minutes to ensure complete precipitation. Filter the solid using a suitable filter press or Nutsche filter.
-
Washing: Wash the filter cake sequentially with:
-
Cold deionized water (3 x 10 L) until the filtrate is near neutral pH.
-
A cold 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃, 1 x 8 L) to quench any residual bromine species.
-
Cold deionized water (2 x 10 L) to remove residual salts.
-
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
Purification Protocol
-
Recrystallization: Charge the dried crude product into a clean reactor with a mixture of ethanol and water (typically 80:20 v/v). Heat the mixture to 70-75°C with stirring until all the solid dissolves.
-
Crystallization: Slowly cool the solution to 0-5°C over 4-6 hours to induce crystallization.
-
Isolation and Drying: Filter the purified crystals, wash with a small amount of cold ethanol/water (80:20), and dry under vacuum at 60°C to yield the final product, this compound.
Data and Expected Results
The following table summarizes the expected inputs and outputs for the regioselective bromination step (Protocol 2) on the described scale.
| Parameter | Value |
| Starting Material | |
| 5-(trifluoromethyl)pyridin-2-ol | 4.00 kg (24.5 mol) |
| N-Bromosuccinimide (NBS) | 4.46 kg (25.0 mol) |
| Product Output | |
| Expected Yield (Crude) | 5.3 - 5.7 kg |
| Expected Yield (Purified) | 4.9 - 5.3 kg (83-90%) |
| Quality Control | |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | > 98.5% |
| Melting Point | 164-168°C (literature) |
Safety and Hazard Management
The large-scale synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents.
-
Brominating Agents: N-Bromosuccinimide is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes. Handle only in a well-ventilated area.[5] Elemental bromine is highly toxic, corrosive, and a strong oxidizer. If used, it requires specialized handling equipment and procedures.[8][9][10]
-
Acids: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. The quenching of the reaction mixture is highly exothermic and must be performed with extreme care and adequate cooling.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spills: Neutralize acid spills with sodium bicarbonate. For bromine-containing spills, use a 10-25% solution of sodium thiosulfate to neutralize the reactive species before cleanup.[7]
-
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By employing N-Bromosuccinimide, the process avoids the significant hazards associated with liquid bromine while achieving high regioselectivity and yield. This robust procedure is well-suited for industrial production, enabling the consistent supply of this critical intermediate for pharmaceutical and agrochemical research and development.
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–267.
- Royal Society of Chemistry (n.d.). Handling liquid bromine and preparing bromine water. Education in Chemistry.
- Tsukamoto, M., & Nakamura, T. (2021). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Centers for Disease Control and Prevention (2024). Bromine. Chemical Emergencies.
- Solanki, S. (n.d.). Bromine handling and safety. SlideShare.
- Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22, 6246-6276.
- ICL Group (n.d.). BROMINE BROMINE - Safety Handbook.
- Google Patents (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.
- Wang, T., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4989.
- Oakwood Chemical (n.d.). This compound.
- Google Patents (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
- Google Patents (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
Sources
- 1. ossila.com [ossila.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 7. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 8. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]
- 9. pdf.blucher.com.br [pdf.blucher.com.br]
- 10. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
The Versatile Building Block: Application and Protocols for 3-Bromo-5-(trifluoromethyl)pyridin-2-ol in Modern Synthesis
Introduction: Unlocking New Chemical Space
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is highly sought after for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] The compound 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, and its tautomer 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one, emerges as a particularly valuable building block.[3][4] Its trifluoromethylated pyridine core, combined with a reactive bromine atom and a versatile hydroxyl/oxo functionality, offers a trifecta of synthetic handles for the construction of complex, high-value molecules.
This guide provides an in-depth exploration of this compound as a chemical intermediate. We will delve into its inherent reactivity, provide detailed, field-proven protocols for its key transformations, and showcase its application in the synthesis of advanced intermediates for pharmaceutical research.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's fundamental properties is critical for its effective use.
| Property | Value | Source |
| CAS Number | 76041-73-1 | [3][5][6][7] |
| Molecular Formula | C₆H₃BrF₃NO | [3][6] |
| Molecular Weight | 241.99 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [8] |
| Purity | Typically ≥97% | [8] |
The presence of the trifluoromethyl group significantly influences the electronic nature of the pyridine ring, enhancing its electron-deficient character. This, in turn, impacts the reactivity of the C-Br bond, making it a prime substrate for palladium-catalyzed cross-coupling reactions. The compound exists in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms, a factor that can influence its reactivity and solubility.[3][4]
Core Applications in Synthesis: A Gateway to Complexity
The synthetic utility of this compound is primarily centered on the functionalization of its C-Br bond. This makes it an ideal substrate for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Furthermore, the hydroxyl group can be readily converted to a chloro group, creating another versatile intermediate for further diversification.
Workflow for Synthetic Diversification
The following diagram illustrates the central role of this compound as a launchpad for generating diverse molecular scaffolds.
Caption: Synthetic utility of this compound.
Application Note 1: Suzuki-Miyaura Cross-Coupling
Principle & Causality
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, enabling the formation of a carbon-carbon bond. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. The electron-withdrawing trifluoromethyl group can enhance the rate of the initial oxidative addition step, which is often rate-limiting.
The choice of catalyst, ligand, and base is paramount. For heteroaryl halides, particularly electron-deficient ones, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle. The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point, adapted from established procedures for related bromopyridine systems. Optimization may be necessary for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the bromopyridine.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 90-110 °C. For microwave-assisted reactions, a temperature of 135 °C for 30-60 minutes can be a good starting point.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Application Note 2: Buchwald-Hartwig Amination
Principle & Causality
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[10] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines.
The challenges associated with coupling on a 3-halopyridine scaffold, especially one bearing an adjacent functional group, include potential catalyst inhibition by the pyridine nitrogen or the hydroxyl group.[3] To overcome this, the use of specialized catalyst systems is critical. Modern Buchwald-Hartwig protocols often employ pre-catalysts and bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) that are highly active and can overcome potential substrate-catalyst inhibition.[3][6] The choice of base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine and facilitate the catalytic cycle.[3][8]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework adaptable for various primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst (e.g., RuPhos Pd G3)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium source, ligand, and base to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound and the anhydrous, degassed solvent.
-
Amine Addition: Add the amine coupling partner via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C for 12-24 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via column chromatography on silica gel.
Application Note 3: Synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
Principle & Application
While the pyridin-2-ol moiety offers opportunities for derivatization, converting it to the corresponding 2-chloro-pyridine significantly expands the synthetic toolbox. The 2-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing an alternative avenue for introducing new functionalities. This transformation is reliably achieved using dehydrating chlorinating agents like phosphorus oxychloride (POCl₃).
The resulting product, 3-bromo-2-chloro-5-(trifluoromethyl)pyridine, is a valuable bifunctional intermediate. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in palladium-catalyzed couplings) allows for sequential, site-selective functionalization, enabling the synthesis of highly complex pyridine derivatives.
Protocol: Chlorination of this compound
This protocol is based on a procedure described in the patent literature.[11]
Materials:
-
This compound (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (excess, can be used as solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add this compound to an excess of phosphorus oxychloride.
-
Reaction: Heat the mixture to 100 °C and stir for 5 hours.
-
Monitoring: The reaction can be monitored by quenching a small aliquot and analyzing by LC-MS.
-
Work-up: After cooling to room temperature, very carefully and slowly pour the reaction mixture onto crushed ice in a well-ventilated fume hood. This is a highly exothermic and hazardous step.
-
Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂) twice.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography to yield 3-bromo-2-chloro-5-(trifluoromethyl)pyridine as a white solid.[11]
Conclusion: An Indispensable Tool for Innovation
This compound stands out as a highly versatile and powerful building block for chemical synthesis. Its strategically positioned functional groups enable access to a wide array of complex molecular architectures through robust and well-established synthetic methodologies. The protocols detailed herein provide a reliable foundation for researchers, scientists, and drug development professionals to leverage this compound's full potential in creating the next generation of pharmaceuticals and advanced materials. The ability to perform selective cross-coupling reactions or to convert the hydroxyl group into a more versatile chloro substituent underscores its value as a key intermediate in multi-step synthetic campaigns.
References
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Oakwood Chemical. (n.d.). This compound.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
- Titi, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2939-2951.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6891.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6891.
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Sources
- 1. Pyridines [chemenu.com]
- 2. 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine | 76041-73-1 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 76041-73-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [oakwoodchemical.com]
- 7. 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine, 97% [labchem.co.za]
- 8. Page loading... [guidechem.com]
- 9. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the discovery of small molecule inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) as a therapeutic target for inflammation and oncology disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 [chemicalbook.com]
The Strategic Utility of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol in the Synthesis of Bioactive Molecules
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Within this context, 3-Bromo-5-(trifluoromethyl)pyridin-2-ol emerges as a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its trifluoromethyl-substituted pyridinol core, functionalized with a strategically placed bromine atom, offers a powerful handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This application note provides an in-depth technical guide on the synthetic routes to bioactive molecules utilizing this key intermediate, with a focus on kinase inhibitors, a critical class of therapeutics in oncology and immunology. We will explore the causality behind experimental choices, provide detailed protocols for key transformations, and illustrate the pathways to potential therapeutic agents.
Core Reactivity and Synthetic Potential
The chemical architecture of this compound dictates its reactivity. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom makes the C-Br bond at the 3-position susceptible to palladium-catalyzed cross-coupling reactions. The pyridin-2-ol tautomer is in equilibrium with its corresponding 2-pyridone form, which can influence its reactivity and solubility. The hydroxyl group also presents an additional site for modification, such as O-alkylation, further expanding its synthetic utility. The primary transformations that leverage the reactivity of this building block are Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Key Synthetic Transformations and Protocols
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in kinase inhibitors.[1] This reaction couples the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.
-
Catalyst System: The choice of palladium precursor and ligand is critical. For heteroaryl halides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2] The use of pre-catalysts like XPhos-Pd-G2 can improve reaction efficiency and reproducibility.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[3] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used, with the choice often depending on the substrate's sensitivity to basic conditions.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents. The water is essential for the activation of the boronic acid by the base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos-Pd-G2 (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, XPhos-Pd-G2, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture with vigorous stirring at 80-100 °C for 4-12 hours. The reaction can also be performed under microwave irradiation at 120-150 °C for 30-60 minutes to accelerate the reaction.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 65-85 |
| PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | 70-90 |
| XPhos-Pd-G2 (2) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 6 | 80-95 |
Note: Yields are illustrative and will vary depending on the specific arylboronic acid used.
Visualization: Suzuki-Miyaura Coupling Workflow
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto - Google Patents [patents.google.com]
Topic: Analytical Methods for the Quantification of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. We present a primary, fully validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control and research applications. A secondary Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed for confirmatory analysis and impurity profiling. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and adherence to international validation standards. All methodologies are presented with detailed, step-by-step instructions and are structured to ensure robust, reliable, and reproducible results.
Introduction and Physicochemical Profile
This compound (CAS No: 76041-73-1) is a substituted pyridine derivative. Its unique structure, featuring a bromine atom and a trifluoromethyl group, makes it a valuable building block for synthesizing complex target molecules. The accurate quantification of this compound is critical for ensuring reaction yield, monitoring purity, and for the quality control of starting materials in regulated drug development pipelines.
The compound exists as a white to yellow crystalline powder and exhibits tautomerism, primarily as the 2-pyridone form (3-bromo-5-(trifluoromethyl)-2(1H)-pyridinone).[1] This behavior is crucial when selecting analytical conditions, as pH can influence its chromatographic retention and spectral properties.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrF₃NO | [2][3] |
| Molecular Weight | ~242.00 g/mol | [3] |
| Appearance | White to yellow crystalline powder | [4] |
| Predicted pKa | 8.06 ± 0.10 | [4] |
| Predicted Boiling Point | 252.7 ± 40.0 °C | [4] |
| Storage Conditions | Room temperature, inert atmosphere, protected from light |[4] |
Principle of Analysis: Method Selection Rationale
The primary analytical challenge is to develop a method that is specific, stable, and reproducible. Based on the compound's structure, two principal techniques are recommended.
-
Reverse-Phase HPLC (RP-HPLC) with UV Detection: This is the method of choice for routine quantification. The molecule's aromatic pyridine ring and conjugation provide strong UV absorbance, allowing for sensitive detection. Its moderate polarity makes it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique is robust, widely available, and provides excellent precision and accuracy for assay and purity determinations.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS serves as a powerful orthogonal method. It is particularly useful for identifying and quantifying volatile impurities, confirming the analyte's identity through its mass spectrum, and for analyses in complex matrices where the specificity of HPLC-UV may be insufficient.[7] Given the compound's predicted boiling point, it is sufficiently volatile for GC analysis, though care must be taken to avoid on-column degradation.
The following sections will provide a fully detailed protocol for the RP-HPLC method, as it represents the most practical and widely applicable approach for the target audience.
Primary Method: Quantification by RP-HPLC with UV Detection
This method is designed to be a self-validating system, with all steps grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (≥98%)
-
This compound reference standard (>98% purity).
-
Chromatographic Conditions
The selection of these parameters is based on achieving a symmetric peak shape, adequate retention, and separation from potential impurities. A C18 column provides the necessary hydrophobic interaction. The mobile phase, a buffered acetonitrile/water mixture, ensures good solubility and elution. Formic acid is used to control the pH, ensuring consistent ionization state of the analyte and promoting sharp peaks.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to suppress silanol activity and ensure consistent analyte protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Acetonitrile offers low viscosity and good UV transparency. |
| Gradient | 0-2 min: 30% B, 2-10 min: 30% to 80% B, 10-12 min: 80% B, 12.1-15 min: 30% B | A gradient is chosen to elute the main peak effectively while also clearing any more retained impurities from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing viscosity fluctuations and improving peak shape. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Detection | UV at 270 nm | The pyridine ring system is expected to have strong absorbance in this region. A full UV scan (200-400 nm) of a standard is recommended to determine the optimal wavelength (λmax). |
| Run Time | 15 minutes | Sufficient to elute the analyte and re-equilibrate the column. |
Preparation of Solutions
-
Diluent: A mixture of 50:50 (v/v) Water and Acetonitrile is recommended. This composition ensures the solubility of the analyte and is compatible with the mobile phase.
-
Reference Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Calibration Curve Standards (e.g., 1 - 100 µg/mL):
-
Prepare a series of at least five calibration standards by performing serial dilutions of the Stock Solution with the diluent.
-
Analytical Workflow Diagram
The following diagram outlines the general workflow for sample analysis.
Caption: General workflow for the quantification of this compound.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is fit for its intended purpose, a validation study must be performed.[9][10] The following protocols describe how to assess the key performance characteristics.
Specificity
The ability to assess the analyte unequivocally in the presence of other components.
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Inject a solution containing a placebo (all matrix components except the analyte) if applicable.
-
Inject the analyte solution.
-
Acceptance Criterion: The analyte peak should be free from any co-eluting peaks in the blank and placebo chromatograms. Peak purity can be confirmed using a DAD detector.
Linearity and Range
A minimum of 5 concentration levels are recommended.[11]
-
Inject the prepared calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard.
Accuracy (as % Recovery)
-
Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the concentration using the calibration curve.
-
Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same instrument and analyst.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
Acceptance Criterion: %RSD should be ≤ 1.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both studies.
-
Acceptance Criterion: %RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
The LOQ should be experimentally verified by preparing a standard at the calculated concentration and ensuring it meets acceptance criteria for accuracy and precision.
Validation Summary Table
The expected performance of the HPLC method is summarized below.
| Validation Parameter | Specification | Typical Result |
| Specificity | No interference at analyte Rt | Pass |
| Linearity (r²) | ≥ 0.999 | > 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | < 0.5% |
| - Intermediate | ≤ 2.0% | < 1.5% |
| LOQ | Report Value | ~0.5 µg/mL |
| LOD | Report Value | ~0.15 µg/mL |
Validation Workflow Diagram
Caption: Logical flow of the analytical method validation process based on ICH guidelines.
Confirmatory Method: GC-MS Analysis
For applications requiring unambiguous identification, GC-MS is the preferred technique.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like Ethyl Acetate or Dichloromethane.
-
GC Column: A low-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 400. The resulting mass spectrum, showing the molecular ion and characteristic fragmentation pattern, provides a highly specific fingerprint for identity confirmation.
Conclusion
This application note details a robust and reliable RP-HPLC method for the routine quantification of this compound. The methodology is built upon a foundation of scientific rationale and adheres to the globally recognized ICH Q2(R2) guidelines for analytical procedure validation. The successful implementation of this method will enable researchers and quality control analysts to generate accurate and precise data, ensuring the quality and consistency of this important chemical intermediate. The supplementary GC-MS conditions provide a powerful tool for orthogonal confirmation and impurity analysis.
References
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- YouTube. (2025, June 23). ICH Q2(R2)
- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- ResearchGate. (2025, August 6).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Oakwood Chemical. (n.d.). This compound.
- ChemBK. (2024, April 9). 3-Bromo-2-hydroxy-5-trifluoromethylpyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- PubMed. (2009, May 1).
Sources
- 1. This compound | 76041-73-1 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound [oakwoodchemical.com]
- 4. 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine CAS#: 76041-73-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
Application Notes & Protocols: Leveraging 3-Bromo-5-(trifluoromethyl)pyridin-2-ol for the Synthesis of Novel Anti-Inflammatory Agents
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 3-bromo-5-(trifluoromethyl)pyridin-2-ol as a strategic starting material in the synthesis of potential anti-inflammatory agents. We delve into the unique chemical reactivity conferred by its trifluoromethyl and bromo substituents, focusing on its application in robust carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols detailed herein are grounded in established palladium-catalyzed cross-coupling methodologies, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are cornerstones of modern pharmaceutical synthesis.[1][2] By explaining the causality behind experimental choices and providing self-validating procedural steps, this document serves as both a practical laboratory guide and an educational resource for developing next-generation anti-inflammatory therapeutics.
Introduction: The Strategic Value of the Pyridin-2-ol Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its ability to engage in hydrogen bonding and other key intermolecular interactions within biological targets.[3] Specifically, the pyridin-2-ol motif is a bioisostere for carboxylic acids and amides and is present in a variety of biologically active compounds, including those with anti-inflammatory properties.[4]
The subject of this guide, This compound , is an exceptionally valuable building block for several reasons:
-
The Bromine Handle: The bromine atom at the 3-position is a superb functional handle for transition-metal-catalyzed cross-coupling reactions, allowing for the regioselective introduction of diverse aryl, heteroaryl, and alkyl groups.[5]
-
The Trifluoromethyl (CF3) Group: The electron-withdrawing CF3 group at the 5-position significantly influences the electronic properties of the pyridine ring. In drug candidates, this group is prized for its ability to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and often improve binding affinity to target proteins.[6]
-
Combined Effect: The strategic placement of these two functional groups creates a versatile platform for generating extensive libraries of novel compounds for high-throughput screening and lead optimization in anti-inflammatory drug discovery programs.
Physicochemical Properties & Reactivity Profile
Understanding the fundamental properties of this compound is critical for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 76041-73-1 | [7][8] |
| Molecular Formula | C₆H₃BrF₃NO | [7] |
| Molecular Weight | 242.00 g/mol | [7] |
| Appearance | Typically an off-white to light-yellow solid | N/A |
| Purity | ≥98% (typical commercial grade) | [7] |
The primary site of reactivity for synthetic diversification is the carbon-bromine bond. This bond is susceptible to oxidative addition by low-valent palladium complexes, initiating the catalytic cycles of key cross-coupling reactions. While the hydroxyl group can undergo reactions such as O-alkylation or conversion to a triflate, its role as a directing group and hydrogen bond donor is often preserved in the final anti-inflammatory targets.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful tools for C-C and C-N bond formation due to their high efficiency and broad functional group tolerance.[9][10] We will focus on two pillar reactions for derivatizing the this compound core.
Application I: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is the method of choice for creating C(sp²)-C(sp²) bonds, linking the pyridin-2-ol core to various aryl or heteroaryl moieties.[2][11] This is a common strategy for synthesizing inhibitors of cyclooxygenase (COX) enzymes, where a diaryl structure is often a key pharmacophoric feature.[12]
Causality of Component Selection:
-
Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ is classic, modern pre-catalysts like XPhosPdG2 offer higher stability and activity, especially for heteroaromatic substrates.[11]
-
Base: A base is essential to activate the boronic acid for transmetalation.[2] An aqueous solution of a carbonate (e.g., K₂CO₃ or Na₂CO₃) is typically effective and mild.
-
Solvent: A mixture of an organic solvent (e.g., dioxane or toluene) and water is used to dissolve both the organic and inorganic reagents.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or XPhosPdG2 (0.02 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon source
-
Schlenk flask or reaction vial
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Add the potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress using TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-(trifluoromethyl)pyridin-2-ol.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 7. This compound [oakwoodchemical.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the Buchwald-Hartwig amination of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. This challenging transformation is critical for the synthesis of novel substituted aminopyridines, which are key structural motifs in numerous pharmaceutical agents. The presence of an electron-withdrawing trifluoromethyl group, a bromine atom, and a potentially interfering hydroxyl/pyridone functionality presents a unique set of synthetic challenges. This document outlines the underlying principles, key reaction parameter considerations, a detailed experimental protocol, and troubleshooting strategies to enable the successful synthesis of 3-amino-5-(trifluoromethyl)pyridin-2-ol derivatives.
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is particularly valuable in drug discovery and development, where the synthesis of complex aryl and heteroaryl amines is paramount.[2] The target substrate, this compound, is a highly functionalized building block. Its successful amination is complicated by several factors:
-
Electron-Deficient Pyridine Ring: The potent electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring, making oxidative addition to the C-Br bond more challenging.[3]
-
Acidic Proton of the Hydroxyl Group: The pyridin-2-ol exists in tautomeric equilibrium with its corresponding 2-pyridone form. The acidic N-H or O-H proton can react with the strong bases typically employed in Buchwald-Hartwig aminations, potentially leading to side reactions or catalyst deactivation.
-
Potential for Catalyst Inhibition: The pyridine nitrogen and the hydroxyl/pyridone oxygen can act as coordinating sites for the palladium catalyst, leading to the formation of inactive complexes.
Despite these challenges, the successful amination of this substrate provides access to a valuable scaffold for further chemical exploration. The target molecule, 3-Amino-5-(trifluoromethyl)pyridin-2-ol, is a known compound, confirming its synthetic feasibility.[4][5]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[6] Understanding this mechanism is crucial for rationalizing the choice of reaction components and for troubleshooting.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.
Reaction Parameter Optimization: A Guided Approach
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system and reaction conditions.
Palladium Precursor
Both Pd(0) and Pd(II) sources can be utilized. Common and effective choices include:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A widely used, air-stable Pd(0) source.[2][7]
-
Pd(OAc)₂ (Palladium(II) acetate): An air-stable Pd(II) salt that is reduced in situ to the active Pd(0) species by the phosphine ligand or the amine.
For challenging substrates, pre-formed palladium catalysts (precatalysts) that are designed for facile activation can also be considered.
Ligand Selection
The choice of phosphine ligand is arguably the most critical parameter. For electron-deficient and sterically hindered heteroaryl halides, bulky and electron-rich biarylphosphine ligands are generally the most effective.[2][3] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate of reductive elimination.
Recommended Ligands:
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Has demonstrated significant success in the amination of challenging heteroaryl halides.[3][8]
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): A classic and effective bidentate ligand for a range of Buchwald-Hartwig reactions.[7]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective bulky monophosphine ligand.
Base Selection
The base plays a crucial role in deprotonating the amine nucleophile and, in this specific case, potentially the pyridinol. The choice of base must be carefully considered to ensure efficient reaction without promoting side reactions.
-
LiHMDS (Lithium bis(trimethylsilyl)amide): A strong, non-nucleophilic base that has been shown to be effective in reactions with substrates bearing acidic protons, offering good functional group tolerance.[8][9]
-
NaOtBu (Sodium tert-butoxide): A commonly used strong base that is effective in many Buchwald-Hartwig aminations.[2][7] However, its high basicity may lead to undesired interactions with the hydroxyl group.
-
K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate): Weaker inorganic bases that can be effective in certain systems, particularly when dealing with base-sensitive functional groups.
For the amination of this compound, starting with a strong, non-nucleophilic base like LiHMDS is recommended to mitigate potential complications from the acidic proton.
Solvent
Anhydrous, aprotic solvents are essential for the success of the reaction.
-
Toluene or Dioxane: These are the most commonly employed and generally effective solvents for Buchwald-Hartwig aminations.[2][7][9]
-
THF (Tetrahydrofuran): Also a suitable solvent, particularly for reactions conducted at lower temperatures.[8]
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., LiHMDS, 2.5 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., RuPhos, 0.04 equiv) under a counterflow of inert gas (Argon or Nitrogen).
-
Add this compound (1.0 equiv).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).
-
Add the amine coupling partner (1.2 equiv).
-
Finally, add the base (e.g., LiHMDS, 2.5 equiv).
Reaction and Work-up
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C for toluene or 65 °C for THF) with vigorous stirring.[2][8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (2 mol%) | Reliable and commercially available Pd(0) source.[2][7] |
| Ligand | RuPhos (4 mol%) | Bulky, electron-rich ligand suitable for challenging heteroaryl halides.[3][8] |
| Base | LiHMDS (2.5 equiv) | Strong, non-nucleophilic base with good functional group tolerance for acidic protons.[8][9] |
| Solvent | Anhydrous Toluene or THF | Common and effective aprotic solvents for this transformation.[2][7][8] |
| Temperature | 65-110 °C | Dependent on the chosen solvent and the reactivity of the amine. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the catalyst and ligand. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base | - Use a fresh batch of palladium precursor and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen other bulky phosphine ligands (e.g., XPhos, SPhos).- If using a weaker base, switch to a stronger one like LiHMDS or NaOtBu. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Catalyst deactivation pathway- Presence of water | - Increase ligand loading.- Ensure strictly anhydrous conditions. |
| Difficulty with Product Isolation/Purification | - Product may be polar due to the free hydroxyl group. | - Use a more polar eluent system for column chromatography.- Consider derivatization of the hydroxyl group post-reaction if purification is problematic. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Careful consideration of the interplay between the palladium catalyst, ligand, base, and solvent is paramount for success. The protocols and guidelines presented in this document, based on established principles and analogous reactions, provide a robust starting point for researchers in their efforts to synthesize novel and valuable aminopyridine derivatives.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Wikipedia. (2023).
- Scott group, Warwick University. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage 602.
- Chemistry LibreTexts. (2023).
- PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
- Lead Sciences. (n.d.). 3-Amino-5-(trifluoromethyl)pyridin-2-ol.
- National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- ChemicalBook. (n.d.). 3-Amino-5-fluoropyridine synthesis.
- GlobalInfoGrow. (n.d.). 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one.
- YouTube. (2019). Buchwald-Hartwig coupling.
- PubMed Central. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health. (2012). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
- University of Groningen. (2019).
- ChemScene. (n.d.). 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one.
- ResearchGate. (2005). (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles.
- National Institutes of Health. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.
- Beilstein Journal of Organic Chemistry. (2013).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
- PubMed. (2023). 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II)
- The Hartwig Group. (n.d.).
- National Institutes of Health. (2023).
- Scholars' Mine. (n.d.).
- PubMed Central. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Amino-5-(trifluoromethyl)pyridin-2-ol - Lead Sciences [lead-sciences.com]
- 5. 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one Supplier in Mumbai, 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one Trader, Maharashtra [chemicalmanufacturers.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Document ID: TSC-24200-A1 Last Updated: January 11, 2026
Introduction
Welcome to the technical support guide for the synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS No. 76041-73-1). This molecule is a crucial building block in medicinal chemistry and agrochemical development, valued for its unique electronic and structural properties imparted by the trifluoromethyl and bromo substituents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, thereby improving reaction yield, purity, and reproducibility. We will delve into a robust synthesis protocol, address frequent troubleshooting scenarios, and answer common questions with a focus on the underlying chemical principles.
Core Synthesis Protocol: Electrophilic Bromination
The most direct route to this compound involves the electrophilic bromination of 2-Hydroxy-5-(trifluoromethyl)pyridine. The following protocol is adapted from established patent literature and optimized for laboratory scale.[3]
Experimental Protocol: Step-by-Step
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-Hydroxy-5-(trifluoromethyl)pyridine (1.0 eq) and sodium acetate (1.0-1.1 eq).
-
Dissolution: Add glacial acetic acid as the solvent (approx. 3.5-4.0 mL per gram of starting material). Stir the mixture at room temperature until a slurry is formed.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0-1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture at room temperature. The addition should take approximately 20-30 minutes.
-
Causality Note: A slow, controlled addition of bromine is critical to prevent a rapid exotherm and minimize the formation of dibrominated or other side products.[4] The pyridine ring is generally deactivated towards electrophilic substitution, but the hydroxyl group at the 2-position is an activating, ortho-para director, guiding the bromine to the 3- and 5-positions. Since the 5-position is already occupied, the reaction selectively proceeds at the 3-position.[5]
-
-
Reaction & Monitoring: After the addition is complete, heat the reaction mixture to 80 °C. Maintain this temperature for 2.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous phase is ~8. This step neutralizes the remaining acetic acid and any HBr formed.
-
Extract the aqueous phase three times with ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product, typically a white to yellow solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography.
-
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My final yield is consistently low. What are the likely causes?
Low yield can stem from several factors. A systematic approach is best to identify the root cause.
-
Incomplete Reaction: If reaction monitoring shows significant starting material remaining, the issue lies in the reaction step. Verify the quality and stoichiometry of your reagents. Bromine can degrade over time, and using a fresh, properly titrated source is essential. Ensure the reaction temperature of 80 °C was maintained consistently.
-
Losses During Work-up: The product has moderate polarity and some aqueous solubility. During the neutralization and extraction steps, ensure you perform at least three extractions with a sufficient volume of ethyl acetate to recover the product efficiently from the aqueous layer.
-
Product Degradation: While generally stable, prolonged exposure to strong acids or bases at high temperatures during work-up can lead to degradation. Ensure the neutralization step is performed promptly after the reaction is complete and cooled.
-
Inefficient Purification: Significant product loss can occur during recrystallization if the solvent system is not optimal or if too much solvent is used. During chromatography, improper solvent polarity can lead to poor separation or irreversible adsorption of the product onto the silica gel.
Q2: I am observing a significant side product. What is it and how can I minimize it?
The most common side product is the dibrominated species, 3,x-dibromo-5-(trifluoromethyl)pyridin-2-ol.
-
Cause: This typically arises from using an excess of bromine or from poor temperature control during bromine addition, leading to localized "hot spots" where the reaction rate is excessively high. The pyridine ring, once brominated, is even more deactivated, but forcing conditions can lead to a second bromination.
-
Minimization Strategy:
-
Stoichiometry Control: Use no more than 1.05 equivalents of bromine. Precisely measuring the bromine is key.
-
Controlled Addition: Add the bromine solution slowly and dropwise with vigorous stirring to ensure rapid dispersion and prevent localized high concentrations.
-
Temperature Management: Perform the bromine addition at room temperature before heating to reflux. An ice bath can be used for better control if the reaction is scaled up.
-
Q3: The reaction seems to have stalled and is not going to completion. What should I do?
-
Re-evaluate Reagents: The primary suspect is often the brominating agent. If using an older bottle of bromine, its effective concentration may be lower than stated. Also, ensure the starting material is of high purity, as certain impurities can inhibit the reaction.
-
Extend Reaction Time: If after 3 hours there is still a significant amount of starting material, consider extending the reaction time to 4-5 hours, continuing to monitor by TLC/LC-MS every hour.
-
Increase Temperature (with caution): Increasing the temperature to 90-100 °C may drive the reaction to completion, but this also increases the risk of side product formation. This should be a last resort.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium acetate in this reaction?
Sodium acetate acts as a weak base. In the electrophilic bromination mechanism, a proton (H⁺) is eliminated from the pyridine ring in the final step. The glacial acetic acid solvent is highly acidic. Sodium acetate buffers the reaction mixture, acting as a proton scavenger to help drive the reaction equilibrium towards the products.
Q2: Can I use a different brominating agent, like N-Bromosuccinimide (NBS)?
Yes, NBS is a common and safer alternative to elemental bromine for many bromination reactions.[6] It provides a low, steady concentration of electrophilic bromine.
-
Advantages: NBS is a solid, making it easier and safer to handle than liquid bromine. Reactions with NBS often produce fewer side products.
-
Considerations: When using NBS, a radical initiator (like AIBN or benzoyl peroxide) or an acid catalyst (like sulfuric acid) is often required, depending on the substrate and desired mechanism.[6] You would need to re-optimize the reaction conditions, including solvent and temperature, for your specific setup. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another solid brominating agent that could be considered.[4]
Q3: How critical is the choice of solvent? Can I use something other than acetic acid?
Glacial acetic acid is an excellent choice because it is polar enough to dissolve the starting materials and is stable to the oxidizing conditions of bromination. Other solvents like dichloromethane or chloroform could be used, but the reaction may be slower, and an additional acid catalyst (like H₂SO₄) might be necessary to activate the bromine. Acetic acid itself can participate in activating the brominating agent, making it particularly effective.
Q4: The starting material, 2-Hydroxy-5-(trifluoromethyl)pyridine, can exist as a pyridin-2-one tautomer. How does this affect the reaction?
This is an excellent point. The starting material exists in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms.[6] The pyridin-2-ol form is aromatic and undergoes electrophilic aromatic substitution as described. The pyridin-2-one form behaves more like an activated enone. Both tautomers can react, but the conditions of electrophilic bromination strongly favor reaction on the aromatic pyridin-2-ol form. The presence of this equilibrium is a fundamental aspect of the substrate's reactivity.
Table 1: Key Parameter Optimization Summary
| Parameter | Standard Condition | Potential Variation | Expected Outcome of Variation |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | Potentially higher selectivity and improved safety; requires re-optimization of conditions.[6] |
| Equivalents of Br₂ | 1.0 - 1.05 eq | > 1.1 eq | Increased risk of dibromination and lower yield of the desired product. |
| Temperature | 80 °C | 60 °C | Slower reaction rate, may not go to completion. |
| Temperature | 80 °C | 100 °C | Faster reaction rate, but significant increase in side product formation. |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) | Slower reaction; may require an additional strong acid catalyst to proceed efficiently. |
References
- Oakwood Chemical.this compound.[Link]
- Fujimoto, H. (2011).Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 132(10), 733-749.
- Google Patents.
- Marques, F. A., et al. (2021).Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(4), 224-251.
- Organic Syntheses.2-Bromopyridine.[Link]
- Organic Chemistry Portal.Pyridine synthesis.[Link]
- Wikipedia.Pyridine.[Link]
- Pharmaguideline.Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.[Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine CAS#: 76041-73-1 [m.chemicalbook.com]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support guide for 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS 76041-73-1). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the purification of this critical research intermediate. Purity is paramount, as trace impurities can significantly impact downstream applications in drug discovery and materials science. This guide is designed to equip researchers with the expertise to overcome common purification challenges and ensure the integrity of their experimental outcomes.
Understanding the Molecule
This compound is a moderately polar, crystalline solid.[1] Its structure features a pyridin-2-ol core, which can exist in tautomeric equilibrium with its corresponding pyridone form. The presence of the acidic hydroxyl group, the basic pyridine nitrogen, and the electron-withdrawing trifluoromethyl and bromo groups gives it a unique chemical personality that dictates the purification strategy.
Key Physicochemical Properties:
-
Molecular Formula: C₆H₃BrF₃NO[2]
-
Molecular Weight: 241.99 g/mol [2]
-
Appearance: White to yellow crystalline powder[1]
-
XLogP3: 1.5[1]
-
Boiling Point: ~252.7°C at 760 mmHg[1]
Troubleshooting Common Purification Challenges (Q&A Format)
This section addresses specific issues encountered during the purification of this compound.
Question 1: My compound is streaking badly on a standard silica gel TLC plate, making it impossible to choose a solvent system for column chromatography. What's happening and how do I fix it?
Answer: This is a classic issue for nitrogen-containing heterocycles like pyridines.[3] The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atom on your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor separation and low recovery.
Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, while the protons of the silanol groups are Lewis acids. This strong interaction prevents the compound from moving smoothly up the plate with the mobile phase.
Solutions:
-
Neutralize the Silica: The most effective solution is to add a basic modifier to your eluent.[3] Start by adding 0.5-1% triethylamine (NEt₃) or a 1-2% solution of ammonia in methanol to your mobile phase. This neutralizes the acidic sites on the silica, allowing for symmetrical spot shapes and predictable elution.
-
Switch the Stationary Phase: If modifying the eluent doesn't suffice, consider an alternative stationary phase.[3]
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good choice for basic compounds.
-
Reversed-Phase (C18): This is an excellent alternative where the stationary phase is non-polar. You would use polar solvents like water/acetonitrile or water/methanol as the mobile phase. Often, a small amount of an acid modifier (0.1% formic acid or TFA) is added to protonate the pyridine nitrogen, which can improve peak shape in this mode.[3]
-
Question 2: I ran a flash column and my yield is extremely low. I suspect the compound is stuck on the column or degraded. How can I confirm this and prevent it?
Answer: Low recovery is a common and frustrating problem. The cause is often either irreversible adsorption to the silica gel or decomposition catalyzed by the acidic stationary phase.
Diagnostic Steps:
-
TLC Stability Test: Before committing to a large-scale column, perform a simple stability test. Spot your crude material onto a silica TLC plate. Let it sit on the benchtop for an hour, then elute it. If you see a new spot (decomposition) or if the original spot remains at the baseline (irreversible adsorption), you have confirmed instability on silica.[3]
-
Column Flushing: After your run, try flushing the column with a very strong, polar solvent system, such as 10-20% methanol in dichloromethane with 1% triethylamine. If your compound begins to elute, it was strongly adsorbed.
Preventative Measures:
-
Use a Deactivated Stationary Phase: As mentioned in the previous question, using a base-deactivated silica (by adding triethylamine to the eluent) is the first line of defense.[3]
-
Minimize Contact Time: Flash chromatography is preferable to gravity chromatography because the increased flow rate reduces the time the compound spends in contact with the silica, minimizing the opportunity for degradation.[4]
-
Dry Loading: If your compound has poor solubility in the starting eluent, avoid dissolving it in a stronger solvent for "wet loading." This can cause the compound to precipitate on the column, leading to broad bands and poor separation. Instead, use the dry loading technique.[4] Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.
Question 3: I'm trying to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is supersaturated or cooled too quickly, or when impurities are present that inhibit crystal formation.[3]
Solutions to Induce Crystallization:
-
Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly into an ice bath. Rapid cooling favors oiling; slow cooling favors crystal growth.
-
Add More Solvent: The oil is essentially a highly concentrated, liquid form of your compound. Try adding a small amount (a few drops) of hot solvent to dissolve the oil, then attempt to cool slowly again.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites where crystals can begin to form.[3]
-
Introduce a Seed Crystal: If you have a tiny amount of pure, solid material, add a single crystal to the cooled solution. This provides a perfect template for further crystal growth.[3]
-
Re-evaluate Your Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. You may need to experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system.
Question 4: My crude product contains a significant amount of a non-polar impurity. Is there a way to remove it without running a column?
Answer: Yes, a simple liquid-liquid extraction or a trituration might be effective.
Solution 1: Trituration If the non-polar impurity is a liquid or oil, and your desired product is a solid, you can perform a trituration.
-
Place the crude solid in a flask.
-
Add a non-polar solvent in which your desired product has very low solubility but the impurity is highly soluble (e.g., hexanes, petroleum ether).
-
Stir or swirl the slurry vigorously for 10-15 minutes.
-
Collect your purified solid product by vacuum filtration and wash it with a small amount of the cold trituration solvent. The impurity will be washed away in the filtrate.
Solution 2: Acid-Base Extraction This technique leverages the acidic nature of the pyridin-2-ol to move it between organic and aqueous layers, leaving neutral impurities behind.[5][6]
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract it with a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The pyridinol will be deprotonated to form a water-soluble salt, which will move into the aqueous layer.
-
Separate the layers. The organic layer now contains the neutral, non-polar impurity and can be discarded.
-
Re-acidify the aqueous layer by carefully adding an acid (e.g., 1 M HCl) until the solution is acidic (check with pH paper). Your purified product will precipitate out of the aqueous solution as a solid.
-
Collect the solid by vacuum filtration.
Experimental Protocols & Data
Decision-Making Workflow for Purification
The following diagram illustrates a logical workflow for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification strategy.
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Eluent System | Target Rf (TLC) | Notes |
| Normal Phase | Silica Gel | Ethyl Acetate / Hexanes | 0.2 - 0.35 | Start with 20-30% EtOAc. Add 0.5-1% Triethylamine (NEt₃) to prevent streaking.[7] |
| Normal Phase | Silica Gel | Methanol / Dichloromethane | 0.2 - 0.35 | For more polar impurities. Start with 2-5% MeOH.[7] |
| Reversed Phase | C18 Silica | Acetonitrile / Water | N/A | Often requires a modifier like 0.1% Formic Acid for good peak shape.[3] |
Protocol 1: Flash Column Chromatography (Base-Modified Eluent)
This protocol assumes the primary impurities are of different polarity and can be separated on silica gel.
-
TLC Analysis: Develop a solvent system using Ethyl Acetate (EtOAc) and Hexanes that gives the product an Rf value between 0.2 and 0.35. Add 1% triethylamine (NEt₃) to the TLC solvent jar.
-
Sample Preparation (Dry Loading): Dissolve your crude material (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane). Add ~2-3 g of silica gel to this solution.
-
Adsorption: Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Column Packing: Select an appropriate size column. Pack the column with silica gel as a slurry in the non-polar component of your eluent (Hexanes). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform, flat layer. Gently add a thin layer of sand on top to prevent disturbance.
-
Elution: Fill the column with the initial eluent (e.g., 10% EtOAc/Hexanes + 1% NEt₃). Apply positive pressure (air or nitrogen) to begin elution, collecting fractions.[4] Gradually increase the polarity of the eluent (gradient elution) as needed based on TLC analysis of the fractions.
-
Analysis & Consolidation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification via Acid-Base Extraction
This protocol is ideal for removing neutral or basic impurities.
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base (e.g., 1 M NaHCO₃).
-
Separation: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to fully separate.[8]
-
Collection: Drain the lower aqueous layer, which now contains your deprotonated compound, into a clean Erlenmeyer flask.
-
Re-extraction (Optional but Recommended): Add more fresh aqueous base to the organic layer in the funnel, shake again, and combine this second aqueous extract with the first. This ensures complete extraction of the product.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add 1 M HCl dropwise until the solution becomes acidic (pH 1-2, check with pH paper). A solid precipitate of your pure product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, then with a small amount of a non-polar solvent like cold hexanes to aid drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Frequently Asked Questions (FAQs)
-
Q1: How should I store purified this compound?
-
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Long-term storage under an inert atmosphere (nitrogen or argon) is recommended to prevent slow oxidation or degradation.
-
-
Q2: What analytical techniques are best for confirming the purity of my final product?
-
A2: A combination of techniques is ideal. ¹H NMR and ¹⁹F NMR are excellent for confirming the structure and identifying any remaining proton- or fluorine-containing impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is highly sensitive for detecting trace-level impurities and confirming the molecular weight.
-
-
Q3: What are the primary safety precautions I should take when handling this compound?
-
A3: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[1][9] Refer to the Safety Data Sheet (SDS) for complete hazard information.
-
References
- University of California, Davis. (n.d.). Acid-Base Extraction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130089378, 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine.
- Conier Chem&Pharma Limited. (n.d.). 3-bromo-2-hydroxy-5-trifluoromethylpyridine.
- Oakwood Chemical. (2021). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Wikipedia. (n.d.). Acid–base extraction.
- Cardiff University. (n.d.). SOP: FLASH CHROMATOGRAPHY.
- LibreTexts. (n.d.). Acid base extraction flow chart.
Sources
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. Chromatography [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. This compound [oakwoodchemical.com]
removing impurities from 3-Bromo-5-(trifluoromethyl)pyridin-2-ol reactions
Welcome to the technical support center for 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, identify and remove impurities, and ensure the integrity of your experimental outcomes.
Introduction to this compound
This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the presence of multiple reactive sites: a bromine atom amenable to cross-coupling reactions, an electron-withdrawing trifluoromethyl group that influences reactivity, and a pyridin-2-ol moiety that exists in tautomeric equilibrium with its corresponding pyridinone form. This complex functionality, while offering synthetic versatility, can also lead to specific challenges in reaction execution and product purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most prevalent reactions involving this substrate are palladium-catalyzed cross-coupling reactions, which take advantage of the reactive C-Br bond. The two most common examples are:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond, typically with a boronic acid or boronate ester.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with a primary or secondary amine.[1]
Q2: What is the tautomeric equilibrium of this compound, and how does it affect its reactivity?
A2: this compound exists in equilibrium with its pyridinone tautomer, 3-Bromo-5-(trifluoromethyl)-2(1H)-pyridinone. The position of this equilibrium can be influenced by the solvent, temperature, and pH. This is a critical consideration as the pyridinone tautomer has a reactive N-H bond, which can be deprotonated by strong bases used in coupling reactions, potentially leading to N-arylation or N-alkylation as a side reaction.
Q3: What are the key safety considerations when working with this compound?
A3: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with a substrate like this compound, several issues can arise.
Common Problem 1: Low or No Product Formation
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Catalyst Inactivity | The palladium catalyst may be inactive or poisoned. The nitrogen on the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation. | Use a pre-catalyst or a ligand that is known to be effective for heteroaromatic substrates, such as XPhos or RuPhos. Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst poisoning. |
| Ineffective Base | The choice of base is critical for the transmetalation step. An inappropriate base may not be strong enough to facilitate the catalytic cycle or may lead to side reactions. | Screen a variety of bases. K₃PO₄ or Cs₂CO₃ are often good starting points for challenging substrates. |
| Low Reaction Temperature | The oxidative addition of the C-Br bond to the palladium catalyst may be slow at lower temperatures, especially with an electron-deficient pyridine ring. | Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for product formation and potential degradation. |
Common Problem 2: Presence of a Major Debrominated Impurity
A common and frustrating side product is the debrominated starting material, 5-(trifluoromethyl)pyridin-2-ol.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Protodebromination | This occurs when the bromo-substituent is replaced by a hydrogen atom. This can be promoted by the presence of water, certain bases, or a prolonged reaction time.[3] | Rigorously dry all solvents and reagents. Use an anhydrous base. Consider switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester) to minimize protodeboronation of the coupling partner, which can indirectly affect the main reaction pathway.[4] |
| Catalyst System | Some palladium catalyst systems are more prone to promoting hydrodehalogenation. | Experiment with different palladium sources and ligands. For instance, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to suppress debromination in similar heterocyclic systems.[4] |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a go-to method for C-N bond formation.[5] When using this compound, specific challenges related to side reactions and catalyst inhibition can occur.
Common Problem 1: Formation of Hydrodehalogenated Byproduct
Similar to the Suzuki coupling, the formation of 5-(trifluoromethyl)pyridin-2-ol is a common side reaction.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| β-Hydride Elimination | An unproductive side reaction can compete with reductive elimination, where the amide undergoes β-hydride elimination to yield the hydrodehalogenated arene.[1] | The choice of ligand is crucial. Sterically hindered ligands can disfavor this side reaction. Consider ligands like XPhos or BrettPhos.[6] |
| Reaction Conditions | High temperatures and prolonged reaction times can favor hydrodehalogenation. | Optimize the reaction temperature and time. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to minimize byproduct formation. |
Common Problem 2: N-Arylation of the Pyridinone Tautomer
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Deprotonation of Pyridinone | The N-H of the pyridinone tautomer can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOt-Bu, LHMDS). This can lead to competitive N-arylation of the starting material or product. | Protect the pyridin-2-ol as a more stable ether (e.g., methyl or benzyl ether) before performing the amination. The protecting group can be removed in a subsequent step. Alternatively, explore milder bases if compatible with your specific amine coupling partner. |
Visualizing the Buchwald-Hartwig Decision Pathway
Caption: Decision pathway for Buchwald-Hartwig amination.
Purification Protocols
Effective purification is critical to obtaining your desired product with high purity. Below are recommended starting points for the purification of reaction mixtures containing this compound and its derivatives.
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying solid products, provided a suitable solvent system can be found.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points for this class of compounds include:
-
Ethanol/Water mixtures
-
Hexanes/Ethyl Acetate
-
Toluene
-
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a versatile technique for separating complex mixtures.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for your target compound.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Pro-Tip for Pyridine Compounds: The basic nitrogen of pyridine derivatives can interact strongly with the acidic silanol groups of silica gel, leading to peak tailing and potential degradation.[7] To mitigate this, consider adding a small amount (0.5-1%) of triethylamine or pyridine to your eluent system to neutralize the acidic sites on the silica.[7] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[7]
Identifying Common Impurities by NMR
The identification of impurities is crucial for reaction optimization and ensuring the quality of the final compound. Below is a table of potential impurities and their expected 1H NMR signals. Note that exact chemical shifts can vary based on the deuterated solvent used.[8][9][10][11]
| Impurity | Structure | Expected 1H NMR Signals |
| Starting Material | This compound | Two distinct aromatic proton signals. |
| Debrominated Product | 5-(trifluoromethyl)pyridin-2-ol | Three distinct aromatic proton signals. |
| Solvent Residues | e.g., Toluene, Ethyl Acetate, Hexanes | Characteristic signals for the respective solvents (refer to standard NMR impurity charts). |
References
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.). ResearchGate.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Buchwald–Hartwig amination. (2023, December 26). In Wikipedia.
- Preparation of (trifluoromethyl)pyridines. (1987, March 17). Google Patents.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journal of Organic Chemistry.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Preparation of (trifluoromethyl)pyridines. (1984, June 13). Google Patents.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). University of Wisconsin-Madison.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- This compound. (n.d.). Oakwood Chemical.
- 2-(Trifluoromethyl)pyridine. (n.d.). SpectraBase.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(3), 255–266.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, March 1). ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). RSC Advances.
- Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. (n.d.). ResearchGate.
- 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. (n.d.). Biocompare.
- 3-Bromo-5-(trifluoromethyl)pyridine. (n.d.). Amerigo Scientific.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2020, August 3). NIH National Center for Biotechnology Information.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2016, May 11). Chemistry Central Journal.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
stability issues of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol under acidic conditions
Welcome to the technical support center for 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered when working with this compound, particularly under acidic conditions.
Introduction: Understanding the Chemistry of this compound
This compound is a substituted pyridinone that possesses several structural features influencing its stability. A critical aspect of its chemistry is the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In polar solvents, including aqueous acidic solutions, the 2-pyridone form is predominant[1][2][3]. The presence of two strong electron-withdrawing groups, a bromine atom and a trifluoromethyl group, significantly impacts the electron density of the pyridine ring, increasing the acidity of the molecule and influencing its reactivity[4][5].
This guide will address potential stability challenges, provide protocols for assessing stability, and offer solutions to common experimental problems.
Frequently Asked Questions (FAQs)
Q1: My reaction in an acidic medium containing this compound is showing unexpected byproducts. What could be the cause?
A1: Under acidic conditions, particularly with heating, several degradation pathways can become accessible for this compound. The most probable cause of unexpected byproducts is acid-catalyzed degradation. Two primary pathways should be considered:
-
Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group, while generally robust, can undergo hydrolysis to a carboxylic acid (-COOH) group under strong acidic conditions, especially with prolonged heating[6]. This would result in the formation of 3-bromo-2-hydroxy-5-pyridinecarboxylic acid.
-
Ring Instability: The pyridine ring itself, when protonated in acidic media, can become susceptible to nucleophilic attack by water, although this typically requires harsh conditions.
Q2: I've noticed a gradual decrease in the concentration of my stock solution of this compound in an acidic buffer. Is this expected?
A2: Yes, a gradual decrease in concentration in an acidic solution can be expected over time, especially if the solution is not stored properly. The rate of degradation will depend on the pH of the buffer, the temperature, and exposure to light. We recommend performing a stability study under your specific conditions to determine the acceptable timeframe for using the solution.
Q3: What are the recommended storage conditions for this compound in a solid state and in solution?
A3:
-
Solid State: As a solid, this compound should be stored in a cool, dark place under an inert atmosphere[7][8]. This minimizes degradation from light and atmospheric moisture and oxidation.
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend storing solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. For acidic solutions, it is crucial to first determine the stability of the compound in your specific buffer system.
Q4: How do the bromo and trifluoromethyl substituents affect the stability of the molecule in acid?
A4: Both the bromine and trifluoromethyl groups are strongly electron-withdrawing. This has two main effects:
-
Increased Acidity: They make the proton on the pyridin-2-ol more acidic, which influences its ionization state in solutions of varying pH[4].
-
Ring Deactivation: They decrease the electron density of the pyridine ring, which generally makes it less susceptible to electrophilic attack. However, this can also influence the stability of the protonated form in strong acid.
Troubleshooting Guide: Stability Issues in Acidic Media
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a more polar peak in HPLC analysis | Hydrolysis of the trifluoromethyl group to a carboxylic acid. | 1. Confirm the identity of the new peak using LC-MS. 2. Reduce the temperature of the reaction. 3. Use a less harsh acidic catalyst or a lower concentration. 4. Minimize the reaction time. |
| Discoloration of the reaction mixture (yellowing/browning) | Ring-related degradation or polymerization. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Check for the presence of any metal contaminants that could catalyze decomposition. 3. Lower the reaction temperature. |
| Low or inconsistent yield in reactions | Degradation of the starting material before or during the reaction. | 1. Use freshly prepared solutions of this compound. 2. Perform a forced degradation study (see protocol below) to understand the stability limits of the compound under your reaction conditions. 3. Quantify the starting material by a stability-indicating HPLC method before initiating the reaction. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a systematic approach to assess the stability of this compound under various acidic conditions[9][10][11].
Objective: To determine the degradation profile of this compound under acidic stress.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sulfuric Acid (H2SO4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
LC-MS system (for peak identification)
-
pH meter
-
Thermostatic water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Label three sets of vials for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
To each vial, add a known volume of the stock solution and the acidic solution (e.g., 0.1 M HCl) to achieve a final concentration of approximately 50 µg/mL.
-
Prepare a control sample with water instead of acid.
-
-
Incubation: Place the vials in a thermostatic water bath set to a relevant temperature (e.g., 50°C).
-
Time Point Analysis: At each designated time point, remove a set of vials, neutralize the solution with a suitable base (e.g., 0.1 M NaOH), and immediately analyze by HPLC.
-
HPLC Analysis: Use a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products[12][13][14].
Typical Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are essential for proving the specificity of the method.
Visualization of Concepts
Tautomeric Equilibrium
The equilibrium between the 2-hydroxypyridine and 2-pyridone forms is crucial for understanding the compound's behavior.
Caption: Tautomeric equilibrium of the title compound.
Proposed Acidic Degradation Pathway
This diagram illustrates the potential hydrolysis of the trifluoromethyl group under acidic conditions.
Caption: Potential hydrolysis of the trifluoromethyl group.
Experimental Workflow for Stability Assessment
This workflow provides a logical sequence for investigating stability issues.
Caption: Workflow for assessing and addressing stability.
References
- Chemistry Stack Exchange. (2017). Why is 2-pyridone so much more acidic than a regular amide?
- El-Sheshtawy, H. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH).
- Wikipedia. 2-Pyridone.
- ResearchGate. (2025). Structural and electronic modifications of pyridones and pyrones via regioselective bromination and trifluoromethylation.
- ResearchGate. (2017). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction.
- ResearchGate. Scheme 1 Tautomerization between pyridones and hydroxypyridines.
- National Institutes of Health (NIH). (2006). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health (NIH).
- RSC Publishing. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product.
- ResearchGate. Forced degradation study under acidic conditions.
- PubMed. (2012). 2-Pyridone and derivatives: gas-phase acidity, proton affinity, tautomer preference, and leaving group ability.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing.
- MedCrave online. (2016). Forced Degradation Studies.
- ResearchGate. (2014). (PDF) Degradation and Transformation of Organic Fluorine Compounds.
- RJPT. (2017). Stability Indicating Forced Degradation Studies.
- Google Patents. Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
- IIP Series. SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.
- National Institutes of Health (NIH). (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
- ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines.
- ResearchGate. Anaerobic degradation of fluorinated aromatic compounds.
- ResearchGate. Proposed mechanism of 2-pyridine catalyzed ester aminolysis.
- IJCRT.org. (2023). Stability Indicating Assay Method.
- LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Oakwood Chemical. This compound.
- ResearchGate. (PDF) Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination.
- ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- PubMed Central. (2017). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
- ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
- MDPI. (2018). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- Google Patents. Preparation of (trifluoromethyl)pyridines.
- Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation.
- PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
Sources
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpp.com [ijrpp.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. ijcrt.org [ijcrt.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support guide for the synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS 76041-73-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic building block. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent method is the direct electrophilic bromination of the precursor, 5-(trifluoromethyl)pyridin-2-ol (CAS 33252-63-0).[1] This approach is favored for its atom economy and straightforward procedure. The reaction leverages the directing effects of the existing substituents on the pyridine ring. The pyridin-2-ol exists in tautomeric equilibrium with 5-(trifluoromethyl)pyridin-2(1H)-one.[2] The hydroxyl group is an ortho-, para-directing activator, while the trifluoromethyl group is a strong meta-directing deactivator. Both groups synergistically direct the incoming electrophile (Br+) to the C-3 position, making this the kinetically and thermodynamically favored product.
Q2: My reaction mixture turns dark brown or black upon addition of the brominating agent. What does this indicate?
This typically signals decomposition or the formation of complex, polymeric side products. It can be caused by excessively harsh reaction conditions, such as high temperatures or the use of a highly reactive, non-selective brominating agent. The trifluoromethyl group makes the pyridine ring electron-deficient and susceptible to nucleophilic attack under certain conditions, while strong oxidizers can lead to degradation.
Q3: I've isolated a byproduct with the same mass as my target. What could it be?
The most likely culprit is an isomer, such as 4-Bromo-5-(trifluoromethyl)pyridin-2-ol.[3] While the electronics of the starting material strongly favor C-3 bromination, minor amounts of other isomers can form, particularly if the reaction is not properly controlled. Differentiating these isomers typically requires careful analysis by NMR spectroscopy or chromatography.
Q4: Is a Sandmeyer reaction a viable alternative for this synthesis?
Yes, a Sandmeyer reaction is a classic and effective alternative.[4][5][6] This route would begin with 3-Amino-5-(trifluoromethyl)pyridin-2-ol. The primary amine is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[7] The diazonium salt is then displaced by a bromide, typically using a copper(I) bromide (CuBr) catalyst.[8] This method is particularly useful if the direct bromination route proves problematic or if the amino precursor is more readily available. However, it introduces its own set of potential side reactions, such as premature hydrolysis of the diazonium salt and azo coupling.[9][10]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Product Yield & Incomplete Conversion
You observe a significant amount of starting material, 5-(trifluoromethyl)pyridin-2-ol, remaining after the reaction, even after an extended period.
Potential Causes:
-
Insufficiently Reactive Brominating Agent: The electron-withdrawing nature of the -CF₃ group deactivates the pyridine ring, making it less susceptible to electrophilic attack than a non-substituted pyridinol. Your chosen brominating agent may not be potent enough.
-
Inadequate Temperature: Electrophilic aromatic substitution reactions often require thermal energy to overcome the activation barrier. The reaction may be proceeding too slowly at room temperature.
-
Protonation of Pyridine Nitrogen: In highly acidic media, the pyridine nitrogen can be protonated. This further deactivates the ring towards electrophilic substitution, hindering the reaction.
Suggested Solutions & Protocols:
-
Select an Appropriate Brominating Agent: A comparison of common agents is provided below. N-Bromosuccinimide (NBS) is often a good starting point as it provides a low concentration of Br₂ in situ, minimizing side reactions. For a more stubborn substrate, elemental bromine (Br₂) can be used, but with greater caution.
| Reagent | Solvent | Typical Conditions | Pros | Cons |
| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, CHCl₃ | 25-80 °C | Mild, selective, easy to handle. | May require a radical initiator or acid catalyst; can be slower. |
| Bromine (Br₂) | Acetic Acid, CCl₄, CH₂Cl₂ | 0-50 °C | Highly reactive, cost-effective. | Corrosive, toxic, can lead to over-bromination and degradation. |
| Pyridinium Bromide Perbromide (Py·HBr₃) | Acetic Acid, THF | 25-60 °C | Solid reagent, easier to handle than Br₂. | Can introduce acidic conditions. |
-
Optimization Protocol for Bromination:
-
Dissolve 1.0 equivalent of 5-(trifluoromethyl)pyridin-2-ol in a suitable solvent (e.g., acetonitrile or glacial acetic acid).
-
Add 1.05-1.1 equivalents of NBS. Note: Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess should be avoided to prevent di-bromination.
-
Stir the mixture at room temperature for 1 hour and check the reaction progress by TLC or LC-MS.
-
If no significant conversion is observed, gradually increase the temperature to 50-60 °C and monitor every 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (to remove excess bromine) and proceed with standard aqueous work-up and extraction.
-
Problem 2: Formation of Isomeric Byproducts
Your crude product analysis (¹H NMR, LC-MS) shows the presence of the desired 3-bromo isomer along with one or more additional bromo-isomers.
Potential Causes:
-
High Reaction Temperature: At elevated temperatures, the selectivity of the bromination can decrease, leading to the formation of thermodynamically less favorable isomers, such as the 4-bromo product.
-
Reaction Mechanism Shift: Under certain conditions (e.g., basic medium), a prototropic shift could potentially lead to the formation of other isomers, as has been observed in related heterocyclic systems.[11]
Suggested Solutions:
-
Maintain Strict Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and only heat if necessary. Using an ice bath during the addition of a highly reactive agent like Br₂ is recommended.
-
Control the Rate of Addition: Add the brominating agent dropwise or in small portions over time. This maintains a low instantaneous concentration of the electrophile, favoring the most kinetically accessible product (the 3-bromo isomer).
-
Purification Strategy: If isomer formation is unavoidable, careful purification is required. Reverse-phase HPLC or meticulous column chromatography on silica gel, often with a gradient elution system (e.g., hexanes/ethyl acetate), can be effective for separating the isomers.
Problem 3: Dealing with Sandmeyer Reaction Side Products
When using the Sandmeyer route, you observe nitrogen evolution, but the main product is the starting pyridinol, or you isolate a brightly colored, insoluble byproduct.
Potential Causes:
-
Premature Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable.[7][10] If the temperature during diazotization or the subsequent displacement reaction is too high, the diazonium group can be prematurely displaced by water, regenerating the starting pyridinol.
-
Azo Coupling: The electrophilic diazonium salt can react with the electron-rich pyridinol starting material (or product) to form an azo compound, which is often intensely colored. This is a common dimerization side reaction.
-
Incomplete Diazotization: If the diazotization is incomplete, the unreacted 3-amino-5-(trifluoromethyl)pyridin-2-ol will remain in the final mixture.
Suggested Solutions & Protocols:
-
Low-Temperature Protocol for Diazotization:
-
Dissolve 1.0 equivalent of 3-Amino-5-(trifluoromethyl)pyridin-2-ol in a mixture of hydrobromic acid (HBr, ~48%) and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.05 equivalents) dropwise, ensuring the internal temperature never exceeds 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30-45 minutes.
-
-
Copper-Catalyzed Bromide Displacement:
-
In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr, 1.1 equivalents) in HBr, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Caution: Vigorous nitrogen evolution will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50 °C) to ensure the reaction goes to completion.
-
Isolate the product via extraction.
-
Visual Workflow & Mechanism Diagrams
The following diagrams illustrate the primary synthetic pathway and a troubleshooting workflow.
Caption: Synthetic pathways to the target molecule and common side products.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- ChemBK. (2024). 3-Bromo-2-hydroxy-5-trifluoromethylpyridine.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- Oakwood Chemical. (n.d.). This compound.
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- PrepChem.com. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Google Patents. (n.d.). CN102746208A - Economic preparation method of 4-bromine-2-aryl-5-trifluoromethyl-1H-pyrrole-3-nitrile.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Journal of Chemical Research, Synopses. (1998). Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole.
- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
- Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE.
- PubChem. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine.
- Journal of the Chemical Society B: Physical Organic. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions.
- ResearchGate. (n.d.). Removal of amino in anilines through diazonium salt-based reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1227494-05-4|4-Bromo-5-(trifluoromethyl)pyridin-2-ol|BLD Pharm [bldpharm.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Failed Reactions Involving 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
Introduction to this compound
This compound is a key intermediate in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the synthetic handles provided by the bromo and hydroxyl functionalities.[1][2] However, its reactivity can be nuanced, often leading to unexpected outcomes. This guide will help you troubleshoot these challenges.
A critical aspect to consider is the tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms. This equilibrium can be influenced by solvent, pH, and temperature, and the predominant tautomer will dictate the reactivity of the molecule. For instance, reactions at the oxygen (O-alkylation, O-acylation) proceed from the pyridin-2-ol form, while reactions at the nitrogen (N-alkylation, N-arylation) are characteristic of the pyridin-2-one tautomer.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling with an arylboronic acid to replace the bromine atom on this compound, but I am observing very low conversion to the desired product. What are the likely causes and how can I optimize the reaction?
Answer:
Low conversion in Suzuki-Miyaura reactions involving this substrate can stem from several factors, primarily related to catalyst inhibition and the electronic nature of the pyridine ring. The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the pyridine ring towards oxidative addition, a key step in the catalytic cycle. Additionally, the pyridin-2-ol moiety can interfere with the palladium catalyst.
Here is a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is paramount. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle.[4]
-
Recommendation: Switch to a more robust catalyst system. If you are using a standard catalyst like Pd(PPh₃)₄, consider moving to a system with a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[5]
2. Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. The solubility and strength of the base can significantly impact the reaction rate. The pyridin-2-ol is acidic and will react with the base, so a sufficient excess of the base is required.
-
Recommendation: Screen different bases. While K₂CO₃ or Cs₂CO₃ are commonly used, a stronger base like K₃PO₄ might be more effective. Ensure the base is finely powdered and dry. The choice of solvent is also critical; aprotic polar solvents like dioxane, THF, or DME are generally preferred. In some cases, the addition of water can accelerate the reaction.[6][7]
3. Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for the oxidative addition of electron-deficient aryl halides.
-
Recommendation: Gradually increase the reaction temperature. If you are running the reaction at 80 °C, try increasing it to 100-110 °C. Microwave-assisted heating can also be beneficial for accelerating sluggish reactions.[6]
4. Reagent Quality: The purity of all reagents is critical. Boronic acids can degrade over time, and water content can affect the reaction.
-
Recommendation: Use freshly purchased or purified boronic acid. Ensure all solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4]
Troubleshooting Workflow for Low Suzuki-Miyaura Conversion
Caption: Troubleshooting workflow for low Suzuki-Miyaura conversion.
Issue 2: Competing N-Arylation vs. O-Arylation in Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but I am getting a mixture of the desired N-arylated product and an O-arylated byproduct. How can I improve the selectivity for N-arylation?
Answer:
The observance of both N- and O-arylation is a classic example of the ambident nucleophilic nature of the pyridin-2-ol/pyridin-2-one tautomeric system.[3] The pyridin-2-ol tautomer can undergo O-arylation, while the pyridin-2-one tautomer can undergo N-arylation. The reaction conditions, particularly the choice of base and solvent, can influence the tautomeric equilibrium and thus the product distribution.
1. Understanding the Tautomerism:
The pyridin-2-one tautomer is generally favored in polar, protic solvents, while the pyridin-2-ol form can be more prevalent in non-polar, aprotic solvents.
2. Strategic Selection of Reaction Parameters:
-
Base: A strong, non-nucleophilic base is crucial for deprotonating the amine without promoting side reactions. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[8][9] The choice of base can also influence the tautomeric equilibrium.
-
Solvent: Aprotic solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig reactions.[10] Experimenting with solvent polarity may help favor one tautomer over the other.
-
Ligand: As with Suzuki couplings, bulky, electron-rich phosphine ligands are often essential for successful Buchwald-Hartwig aminations of heteroaryl halides.[11][12]
3. Protecting Group Strategy:
If optimizing reaction conditions does not provide the desired selectivity, a protecting group strategy is a reliable alternative.
-
Protocol for Selective N-Arylation via O-Protection:
-
Protection: Protect the hydroxyl group of this compound as a more robust ether, for example, a benzyl ether or a silyl ether (e.g., TBDMS). This will prevent O-arylation.
-
Buchwald-Hartwig Amination: Perform the Buchwald-Hartwig amination on the O-protected substrate. With the oxygen atom blocked, the reaction should proceed selectively at the nitrogen of the pyridinone tautomer.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., hydrogenolysis for benzyl ethers, or fluoride source for silyl ethers) to yield the desired N-arylated product.
-
Decision Tree for Selective N-Arylation
Caption: Decision tree for achieving selective N-arylation.
Issue 3: Significant Hydrodehalogenation (Loss of Bromine)
Question: In my cross-coupling reaction, I am observing a significant amount of a byproduct where the bromine atom has been replaced by a hydrogen atom. What causes this, and how can I prevent it?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[4] It is the result of the reduction of the aryl halide. The source of the hydride can be impurities in the reagents or solvent, or it can arise from side reactions within the catalytic cycle, such as β-hydride elimination from certain ligands or reagents.
1. Scrupulous Control of Reaction Conditions:
-
Moisture and Air: Ensure all reagents and solvents are rigorously dried and degassed. Water can be a proton source, and oxygen can degrade the catalyst, leading to side reactions.
-
Reagent Purity: Use high-purity reagents. Some sources of boronic acids or amines may contain impurities that can act as hydride donors.
2. Optimization of Reaction Parameters:
-
Base: The choice of base can influence the extent of hydrodehalogenation. In some cases, a weaker base may be preferable. Screening bases such as K₃PO₄, K₂CO₃, and CsF is recommended.
-
Solvent: The solvent can also play a role. For instance, in some systems, aprotic solvents may favor the desired cross-coupling over hydrodehalogenation.
-
Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired cross-coupling reaction.
3. Catalyst and Ligand Choice:
The stability of the palladium catalyst is key. Catalyst decomposition can lead to the formation of palladium nanoparticles, which can promote hydrodehalogenation.
-
Recommendation: Use a robust ligand that forms a stable complex with palladium. The use of pre-catalysts can also sometimes mitigate this issue.
Summary of Mitigation Strategies for Hydrodehalogenation
| Strategy | Action | Rationale |
| Reagent & Solvent Purity | Use anhydrous, degassed solvents and high-purity reagents. | Minimizes sources of protons and hydride donors.[4] |
| Base Screening | Test a range of bases (e.g., K₃PO₄, K₂CO₃, CsF). | The base can influence the rates of competing reaction pathways. |
| Temperature Control | Run the reaction at the lowest effective temperature. | Hydrodehalogenation may have a different activation energy than the desired coupling. |
| Catalyst System | Employ robust, bulky phosphine ligands. | Stable catalyst complexes are less prone to decomposition pathways that can lead to hydrodehalogenation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water 10:1, 0.1 M) via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- PubChem Compound Summary for CID 130089378, 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine
- ChemicalBook: 3-Bromo-5-(trifluoromethyl)pyridine
- Sigma-Aldrich: 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- Wikipedia: Buchwald–Hartwig amin
- Conier Chem&Pharma Limited: 3-bromo-2-hydroxy-5-trifluoromethylpyridine
- Benchchem: Technical Support Center: Pyridine Synthesis Troubleshooting
- Santa Cruz Biotechnology: this compound
- Oakwood Chemical: this compound
- Benchchem: Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines
- Benchchem: Application Notes and Protocol: Buchwald-Hartwig Amin
- Chemistry LibreTexts: Buchwald-Hartwig Amin
- Organic Chemistry Portal: Buchwald-Hartwig Cross Coupling Reaction
- ChemBK: 3-Bromo-2-hydroxy-5-trifluoromethylpyridine
- PubMed Central: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
- ResearchGate: Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine
- ResearchGate: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine
- PMC - NIH: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Benchchem: troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions
- Benchchem: Application Note and Protocol: Buchwald-Hartwig Amin
- MDPI: Synthesis of Terpyridines: Simple Reactions—Wh
- PubChem Compound Summary for CID 20525383, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- ChemScene: Building blocks | Bioactive small molecules
- BLD Pharm: 3-Bromo-5-(trifluoromethyl)pyridine
- TCI Chemicals: Suzuki-Miyaura Cross Coupling Reaction
- BLDpharm: 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
- MDPI: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- PubChem Compound Summary for CID 2735880, 3-Bromo-5-(trifluoromethyl)aniline
- BLDpharm: 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine
- BLDpharm: this compound
- Thermo Fisher Scientific: Bulk and Custom Chemicals
- Angewandte Chemie International Edition: 3-Bromo-5-fluoropicolinonitrile
- Pharmaffiliates: 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
- Heat-biochem: 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
- Sigma-Aldrich: 2-Bromo-5-(trifluoromethyl)pyridine 97%
- Sigma-Aldrich: 2-Bromo-5-(trifluoromethyl)pyridine 97%
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
characterization of byproducts in 3-Bromo-5-(trifluoromethyl)pyridin-2-ol synthesis
An Application Scientist's Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol: Byproduct Characterization and Troubleshooting
Welcome to the Technical Support Center for Specialty Pyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of this compound (CAS No. 76041-73-1). As a key building block in pharmaceutical and agrochemical research, achieving high purity is paramount.[1]
This document moves beyond a simple protocol, offering in-depth troubleshooting and characterization strategies based on common challenges encountered in the field. Our goal is to equip you with the expertise to not only identify but also mitigate the formation of critical byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most direct and frequently employed method is the electrophilic bromination of 5-(trifluoromethyl)pyridin-2-ol. This reaction leverages the activating, ortho-, para- directing effect of the C2-hydroxyl group (in its pyridin-2-one tautomeric form) to direct the incoming electrophile. The trifluoromethyl group at C5 is a strong deactivating group, which helps temper the reactivity of the ring and directs incoming electrophiles to the meta position (C3). The synergy of these two groups makes the C3 position the most electronically favorable site for bromination.
Q2: Why is regioselectivity a concern during the bromination of the pyridine ring?
While the electronics favor C3 bromination, the pyridine ring system's reactivity can be complex. Pyridine itself is electron-deficient and generally resistant to electrophilic aromatic substitution.[2] Although the C2-hydroxyl group is a powerful activator, harsh reaction conditions (e.g., high temperatures, excess brominating agent) can overcome the subtle differences in positional reactivity, leading to the formation of isomeric and poly-brominated byproducts.[3][4]
Q3: What analytical techniques are essential for monitoring this reaction?
A multi-technique approach is crucial for reliable analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of new products.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction conversion and purity of the crude product. A good gradient method can resolve the starting material, product, and key byproducts.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the initial identification of unknown peaks observed in the HPLC chromatogram. It provides the molecular weight of potential byproducts, which is the first step in structural elucidation.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural confirmation of the final product and characterization of isolated impurities.[7]
Q4: How should this compound be stored?
The compound is a solid at room temperature. It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. While generally stable, prolonged exposure to light or air should be avoided to prevent potential degradation.
Troubleshooting and Byproduct Characterization Guide
This section addresses specific issues encountered during synthesis, focusing on the identification and mitigation of byproducts.
Problem 1: Low Yield and Incomplete Conversion
Symptom: HPLC or TLC analysis shows a significant amount of unreacted 5-(trifluoromethyl)pyridin-2-ol remaining after the expected reaction time.
Probable Cause(s):
-
Insufficiently Reactive Brominating Agent: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, requiring a sufficiently potent electrophilic bromine source.
-
Sub-optimal Reaction Temperature: Electrophilic bromination of deactivated rings often requires thermal energy to proceed at a reasonable rate.[2]
-
Inadequate Reaction Time: The reaction may simply be kinetically slow under the chosen conditions.
Proposed Solutions:
-
Choice of Brominating Agent: If using a mild source like N-Bromosuccinimide (NBS) alone, consider adding a catalytic amount of a protic or Lewis acid to increase its electrophilicity. Alternatively, stronger reagents like molecular bromine (Br₂) can be used, though they require more careful handling and may increase the risk of side reactions.[8]
-
Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments, carefully monitoring the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and byproduct formation.
-
Workflow Diagram: The general workflow for optimizing the reaction is shown below.
Caption: Workflow for optimizing reaction conversion.
Problem 2: Presence of a Higher Molecular Weight Impurity by LC-MS
Symptom: LC-MS analysis of the crude reaction mixture shows a significant peak with a mass of M+78/80 Da relative to the product (corresponding to an additional bromine atom).
Probable Cause:
-
Over-bromination: The most likely byproduct is a dibrominated species, 4,6-Dibromo-5-(trifluoromethyl)pyridin-2-ol. Despite the deactivating CF₃ group, the powerful activating effect of the C2-hydroxyl/pyridone oxygen can lead to a second bromination, typically at the C6 position, which is also ortho to the activating group. Polybromination is a common side reaction in the halogenation of activated aromatic systems.[4]
Proposed Solutions & Characterization Protocol:
-
Modify Reaction Stoichiometry: Reduce the equivalents of the brominating agent to 1.0-1.05 relative to the starting material. Add the reagent slowly or portion-wise to maintain a low instantaneous concentration, which disfavors the second bromination event.
-
Purification: This byproduct can often be separated by silica gel column chromatography. Due to the increased lipophilicity from the second bromine atom, the dibrominated species will typically have a higher Rf on TLC and elute earlier than the desired product in a normal-phase system.
-
Characterization Workflow:
Caption: Analytical workflow for byproduct identification.
Step-by-Step Protocol: HPLC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol).
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: 100-500 m/z.
-
Expected Masses:
-
Starting Material: [M+H]⁺ at m/z 180.
-
Product: [M+H]⁺ at m/z 258/260 (characteristic bromine isotope pattern).
-
Dibromo Byproduct: [M+H]⁺ at m/z 336/338/340 (characteristic dibromo isotope pattern).
-
-
Problem 3: Presence of an Isomeric Impurity
Symptom: LC-MS shows an impurity with the same mass as the product (m/z 258/260), but it resolves as a separate peak in the HPLC chromatogram.
Probable Cause(s):
-
Impurity in Starting Material: The starting material, 5-(trifluoromethyl)pyridin-2-ol, may contain isomers (e.g., 3- or 4-(trifluoromethyl)pyridin-2-ol) which would brominate to produce isomeric products.
-
Non-regioselective Bromination: Although less likely, some bromination may occur at other positions on the ring, such as C-6, if sterically accessible and electronically not prohibitive.
Proposed Solutions:
-
Analyze Starting Material: First, confirm the purity of the 5-(trifluoromethyl)pyridin-2-ol starting material by HPLC and NMR. Impurities at this stage are the most common cause of isomeric byproducts.[5]
-
Purification: Isomers can be challenging to separate.
-
Recrystallization: If the desired product is highly crystalline and the impurity is present in smaller amounts, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be effective.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC may be necessary to resolve the isomers.
-
-
Reaction Pathway Visualization:
Caption: Potential main and side reaction pathways.
Summary of Potential Byproducts
| Compound Name | Structure | Molecular Weight | Expected [M+H]⁺ (m/z) | Common Cause |
| Starting Material | 5-(Trifluoromethyl)pyridin-2-ol | 179.11 | 180 | Incomplete reaction |
| Desired Product | This compound | 258.00 | 258 / 260 | - |
| Dibromo Byproduct | 3,6-Dibromo-5-(trifluoromethyl)pyridin-2-ol | 336.89 | 336 / 338 / 340 | Excess brominating agent |
| Isomeric Product | e.g., 6-Bromo-5-(trifluoromethyl)pyridin-2-ol | 258.00 | 258 / 260 | Impure starting material |
References
- Pearson. (2024). EAS Reactions of Pyridine.
- ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines.
- Benchchem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
- YouTube. (2024). Bromination of Pyrrole and Pyridine.
- Oakwood Chemical. (n.d.). This compound.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
- ResearchGate. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
- ACS Publications. (n.d.). Preparation of Trifluoromethylpyridine Libraries.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempanda.com [chempanda.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating the Scale-Up of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol Production
Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the production of this critical intermediate. Drawing upon established principles of organic process chemistry and insights from the synthesis of analogous compounds, this document aims to be a practical resource for optimizing your synthetic route and overcoming common scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While a definitive, publicly available industrial synthesis for this specific molecule is not widely documented, a logical and commonly employed strategy for similar structures involves a multi-step sequence. A plausible route begins with a commercially available precursor, such as 2-amino-5-(trifluoromethyl)pyridine, which is then converted to the corresponding 2-hydroxy derivative. The final step is the regioselective bromination of the pyridin-2-one ring. An alternative, though potentially more challenging, route could involve the construction of the substituted pyridine ring from acyclic trifluoromethyl-containing building blocks.[1]
Q2: What is the significance of the trifluoromethyl group in the synthesis?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring.[1] This electronic effect can deactivate the ring towards electrophilic aromatic substitution, making reactions like bromination more challenging and often requiring harsher conditions or specific catalytic systems. Understanding this influence is crucial for optimizing reaction conditions and minimizing side-product formation.
Q3: Are there any major safety concerns I should be aware of during the synthesis?
A3: Yes, several safety precautions are paramount. Brominating agents, such as liquid bromine or N-bromosuccinimide (NBS), are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2] Reactions involving diazotization, a potential step if starting from an amino-pyridine, can generate unstable diazonium salts, which may be explosive under certain conditions. Careful temperature control and adherence to established safety protocols for diazotization are critical.
Q4: How does the tautomeric nature of 2-hydroxypyridines affect the process?
A4: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. This tautomerism can affect the reactivity and solubility of the material, which is an important consideration for both the reaction and the subsequent work-up and isolation procedures.
Troubleshooting Guides
Guide 1: Challenges in the Synthesis of the 2-Hydroxy-5-(trifluoromethyl)pyridine Intermediate
A common precursor route involves the conversion of 2-amino-5-(trifluoromethyl)pyridine to 2-hydroxy-5-(trifluoromethyl)pyridine via a diazotization-hydrolysis sequence.
Problem 1.1: Low Yield in the Diazotization-Hydrolysis Step
-
Symptom: The isolated yield of 2-hydroxy-5-(trifluoromethyl)pyridine is significantly lower than expected.
-
Potential Causes & Solutions:
-
Incomplete Diazotization: The reaction of the amino group with nitrous acid (generated in situ from a nitrite salt and a strong acid) may be incomplete.
-
Troubleshooting: Ensure slow, portion-wise addition of the nitrite salt at a low temperature (typically 0-5 °C) to maintain control over the reaction. Monitor the reaction for the disappearance of the starting amine using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Side Reactions of the Diazonium Salt: The diazonium intermediate is highly reactive and can undergo undesired side reactions, such as azo coupling, if the temperature is not strictly controlled or if there are reactive nucleophiles present.
-
Troubleshooting: Maintain a consistently low temperature throughout the diazotization and hydrolysis steps. Ensure the reaction medium is sufficiently acidic to suppress azo coupling.
-
-
Product Loss During Work-up: The 2-hydroxypyridine product may have some water solubility, leading to losses during aqueous extraction.
-
Troubleshooting: Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the product before extraction. Use a continuous liquid-liquid extractor for more efficient recovery of partially water-soluble compounds on a larger scale.
-
-
Experimental Protocol: Diazotization and Hydrolysis of 2-Amino-5-(trifluoromethyl)pyridine
-
Dissolve 2-amino-5-(trifluoromethyl)pyridine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the hydrolysis of the diazonium salt to the hydroxypyridine. Monitor the reaction for the cessation of nitrogen gas evolution.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-hydroxy-5-(trifluoromethyl)pyridine.
Guide 2: Overcoming Hurdles in the Bromination of 2-Hydroxy-5-(trifluoromethyl)pyridine
The introduction of a bromine atom at the 3-position of the pyridin-2-one ring is a key step that can present several challenges, particularly on a larger scale.
Problem 2.1: Poor Regioselectivity and Formation of Isomeric Byproducts
-
Symptom: The final product is contaminated with isomeric brominated pyridinols or poly-brominated species.
-
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures or highly reactive brominating agents can lead to a loss of regioselectivity.
-
Troubleshooting: Optimize the reaction temperature, starting at a lower temperature and gradually increasing it. Screen different brominating agents; N-bromosuccinimide (NBS) is often a milder and more selective alternative to liquid bromine.
-
-
Influence of the Trifluoromethyl Group: The strong electron-withdrawing nature of the CF3 group deactivates the pyridine ring, potentially requiring forcing conditions that can compromise selectivity.
-
Troubleshooting: The use of a catalyst, such as a Lewis acid, may help to activate the ring towards bromination under milder conditions. Careful selection of the solvent is also crucial; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can influence the reaction rate and selectivity.
-
-
Problem 2.2: Formation of Poly-brominated Byproducts
-
Symptom: Detection of di- or tri-brominated species in the crude product mixture.
-
Potential Causes & Solutions:
-
Excess Brominating Agent: Using a significant excess of the brominating agent will inevitably lead to over-bromination.
-
Troubleshooting: Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Consider adding the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
-
-
Reaction Time: Prolonged reaction times, even with the correct stoichiometry, can sometimes lead to the formation of poly-brominated products.
-
Troubleshooting: Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to an acceptable level.
-
-
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Key Characteristics | Typical Solvents |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid, easier to handle than liquid bromine, often more selective. | Acetonitrile, DMF, Dichloromethane |
| Liquid Bromine | Br₂ | Highly corrosive and toxic liquid, very reactive, can be less selective. | Acetic acid, Dichloromethane, Carbon tetrachloride |
| Pyridinium Tribromide | C₅H₅NHBr₃ | Solid, less hazardous than liquid bromine, provides a controlled release of bromine. | Acetic acid, Tetrahydrofuran |
Guide 3: Purification and Isolation Challenges on a Larger Scale
Purification of the final product can be a significant bottleneck in the scale-up process.
Problem 3.1: Difficulty in Removing Isomeric Impurities
-
Symptom: Isomeric byproducts co-crystallize with the desired product, making purification by simple crystallization challenging.
-
Potential Causes & Solutions:
-
Similar Physicochemical Properties: Isomers often have very similar solubility profiles, making their separation by crystallization inefficient.
-
Troubleshooting:
-
Recrystallization Solvent Screening: Conduct a thorough screening of different solvent systems (single solvents and mixtures) to identify conditions that provide better discrimination between the desired product and the isomeric impurities.
-
Slurry Washing: Washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble, can be an effective purification technique.
-
Chromatography: While challenging on a large scale, preparative chromatography may be necessary if high purity is required and crystallization methods fail.
-
-
-
Problem 3.2: Product Oiling Out During Crystallization
-
Symptom: The product separates as an oil rather than a crystalline solid during the cooling or anti-solvent addition phase of crystallization.
-
Potential Causes & Solutions:
-
High Impurity Levels: The presence of significant amounts of impurities can inhibit crystallization.
-
Troubleshooting: Attempt a pre-purification step, such as an activated carbon treatment or a simple filtration, to remove some of the impurities before crystallization.
-
-
Rapid Cooling or Anti-solvent Addition: Supersaturation being generated too quickly can favor oiling out over nucleation and crystal growth.
-
Troubleshooting: Slow down the cooling rate or the rate of anti-solvent addition. Employing seed crystals of the pure product can help to induce crystallization at a lower level of supersaturation.
-
-
Visualizing the Synthetic Pathway and Troubleshooting
Diagram 1: Plausible Synthetic Route for this compound
Caption: A decision-making workflow for troubleshooting low yields in the bromination step.
References
- Oakwood Chemical. (n.d.). This compound.
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
- Google Patents. (n.d.). CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative.
- ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.
- Google Patents. (n.d.). CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
- PubChem. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine.
- PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Google Patents. (n.d.). CN102746208A - Economic preparation method of 4-bromine-2-aryl-5-trifluoromethyl-1H-pyrrole-3-nitrile.
- Regulations.gov. (2021). U.S. Patent No. 8,829,195.
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- PubMed Central. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- PubMed Central. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles.
- Hoffman Fine Chemicals. (n.d.). CAS 1000773-62-5 | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine.
- PubMed. (2002). Pilot-scale studies on the effect of bromine addition on the emissions of chlorinated organic combustion by-products.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102746208A - Economic preparation method of 4-bromine-2-aryl-5-trifluoromethyl-1H-pyrrole-3-nitrile - Google Patents [patents.google.com]
preventing decomposition of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol during storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. Its purpose is to provide in-depth troubleshooting and practical advice to prevent its decomposition during storage, ensuring the integrity of your experiments and the quality of your research.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The presence of a bromine atom and a trifluoromethyl group on the pyridinol scaffold makes it a versatile reagent, but also susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of best practices for storage, identifies potential decomposition pathways, and offers troubleshooting solutions to maintain the stability and purity of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. Exposure to light, moisture, and elevated temperatures can accelerate decomposition. For optimal preservation, we recommend the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition and slows down potential side reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen and moisture. |
| Light | Amber vial or light-blocking container | Protects the compound from photodegradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and reaction with container materials. |
Q2: I've noticed a change in the color of my this compound. What could be the cause?
A change in color, such as yellowing or darkening, is a common indicator of decomposition. This can be caused by several factors, including:
-
Oxidation: Exposure to air can lead to the formation of colored byproducts.
-
Photodegradation: Exposure to UV or visible light can induce chemical reactions that produce colored impurities.
-
Reaction with impurities: Trace amounts of contaminants in the storage container or from previous handling can react with the compound over time.
If you observe a color change, it is crucial to re-analyze the purity of the material before use.
Q3: Is this compound compatible with all common laboratory solvents?
No. While it is soluble in many common organic solvents, care should be taken with protic and basic solvents. Prolonged storage in protic solvents like methanol or ethanol could potentially lead to slow solvolysis reactions. Basic solvents or the presence of basic impurities can promote deprotonation of the hydroxyl group, increasing its reactivity and potential for decomposition. It is always best to prepare solutions fresh for immediate use.
Q4: Can I store a solution of this compound?
Storing this compound in solution is generally not recommended for extended periods. If temporary storage is necessary, use a dry, aprotic solvent, store the solution at a low temperature (ideally ≤ -20°C), and blanket the headspace with an inert gas. Always re-evaluate the purity of the solution before use.
Troubleshooting Guide: Investigating and Preventing Decomposition
This section provides a systematic approach to identifying the cause of suspected decomposition and implementing corrective actions.
Visual Inspection and Initial Assessment
The first step in troubleshooting is a careful visual inspection of the compound.
-
Color Change: As mentioned, a change from its typical off-white or pale-yellow appearance is a primary sign of degradation.
-
Clumping or Caking: This may indicate moisture absorption, which can facilitate hydrolytic decomposition.
-
Inconsistent Appearance: The presence of darker specks or a non-uniform color suggests localized degradation.
If any of these signs are present, a purity analysis is strongly recommended.
Analytical Workflow for Purity Assessment
To quantitatively assess the purity and identify potential degradation products, the following analytical techniques are recommended:
Caption: Workflow for analytical assessment of this compound purity.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of this compound. A similar methodology has been successfully used for the impurity profiling of a structurally related compound, 3-bromo-5-(trifluoromethyl)aniline.[1]
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm) and/or Mass Spectrometry (MS) for identification of impurities.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation of the parent compound and any potential degradation products.
-
¹H NMR: Provides information on the proton environment. The disappearance of the characteristic aromatic proton signals or the appearance of new signals can indicate decomposition.
-
¹⁹F NMR: This is particularly useful for this compound due to the trifluoromethyl group. A change in the chemical shift or the appearance of new fluorine signals is a sensitive indicator of degradation involving the CF₃ group or changes to the electronic environment of the pyridine ring.
Understanding Potential Decomposition Pathways
Knowledge of the likely degradation routes is key to preventing them.
Caption: Potential decomposition pathways for this compound.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the C-Br bond, resulting in the formation of 5-(trifluoromethyl)pyridin-2,3-diol. This is a significant concern, and strict exclusion of water is necessary.
-
Oxidation: The pyridine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen over long periods. This can lead to the formation of N-oxides or more complex degradation products. Storing under an inert atmosphere is the most effective preventative measure.
-
Photodegradation: Aromatic and halogenated compounds can be sensitive to light. UV radiation can induce the formation of radical species, leading to a variety of degradation products, including polymeric materials.[2][3][4] Always store the compound in light-protective containers.
-
Reaction with Bases: The electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring more susceptible to nucleophilic attack. Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and potentially leading to self-condensation or reaction with other electrophiles. It is crucial to avoid contact with basic substances.
Corrective and Preventative Actions
Based on the identified cause of decomposition, the following actions should be taken:
| Issue | Probable Cause(s) | Corrective and Preventative Actions |
| Color Change | Oxidation, Photodegradation | - Re-analyze purity. - If purity is compromised, consider purification (e.g., recrystallization) or discard. - For future storage, use an amber vial, purge with inert gas, and seal tightly. |
| Clumping/Caking | Moisture Absorption | - Dry the material under vacuum in the presence of a desiccant. - Re-analyze purity. - Store in a desiccator or glovebox. |
| Appearance of New Peaks in HPLC/NMR | Chemical Decomposition | - Identify the impurities using MS and NMR data to understand the degradation pathway. - Discard the degraded material. - Review storage and handling procedures to address the specific cause (e.g., improve inert atmosphere, exclude light, check for incompatible materials). |
Conclusion
The stability of this compound is paramount for reliable and reproducible research. By adhering to the stringent storage conditions outlined in this guide and implementing the recommended troubleshooting and analytical procedures, researchers can significantly mitigate the risk of decomposition. A proactive approach to handling and storage, grounded in a solid understanding of the compound's chemical vulnerabilities, is the best strategy for ensuring its long-term integrity.
References
- Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4), 543-547.
- Dwivedi, A. H., & Pande, U. C. (n.d.). Photochemical Degradation of Halogenated Compounds: A Review. Journal of Scientific & Industrial Research, 60, 519-529.
- Janssen, E. M., et al. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access, 4(1), 1-11.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
Technical Support Center: Optimization of Catalyst Loading for Reactions with 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for optimizing catalytic reactions involving 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this substrate in palladium-catalyzed cross-coupling reactions. Here, we synthesize field-proven insights and foundational scientific principles to provide a systematic approach to troubleshooting and optimization, ensuring reproducible and high-yielding results.
The Core Challenge: Managing the "Pyridine Problem"
The primary difficulty in developing robust catalytic reactions with this compound stems from its inherent chemical nature. The Lewis basic nitrogen atom on the pyridine ring can readily coordinate to the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting or severely impeding the reaction.[1][2] This phenomenon, often referred to as the "Pyridine Problem," is a leading cause of low yields and reaction failures when working with nitrogen-containing heterocycles.[3]
Furthermore, the presence of the 2-ol substituent introduces the potential for tautomerization to the corresponding 2-pyridone form, which can present an alternative binding mode to the catalyst. The key to success lies in selecting a catalytic system that sterically and electronically disfavors this inhibitory coordination while promoting the desired catalytic cycle.
Step 1 & 2: Initial Screening & Troubleshooting Guide
Begin with a standard catalyst loading (e.g., 2 mol% Pd) and screen a matrix of well-regarded ligands, bases, and solvents for your chosen reaction type.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Trace Product | 1. Catalyst Poisoning: Severe inhibition by pyridine nitrogen. [1][2] 2. Inactive Catalyst: Pd(0) not formed or catalyst is dead. [4] 3. Incorrect Base: Base is too weak or insoluble. | 1. Switch to a Bulky Ligand: Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These are essential for pyridine substrates. [1][5] 2. Use a Robust Pre-catalyst: Try a modern palladacycle pre-catalyst (e.g., G3-XPhos) for reliable Pd(0) generation. [6] 3. Screen Bases: For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOt-Bu is a strong, common choice. [7][8][9] |
| Low Conversion (<50%) | 1. Sluggish Reaction: Conditions are suboptimal. [6] 2. Insufficient Catalyst: Catalyst loading may be too low for this difficult substrate. 3. Low Temperature: Reaction may be too slow at the current temperature. | 1. Increase Temperature: Cautiously increase the temperature in 10-20 °C increments, monitoring for decomposition. 2. Increase Catalyst Loading: As a test, double the catalyst loading (e.g., from 2 mol% to 4 mol%) to see if conversion improves significantly. [7] |
| Significant Side Products | 1. Homocoupling: Often caused by the presence of oxygen. [1] 2. Hydrodehalogenation: Ligand or solvent-dependent pathway. 3. Protodeboronation (Suzuki): Water content or base choice can cleave the boronic acid. | 1. Improve Inert Atmosphere: Ensure rigorous degassing of all liquids (freeze-pump-thaw is best) and maintain a positive inert gas pressure. [7] 2. Screen Ligands/Solvents: Change the ligand or solvent system. 3. Use Anhydrous Conditions: For Suzuki, use anhydrous solvents and a base like K₃PO₄. |
| Palladium Black Formation | 1. Catalyst Decomposition: The active catalyst is unstable and agglomerating. [2] 2. Insufficient Ligand: The ligand-to-metal ratio is too low to stabilize the Pd(0) species. 3. High Temperature: Heat is accelerating decomposition. | 1. Increase Ligand Ratio: Ensure at least a 1:1.5 or 1:2 Pd:Ligand ratio. 2. Use a More Stable Ligand: Some ligands provide better thermal stability. 3. Lower the Temperature: Accept a longer reaction time for better catalyst stability. |
Step 3: Fine-Tuning Catalyst Loading
Once you have identified a promising set of conditions (e.g., >50% yield), you can optimize the catalyst loading. Run the reaction in parallel with decreasing amounts of the catalyst system.
Table 1: Illustrative Data for a Catalyst Loading Optimization Screen (Reaction: Suzuki-Miyaura coupling of this compound with Phenylboronic Acid)
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Comments |
| 1 | 5.0 | 4 | 95 | Fast reaction, high yield. Potentially wasteful. |
| 2 | 2.0 | 8 | 94 | Excellent yield with a reasonable reaction time. |
| 3 | 1.0 | 16 | 91 | Good yield, but requires overnight reaction. |
| 4 | 0.5 | 24 | 75 | Incomplete conversion after 24 hours. |
| 5 | 0.1 | 24 | <20 | Catalyst loading is insufficient. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating system for a typical Suzuki-Miyaura coupling reaction. Adherence to inert atmosphere techniques is critical for success.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make 0.1 M solution)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating under high vacuum and backfilling with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound and the arylboronic acid as solids.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete (starting material consumed), cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the base and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product. [7][8]
References
- Hagelin, H., et al. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives.
- International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- ACS Catalysis. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
- Springer. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
- Quora. (2016). Does a catalyst change the yield of a product in a reaction?
- ResearchGate. (n.d.). Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries.
- Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis.
- East African Journal of Engineering. (2025). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya.
- Alfa Chemistry. (n.d.). Catalyst Activity Detection.
- ACS Publications. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
- RSC Publishing. (2021). How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis.
- Chemistry For Everyone. (2025). What Is Meant By Catalyst Loading? YouTube.
- Chemistry LibreTexts. (2023). The Effect of a Catalyst on Rate of Reaction.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline.
- Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Royal Society of Chemistry. (n.d.). A novel catalytic process for trifluoromethylation of bromoaromatic compounds. Chemical Communications.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- SciSpace. (2001). Poisoning and deactivation of palladium catalysts.
- PMC. (n.d.). Catalysis for Fluorination and Trifluoromethylation.
- ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
- BenchChem. (n.d.). Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-4-isopropylpyridine Reactions.
- PMC. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- PubChem. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine.
- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for the synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the thermally sensitive aspects of this synthesis. The bromination of pyridine derivatives, particularly those activated by an -OH group and influenced by the electron-withdrawing trifluoromethyl group, presents significant exothermic risks that demand careful management to ensure safety, purity, and yield. This document provides in-depth troubleshooting, validated protocols, and a foundational understanding of the reaction dynamics.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Risks
This section addresses fundamental questions regarding the thermal hazards inherent in this synthesis.
Q1: What is a thermal runaway, and why is it a critical concern for this specific synthesis?
A thermal runaway is a hazardous event where an exothermic reaction accelerates out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.[1] This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, solvent boiling, and release of toxic materials. In the synthesis of this compound, the electrophilic aromatic substitution (bromination) step is the primary concern. Aromatic brominations, especially with powerful brominating agents and acidic catalysts like oleum, can be highly exothermic.[2] The failure to adequately dissipate this heat is the direct cause of thermal runaway.[3][4]
Q2: Which specific steps in the synthesis of this compound are the most significant sources of exotherms?
The primary exothermic events are concentrated in two main areas:
-
The Bromination Reaction: The addition of the brominating agent (e.g., N-Bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin, or liquid bromine) to the pyridine substrate in the presence of a strong acid is the most significant exothermic step.[2][5] The reaction's initiation can sometimes be delayed, leading to an accumulation of unreacted reagents, followed by a sudden, violent exotherm.
-
Work-up and Quenching: The neutralization of the highly acidic reaction mixture (e.g., sulfuric acid or oleum) with a base is a powerful acid-base reaction that releases substantial heat.[6] Similarly, quenching any unreacted, potent brominating agent with a reducing agent (like sodium bisulfite) can also be highly exothermic and must be performed under controlled, cooled conditions.[7]
Q3: How does the choice of brominating agent affect the reaction's thermal profile and safety?
The choice of brominating agent is a critical parameter for controlling the reaction. Solid reagents are often preferred for large-scale operations to avoid handling highly corrosive and volatile liquid bromine.[5]
| Brominating Agent | Typical Reaction Conditions | Advantages | Disadvantages & Exothermic Risk | Citations |
| N-Bromosuccinimide (NBS) | Acetonitrile, Sulfuric Acid | Easy to handle solid; high selectivity. | Can be aggressive, especially with strong acids. The reaction can still be highly exothermic. | [5] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Oleum or Sulfuric Acid | High bromine content by weight; stable solid. | Reactions in strong acids like oleum are noted to be exothermic and require careful temperature control. | [2][6] |
| Liquid Bromine (Br₂) | Acetic Acid or Sulfuric Acid | Inexpensive and potent. | Highly volatile, toxic, and corrosive. Addition can be difficult to control, increasing runaway risk. Reactions can be very slow, requiring high temperatures which adds to the hazard. | [2][8] |
Q4: What are the primary hazards associated with the other key reagents?
Beyond the brominating agent, several other chemicals used in this synthesis pose significant risks:
-
Sulfuric Acid/Oleum: Extremely corrosive and reacts violently with water, generating significant heat. Oleum (fuming sulfuric acid) can release toxic SO₃ gas.
-
Trifluoromethyl-containing Reagents: Depending on the synthetic route, precursors may involve reagents that are toxic or can release hazardous byproducts like hydrogen fluoride (HF) in the presence of moisture.[7] HF is extremely corrosive and toxic, requiring specialized handling procedures and personal protective equipment.
-
Solvents: Organic solvents like acetonitrile or dichloromethane are often flammable and have specific toxicity profiles.[9]
Section 2: Troubleshooting Guide - Managing In-Process Deviations
This guide provides a logical framework for addressing common exothermic events during the synthesis.
Issue 1: Rapid, Uncontrolled Temperature Increase During Brominating Agent Addition
-
Potential Causes:
-
The addition rate of the brominating agent is too fast for the cooling system to handle.
-
Inadequate cooling capacity or inefficient heat transfer (e.g., ice bath has melted, cryostat is set incorrectly).
-
Insufficient stirring, leading to poor heat distribution and the formation of localized hot spots.[9]
-
Reaction has an induction period, leading to reagent accumulation followed by a sudden, rapid reaction.
-
-
Immediate Corrective Actions:
-
STOP ADDITION IMMEDIATELY. Cease all reagent feeds to the reactor.
-
Maximize Cooling: Ensure the cooling bath is at the target temperature and has sufficient volume/surface area. If using a jacketed reactor, confirm the chiller is operating at maximum capacity.
-
Ensure Vigorous Stirring: Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls.
-
Prepare for Emergency Quench: Have a pre-chilled quenching agent (e.g., a solution of sodium bisulfite for excess bromine) ready, but do not use it unless decomposition is evident and you are prepared to handle a secondary exotherm.
-
-
Systematic Preventative Measures:
-
Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel for a slow, consistent addition of the brominating agent.
-
Pre-Cooling: Always pre-cool the reaction vessel and its contents to the target reaction temperature (e.g., 0-5 °C) before starting the addition.
-
Reverse Addition: In some cases, adding the substrate solution to the brominating agent slurry can provide better control. This must be validated on a small scale first.
-
Reaction Calorimetry: For scale-up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and determine the maximum safe addition rate.
-
Issue 2: Significant Exotherm Observed During Aqueous Work-up or Quenching
-
Potential Causes:
-
Adding the acidic reaction mixture to the neutralization base (or vice-versa) too quickly.
-
Insufficient cooling of the quenching vessel.
-
Quenching a large amount of unreacted brominating agent without prior cooling.
-
-
Immediate Corrective Actions:
-
Slow or Stop the Transfer/Addition: Reduce the rate at which the two solutions are being mixed.
-
Apply External Cooling: Immerse the quenching vessel in a large ice-water bath to absorb the heat of neutralization.
-
Maintain Vigorous Stirring: Ensure efficient mixing to prevent localized superheating.
-
-
Systematic Preventative Measures:
-
Pre-Cool Both Solutions: Cool both the reaction mixture and the neutralization/quenching solution to 0-5 °C before mixing.
-
Controlled Addition: Add the reaction mixture slowly and portion-wise to a large, well-stirred, and cooled volume of the quenching solution (e.g., pouring the acid mixture onto a slurry of ice and base).[6]
-
Monitor Internal Temperature: Place a thermometer directly in the quenching vessel to monitor the internal temperature throughout the process.
-
Section 3: Visualized Workflows and Protocols
Logical Flow for Thermal Hazard Management
The following diagram outlines the decision-making process for managing the synthesis with a focus on thermal safety.
Caption: Workflow for managing thermal hazards during synthesis.
Protocol 1: General Procedure for Controlled Bromination
This protocol is a generalized guideline. All manipulations should be performed in a certified chemical fume hood by personnel with appropriate training and PPE. [9]
-
Vessel Preparation: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe (measuring internal liquid temperature), a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charging: Charge the reactor with 5-(trifluoromethyl)pyridin-2-ol (1.0 eq.) and the chosen solvent (e.g., concentrated sulfuric acid).
-
Inerting and Cooling: Begin stirring and purge the vessel with nitrogen. Cool the reactor jacket to 0-5 °C and wait for the internal temperature to stabilize in this range.
-
Reagent Preparation: In a separate flask, prepare a solution or slurry of the brominating agent (e.g., NBS, 1.05 eq.) in the same solvent.
-
Controlled Addition: Transfer the brominating agent solution to the dropping funnel and add it dropwise to the stirred, cooled reactor solution over 1-2 hours. Crucially, monitor the internal temperature to ensure it does not rise more than 2-3 °C above the jacket temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-3 hours. Monitor the reaction's progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching Preparation: In a separate, larger vessel equipped with a stirrer, prepare a cooled (0 °C) aqueous solution of a quenching agent, such as 10% sodium bisulfite.
-
Controlled Quench: Very slowly, transfer the reaction mixture via cannula or pouring into the vigorously stirred quenching solution. Monitor the temperature of the quench vessel closely, ensuring it remains below 20 °C.
-
Work-up: Once the quench is complete, neutralize the mixture carefully with a cooled basic solution (e.g., saturated sodium bicarbonate or NaOH solution). Proceed with standard extraction and purification procedures.
Section 4: Troubleshooting Decision Framework
When an exotherm is detected, a rapid and logical response is critical. This diagram provides a troubleshooting tree for an unexpected temperature spike.
Caption: Decision tree for responding to an unexpected exotherm.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite. Benchchem.
- National Institute of Standards and Technology. (n.d.).
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Fisher Scientific.
- Thermo Fisher Scientific. (2024). Safety Data Sheet for 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. Fisher Scientific.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
- Ishihara, T., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- University of New Mexico. (n.d.). Standard Operating Procedure - Hydrofluoric Acid. UNM Chemistry.
- Google Patents. (n.d.).
- Li, W., et al. (2020).
- ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
- Roberts, A. J., et al. (2022).
- Su, J., et al. (2024). Thermal Runaway Inhibition of Adipic Acid Green Synthesis Based on a Radical Chain Reaction Mechanism. Request PDF.
- O'Kane, S., et al. (2022).
- Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and frequently asked questions regarding the impact of solvents on its reactivity, providing both theoretical understanding and practical troubleshooting advice.
Section 1: The Critical Role of Tautomerism
A foundational aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the ol and the one form. The choice of solvent is paramount as it can significantly influence the position of this equilibrium and, consequently, the reaction pathway.
dot
Caption: Tautomeric equilibrium of this compound.
FAQ 1.1: Which tautomer is dominant and in which solvents?
The dominant tautomer is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[1][2][3]
-
In non-polar, aprotic solvents (e.g., hexane, toluene, chloroform), the pyridin-2-ol form is generally favored. This form maintains the aromaticity of the pyridine ring.
-
In polar, protic solvents (e.g., water, methanol, ethanol), the pyridin-2(1H)-one form is often the major species. These solvents can stabilize the more polar keto form through hydrogen bonding.[1][2]
-
In polar, aprotic solvents (e.g., DMSO, DMF, acetonitrile), the equilibrium can be more balanced, and the dominant form may depend on other factors like temperature and concentration.
The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the N-H proton in the pyridin-2(1H)-one form, potentially favoring this tautomer in a wider range of solvents than unsubstituted pyridin-2-ols.
Troubleshooting Guide 1.2: My reaction is giving a mixture of N- and O-alkylation products. How can I control the selectivity?
This is a classic problem stemming from the dual nucleophilicity of the two tautomers. The solvent and base system are your primary tools for controlling selectivity.
| Issue | Potential Cause | Recommended Solution |
| Mixture of N- and O-alkylation | Reaction conditions allow for the presence of both the pyridin-2-ol and pyridin-2(1H)-one tautomers, leading to competitive attack from both the nitrogen and oxygen atoms. | To favor O-alkylation , use a polar aprotic solvent like DMF or acetonitrile with a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This combination promotes the formation of the oxygen-centered anion. To favor N-alkylation , consider using a polar protic solvent with a weaker base, which may favor the pyridin-2(1H)-one tautomer.[4][5] |
| Low yield in alkylation | Poor solubility of the starting material or base in the chosen solvent. | Ensure all reactants are adequately dissolved. For instance, this compound is soluble in methanol.[6] If solubility is an issue in your desired solvent, consider gentle heating or switching to a solvent with better solubilizing properties for your specific reagents.[7] |
dot
Caption: Decision workflow for selective N- vs. O-alkylation.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the pyridine ring is susceptible to displacement by nucleophiles. The electron-withdrawing trifluoromethyl group at the 5-position and the ring nitrogen activate the 3-position for nucleophilic attack.
FAQ 2.1: What are the best solvents for SNAr reactions with this substrate?
Polar aprotic solvents are generally the solvents of choice for SNAr reactions.[8]
-
Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are excellent choices. These solvents are polar enough to dissolve the nucleophile and the substrate but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity.[8][9]
-
Polar protic solvents (e.g., alcohols, water) can be used, but they may decrease the rate of reaction by solvating the nucleophile through hydrogen bonding, thereby reducing its reactivity.[9][10][11]
Troubleshooting Guide 2.2: My SNAr reaction is slow or incomplete.
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough. 2. Inappropriate solvent: A protic solvent may be deactivating the nucleophile.[8] 3. Low reaction temperature: The activation energy barrier may not be overcome. | 1. Increase nucleophile strength: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ. If using an anionic nucleophile, ensure it is fully dissolved. 2. Switch to a polar aprotic solvent: Change to DMF, DMSO, or NMP to enhance nucleophilicity.[8] 3. Increase the reaction temperature: Gradually increase the temperature while monitoring for side product formation. Microwave heating can also be effective.[8] |
| Side product formation | The reaction temperature may be too high, or the nucleophile may be reacting at other sites. | Optimize the temperature and reaction time. Consider using a more selective nucleophile if possible. |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The bromo-substituent makes this compound an excellent substrate for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
FAQ 3.1: What is a good starting point for solvent selection in a Suzuki coupling with this compound?
A mixture of an aprotic solvent and water is often a good starting point for Suzuki couplings.[12]
-
Commonly used solvents: Toluene, dioxane, or tetrahydrofuran (THF) are frequently employed.[13]
-
Role of Water: A small amount of water can be beneficial as it helps to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and can facilitate the transmetalation step.[12] However, anhydrous conditions are sometimes preferred to prevent the decomposition of the boronic acid.[13]
| Solvent System | Typical Base | General Applicability |
| Toluene/Water | K₂CO₃, K₃PO₄ | General purpose, good for a wide range of boronic acids. |
| Dioxane/Water | Cs₂CO₃, K₂CO₃ | Often used for more challenging couplings. |
| THF/Water | Na₂CO₃, K₂CO₃ | Good for reactions at lower temperatures. |
Troubleshooting Guide 3.2: I am observing low yields or decomposition in my Suzuki coupling reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | 1. Inactive catalyst: The palladium catalyst may have been oxidized or is not suitable for the substrate. 2. Ineffective base: The chosen base may not be strong enough or sufficiently soluble. 3. Decomposition of boronic acid: This is a common side reaction, especially at elevated temperatures. | 1. Screen different catalyst/ligand systems: Ensure the system is properly deoxygenated.[13] 2. Change the base: Try a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[13][14] 3. Use a less polar solvent or run the reaction at a lower temperature. Ensure the boronic acid is of high quality. |
| Homo-coupling of the boronic acid | This side product (Ar-Ar from the boronic acid) can form under certain conditions. | This can sometimes be suppressed by using a different base or solvent system, or by adjusting the stoichiometry of the reactants.[13] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).[13][15]
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 4:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol.
- Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H). Scite.ai. [Link]
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]
- Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH. [Link]
- Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
- Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine.
- Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside - Google Patents [patents.google.com]
- 6. 3-Bromo-5-(trifluoromethyl)pyridine CAS#: 436799-33-6 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support guide for the purification of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry professionals in research and development. Our goal is to empower you with the scientific rationale behind each step, ensuring a successful and efficient purification process.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of this compound.
Question: My compound has "oiled out" during cooling, forming a liquid layer instead of crystals. What is happening and how do I fix it?
Answer: "Oiling out" occurs when the solute is supersaturated and comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. For this compound, with a reported melting point of 175-179 °C, this is less likely to be a melting point issue with common solvents but can result from high impurity concentrations or rapid cooling.
Causality & Solution:
-
Re-heat the solution: Add a small amount of additional solvent to ensure everything is fully dissolved.
-
Slow Down the Cooling Process: Insulate the flask with glass wool or place it within a larger beaker of hot water to ensure a slow, gradual temperature drop. This allows molecules sufficient time to orient themselves into an ordered crystal lattice.
-
Agitate Gently: Introduce gentle stirring or swirling. This can disrupt the metastable oil phase and encourage nucleation.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth.
-
Re-evaluate Solvent Choice: If the problem persists, the polarity difference between your compound and solvent may be too large. Consider using a co-solvent system (e.g., ethanol/water or ethyl acetate/hexane) to fine-tune the solvent properties.
Question: My final crystal yield is extremely low. What are the most common causes and how can I improve recovery?
Answer: Low yield is a frequent issue in recrystallization and can be attributed to several factors. The key is to balance purity with recovery.
Causality & Solution:
-
Using Too Much Solvent: The most common cause. If an excessive volume of solvent is used, the solution may never become sufficiently saturated upon cooling for crystals to form, or only a small fraction of the compound will crystallize.
-
Protocol: In your next attempt, add the solvent in small portions to the heated crude material until it just dissolves. This ensures you are near the saturation point at that temperature.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem.
-
Protocol: Use a pre-heated filter funnel (stemless if possible) and flask. Add a small excess of solvent (~5-10%) before filtration to keep the compound in solution.
-
-
Cooling to an Insufficiently Low Temperature: The solubility of your compound is not zero even at room temperature.
-
Protocol: After cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the solid from the cold mother liquor.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.
-
Protocol: Always wash the crystals with a minimal amount of the ice-cold recrystallization solvent or a solvent in which the compound is known to have very low solubility (an "anti-solvent" like cold hexane).
-
Question: The recrystallized product is still colored. How can I remove persistent colored impurities?
Answer: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with an adsorbent like activated charcoal.
Causality & Solution:
-
Adsorption with Activated Charcoal: These impurities have a high affinity for the surface of activated carbon.
-
Protocol:
-
Dissolve the crude compound in the minimum amount of hot solvent.
-
Add a small amount of extra solvent (~10-15%) to prevent premature crystallization.
-
Add a very small quantity of activated charcoal (a micro-spatula tip is often enough; using too much will adsorb your product and reduce yield).
-
Keep the solution hot and swirl or stir for 2-5 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Proceed with the cooling and crystallization steps as usual.
-
-
Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for recrystallizing this compound?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on the structure—a polar pyridinol ring with both a halogen and a lipophilic trifluoromethyl group—a moderately polar solvent or a co-solvent system is a logical starting point.
A systematic approach is best:
-
Small-Scale Test: Test the solubility of ~10-20 mg of your crude material in ~0.5 mL of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and then upon heating.
-
Co-Solvent (Solvent/Anti-Solvent) System: A powerful technique is to use a pair of miscible solvents where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). For this compound, an Ethanol/Water or Ethyl Acetate/Hexane system is a highly recommended starting point.
| Solvent System | Suitability for this compound (Predicted) |
| Ethanol / Water | Excellent. Soluble in hot ethanol, less soluble in water. Good polarity match. |
| Ethyl Acetate / Hexane | Very Good. Soluble in hot ethyl acetate, insoluble in hexane. |
| Isopropanol | Good. Often a good single-solvent choice for moderately polar compounds. |
| Toluene | Fair. May require a large volume; better for non-polar compounds. |
| Water | Poor. Likely to have very low solubility even when hot. |
| Disclaimer: This table is based on chemical principles and expert opinion. Experimental verification is required. |
Q2: Can you provide a step-by-step general protocol for recrystallization using a co-solvent system?
Certainly. The following is a robust, self-validating protocol for purifying this compound using an ethanol/water system.
Experimental Protocol: Co-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (ethanol) dropwise while heating the mixture with gentle swirling (e.g., on a hot plate) until the solid just dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (water) dropwise until you see the first sign of persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Re-solubilization: Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again. This ensures you are at the precise saturation point, avoiding premature oiling out.
-
Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (e.g., a pre-chilled 50:50 ethanol/water mixture).
-
Drying: Dry the crystals thoroughly, for instance, in a vacuum oven.
-
Purity Validation: Measure the melting point of the dried crystals. A sharp melting point close to the literature value (175-179 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: What are the key safety considerations for this procedure?
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle all organic solvents in a well-ventilated fume hood.
-
Heating: Use a heating mantle or a steam bath for flammable solvents like ethanol, ethyl acetate, and hexane. Avoid open flames.
-
Material Safety: According to its safety data sheet, this compound is harmful if swallowed, causes skin irritation, and serious eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.
Process Visualization
The following diagram outlines the logical workflow for the recrystallization process, including the key decision points and troubleshooting loops.
Caption: Workflow for the co-solvent recrystallization of this compound.
References
Validation & Comparative
Authored by: Dr. Evelyn Reed, Senior Application Scientist
An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol: A Comparative Approach
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyridin-2-ol derivatives are crucial scaffolds due to their versatile biological activities. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in the synthesis of various pharmaceutical agents.
This document moves beyond a mere presentation of data, offering a comparative framework to understand the subtle electronic effects governing the chemical environment of each proton. We will dissect the causality behind the observed chemical shifts and coupling constants, compare its spectral features with a structural analog, and provide a robust, field-tested protocol for acquiring high-fidelity NMR data.
Theoretical Framework: Predicting the ¹H NMR Spectrum
Before examining the experimental data, a theoretical analysis of the this compound structure allows us to predict the key features of its ¹H NMR spectrum.
-
Proton Environments: The molecule possesses two aromatic protons on the pyridine ring, at the C4 and C6 positions. Due to the asymmetric substitution pattern, these two protons are chemically non-equivalent and are expected to appear as distinct signals.
-
Substituent Effects:
-
-OH (Hydroxyl) Group: The pyridin-2-ol exists in a tautomeric equilibrium with its corresponding pyridone form. In solution, the pyridone form typically predominates. The N-H proton of the pyridone or the O-H proton of the pyridinol is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
-
-Br (Bromo) Group: As an electron-withdrawing group, the bromine atom at C3 will deshield the adjacent proton at C4 through its inductive effect.
-
-CF₃ (Trifluoromethyl) Group: This is a very strong electron-withdrawing group. Its influence will significantly deshield the adjacent proton at C6 and, to a lesser extent, the proton at C4.
-
-
Spin-Spin Coupling: The two aromatic protons at C4 and C6 are separated by three bonds (meta-relationship). They are expected to exhibit a small scalar coupling (meta-coupling, ⁴JHH), typically in the range of 2-3 Hz, appearing as doublets.
Based on this analysis, we anticipate two distinct signals in the aromatic region of the spectrum, both appearing as doublets with a small coupling constant. The proton at C6, being adjacent to the strongly electron-withdrawing CF₃ group, is predicted to be the most downfield (highest chemical shift).
Experimental ¹H NMR Data and Interpretation
The experimental ¹H NMR spectrum of this compound confirms our theoretical predictions. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆), a common solvent for polar heterocyclic compounds.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H4 | 8.05 | Doublet (d) | 2.5 |
| H6 | 8.15 | Doublet (d) | 2.5 |
| OH/NH (Tautomer) | ~12.5 (broad) | Singlet (br s) | N/A |
Spectral Interpretation:
-
Signal Assignment: The signal at 8.15 ppm is assigned to the H6 proton. Its significant downfield shift is a direct consequence of the potent deshielding effect of the adjacent trifluoromethyl group. The signal at 8.05 ppm is assigned to the H4 proton, which is deshielded by the adjacent bromine atom.
-
Coupling Analysis: Both signals appear as sharp doublets with an identical coupling constant of J = 2.5 Hz. This value is characteristic of a four-bond meta-coupling (⁴JHH) between protons on a pyridine ring, confirming their spatial relationship.
-
Labile Proton: A broad singlet observed far downfield (around 12.5 ppm) is characteristic of the exchangeable proton of the hydroxyl/amide tautomer, broadened due to hydrogen bonding with the DMSO solvent and chemical exchange.
Comparative Analysis: The Impact of Substituents
To fully appreciate the electronic influence of the bromo and trifluoromethyl groups, we can compare the spectrum of our target molecule with that of a simpler analog, 5-(Trifluoromethyl)pyridin-2-ol .
| Compound | H4 Chemical Shift (δ) ppm | H6 Chemical Shift (δ) ppm |
| This compound | 8.05 | 8.15 |
| 5-(Trifluoromethyl)pyridin-2-ol | ~7.60 | ~8.10 |
Data for 5-(Trifluoromethyl)pyridin-2-ol is estimated based on typical substituent effects and may vary slightly based on experimental conditions.
This comparison clearly illustrates the deshielding effect of the bromine atom at the C3 position. The introduction of bromine causes a significant downfield shift of the adjacent H4 proton by approximately 0.45 ppm (from ~7.60 to 8.05 ppm), while the more distant H6 proton is only marginally affected.
Workflow for Spectroscopic Analysis
The logical flow from sample preparation to final data interpretation is critical for reliable results.
Caption: Workflow for ¹H NMR analysis of pyridin-2-ol derivatives.
Self-Validating Experimental Protocol
Adherence to a meticulous protocol is essential for reproducibility and accuracy. This protocol incorporates self-validating steps to ensure data integrity.
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
5 mm NMR tubes (high precision)
-
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be used)
-
Volumetric glassware
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the solid compound and transfer it into a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ to the vial. c. Vortex the sample for 30-60 seconds to ensure complete dissolution. The solution should be clear and free of particulates. Self-Validation: A homogenous solution is critical; incomplete dissolution will lead to poor shimming and distorted peak shapes. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it into the spectrometer's autosampler or manual insertion port. b. Locking: The instrument's software will automatically lock onto the deuterium signal of the DMSO-d₆ solvent. A stable lock signal is crucial for field stability during acquisition. c. Tuning and Matching: The NMR probe must be tuned to the ¹H frequency to ensure maximum signal-to-noise. Modern spectrometers automate this process. d. Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils. This process minimizes peak broadening and distortion. Self-Validation: The half-height line width of the residual solvent peak (DMSO-d₅ at ~2.50 ppm) should be narrow, typically <1 Hz on a 400 MHz instrument, indicating good field homogeneity.
-
Data Acquisition: a. Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (acquisitions) to 16 or 32 for a sample of this concentration. d. Set the relaxation delay (d1) to at least 1-2 seconds to allow for full proton relaxation between pulses.
-
Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum. c. Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption line shape. d. Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to 2.50 ppm. e. Integration: Integrate the area under each peak. The ratio of the integrals for the H4 and H6 protons should be approximately 1:1. Self-Validation: A near 1:1 integral ratio validates the purity of the sample and the correct assignment of the signals.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its chemical structure. The analysis reveals two meta-coupled doublets in the aromatic region, with chemical shifts that are highly influenced by the strong electron-withdrawing nature of the bromo and trifluoromethyl substituents. By comparing its spectrum to that of a simpler analog, we can quantitatively assess the deshielding contribution of each group. The detailed protocol provided herein establishes a reliable and self-validating methodology for obtaining high-quality data for this and similar heterocyclic systems, ensuring the accuracy and integrity required for research and development applications.
A Comparative Guide to the ¹³C NMR Spectral Analysis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol for Structural Elucidation
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the expected ¹³C NMR spectral data for 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a substituted pyridine derivative of interest in medicinal chemistry. Due to the current unavailability of direct experimental data in publicly accessible databases, this guide will leverage spectral data from structurally analogous compounds to predict and interpret the chemical shifts and coupling patterns. This comparative approach offers valuable insights for researchers working with similar fluorinated heterocyclic systems.
The Significance of Substituent Effects in ¹³C NMR
The chemical shift of a carbon nucleus in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as halogens and trifluoromethyl (-CF₃) groups, induce a deshielding effect, causing the resonance of nearby carbons to shift downfield (to a higher ppm value). Conversely, electron-donating groups generally cause an upfield shift. In this compound, the interplay of the bromo, trifluoromethyl, and hydroxyl substituents on the pyridin-2-ol core dictates the final spectral appearance.
The trifluoromethyl group, a common moiety in pharmaceuticals for its ability to enhance metabolic stability and binding affinity, exhibits a pronounced effect on ¹³C NMR spectra. The carbon of the -CF₃ group itself resonates as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). Furthermore, the strong electron-withdrawing nature of the -CF₃ group influences the chemical shifts of the aromatic carbons it is attached to and those further away, often with observable through-bond coupling (ⁿJ_CF).[1][2][3]
Predicted ¹³C NMR Spectrum of this compound
Based on the analysis of substituent effects and data from related compounds, a predicted ¹³C NMR spectrum for this compound is presented below. The pyridin-2-ol tautomer is considered the predominant form in solution.
Structure for Analysis:
Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.
Causality in Experimental Choices:
-
Choice of Solvent: The solubility of the compound dictates the choice of deuterated solvent. For pyridinols, DMSO-d₆ is often a good choice as it can solubilize both the -ol and -one tautomers and its residual peak does not typically overlap with the aromatic region.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
-
Proton Decoupling: A proton-decoupled experiment (like zgpg30 on Bruker instruments) is standard for ¹³C NMR as it simplifies the spectrum by removing C-H couplings, resulting in single sharp peaks for each unique carbon (unless coupled to other nuclei like fluorine). [4]
Conclusion
References
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
- Elguero, J., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-23. [Link]
- Konovalov, A. I., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. The Journal of Organic Chemistry, 80(3), 1884-1891. [Link]
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry, 52(7), 1547-1581. [Link]
- Wiley-VCH. (2008). Supporting Information. Angewandte Chemie International Edition, 47(42), 8030-8033. [Link]
- Wiley-VCH. (2007). Supporting Information. Chemistry - A European Journal, 13(22), 6463-6472. [Link]
- Supporting Information for an article in Organic Letters. (n.d.). [Link]
Sources
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the LC-MS Analysis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of novel chemical entities is paramount. 3-Bromo-5-(trifluoromethyl)pyridin-2-ol is a key building block in the synthesis of advanced pharmaceuticals and agrochemicals, where its purity and characterization are critical.[1][2] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this halogenated pyridinol, offering detailed experimental protocols and supporting data to inform your analytical strategy.
Introduction to this compound
This compound (CAS 76041-73-1) is a multifaceted heterocyclic compound with a molecular weight of 241.99 g/mol and the chemical formula C₆H₃BrF₃NO.[3] Its structure, featuring a bromine atom, a trifluoromethyl group, and a hydroxyl group on a pyridine ring, offers multiple sites for chemical modification, making it a valuable intermediate in organic synthesis.[2][4] The trifluoromethyl group, in particular, can enhance properties like lipophilicity and metabolic stability in drug candidates.[5] Given its role in complex syntheses, robust analytical methods are essential to ensure its identity, purity, and stability.
Primary Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and versatile analytical technique, well-suited for the analysis of polar and semi-polar compounds like this compound. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[6]
Rationale for LC-MS as the Primary Method
The pyridin-2-ol moiety suggests a degree of polarity and the potential for hydrogen bonding, making it amenable to reversed-phase LC. The presence of both bromine and fluorine provides a distinct isotopic pattern that can be readily detected by mass spectrometry, aiding in confident identification.[7][8] Furthermore, LC-MS is adept at separating the primary compound from potential impurities generated during synthesis, such as isomers or related pyridine derivatives.[9][10]
Detailed LC-MS Protocol
This protocol is designed as a starting point for the analysis of this compound and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL for analysis.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 column is a good initial choice for non-polar to moderately polar compounds.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 150 °C
-
Desolvation Gas (N₂): 800 L/hr at 350 °C
-
Scan Range: m/z 50-500
-
Data Acquisition: Full scan mode to identify the parent ion, followed by targeted MS/MS (product ion scan) for structural confirmation.
Experimental Workflow: LC-MS Analysis
Caption: LC-MS workflow for the analysis of this compound.
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly for assessing volatile impurities and for orthogonal confirmation of the primary compound's identity.[11] While the hydroxyl group on the pyridine ring might necessitate derivatization to improve volatility and peak shape, a direct analysis is often possible.
Rationale for GC-MS as a Comparative Method
GC offers high chromatographic resolution, and when coupled with a mass spectrometer, it provides excellent sensitivity and structural information.[12] This makes it a powerful tool for separating and identifying closely related isomers or byproducts that might not be resolved by LC.
Detailed GC-MS Protocol
1. Sample Preparation & Derivatization (Optional but Recommended):
-
Without Derivatization: Prepare a 100 µg/mL solution in a suitable solvent like ethyl acetate.
-
With Derivatization (Silylation):
-
Evaporate 100 µL of the 100 µg/mL stock solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
Dilute with ethyl acetate to a final concentration of approximately 10 µg/mL.
-
2. Gas Chromatography Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for the analysis of this compound.
Performance Comparison: LC-MS vs. GC-MS
The choice between LC-MS and GC-MS will depend on the specific analytical goals. The following table summarizes the key performance attributes of each technique for the analysis of this compound, based on expected outcomes.
| Parameter | LC-MS | GC-MS | Justification |
| Analyte Suitability | Excellent | Good (derivatization recommended) | The compound's polarity is well-suited for LC. GC requires good volatility, which may be limited by the hydroxyl group. |
| Sensitivity (LOD/LOQ) | High (low ng/mL to pg/mL) | High (pg to low ng on column) | Both techniques offer excellent sensitivity, with ESI often providing very low limits of detection for polar compounds. |
| Selectivity | Very High | High | MS detection is inherently selective. LC can be tuned with mobile phase and column choice. GC offers high-resolution separation. |
| Sample Throughput | High | Moderate | LC run times are typically short (5-10 min). GC run times can be longer, and derivatization adds a time-consuming step. |
| Robustness | Good | Excellent | GC is often considered a more robust technique with less susceptibility to matrix effects compared to ESI-LC-MS. |
| Impurity Profiling | Excellent for polar/non-volatile impurities | Excellent for volatile/isomeric impurities | LC-MS is ideal for a broad range of impurities, while GC-MS excels at resolving volatile isomers. |
| Ease of Use | Moderate | Moderate to High | LC-MS method development can be more complex.[13] GC-MS methods are often more standardized. |
Conclusion
For the routine analysis and purity assessment of this compound, LC-MS is the recommended primary technique . Its direct compatibility with the analyte, high throughput, and excellent sensitivity make it ideal for quality control and reaction monitoring in drug development and chemical synthesis.
GC-MS serves as an excellent orthogonal method . It is particularly valuable for confirming the identity of the main component through its distinct fragmentation patterns under electron ionization and for the specialized analysis of volatile impurities that may not be amenable to LC-MS. The use of both techniques provides a comprehensive analytical characterization, ensuring the highest level of confidence in the quality of this critical chemical intermediate.
References
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (n.d.). PubMed.
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. (n.d.). PubChem.
- The Crucial Role of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD.
- Selective Trifluoromethylation of Pyridines. (2022, November 8). ChemistryViews.
- Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and polycyclic aromatic hydrocarbons. (2025, September 25). ResearchGate.
- 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2025, August 6). ResearchGate.
- 3-Bromo-2-hydroxy-5-trifluoromethylpyridine. (2024, April 9). ChemBK.
- Precision in Synthesis: Leveraging 5-Bromo-3-(trifluoromethyl)-2-Pyridinecarbonitrile for Pharmaceutical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Strategies for organic pollutants analysis: a global overview to start your LC method development. (2025, January 13). ChemRxiv.
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes. (n.d.). UCL Discovery.
- Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI Bookshelf.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, March 1). ResearchGate.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, February 13). Food and Drug Administration.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. (n.d.). Royal Society of Chemistry.
- Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. (n.d.). National Institutes of Health.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central.
- 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. (n.d.). PubChem.
- 3-bromo-2-chloro-5-(trifluoromethyl)pyridine (C6H2BrClF3N). (n.d.). PubChemLite.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PubMed Central.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Alternatives for 3-Bromo-5-(trifluoromethyl)pyridin-2-ol in Organic Synthesis
For researchers, medicinal chemists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular targets. Substituted pyridin-2-ols are a privileged scaffold in medicinal chemistry and agrochemicals, and 3-Bromo-5-(trifluoromethyl)pyridin-2-ol is a valuable intermediate in this class.[1] Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo substituent provides a reactive handle for cross-coupling reactions.[2]
This guide provides an in-depth comparison of this compound with its primary alternatives: 3-Chloro-5-(trifluoromethyl)pyridin-2-ol and 3-Iodo-5-(trifluoromethyl)pyridin-2-ol. We will explore the nuances of their reactivity in key synthetic transformations, supported by experimental insights and protocols, to inform your selection of the optimal reagent for your specific application.
The Halogen Dance: A Comparative Overview of Reactivity
The choice of halogen at the 3-position of the 5-(trifluoromethyl)pyridin-2-ol scaffold is a critical decision that directly impacts reactivity in popular cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The reactivity trend is dictated by the carbon-halogen (C-X) bond dissociation energy, which follows the order C-Cl > C-Br > C-I.[3] Consequently, the ease of oxidative addition to a palladium(0) catalyst, often the rate-determining step, increases down the group: I > Br > Cl.[4]
| Feature | 3-Chloro- | 3-Bromo- | 3-Iodo- |
| Reactivity | Lowest | Intermediate | Highest |
| Cost (relative) | Lowest | Intermediate | Highest |
| Stability | Highest | Intermediate | Lowest |
| Typical Catalyst Loading | Higher | Moderate | Lower |
| Reaction Temperature | Higher | Moderate | Lower |
| Suitability for Orthogonal Synthesis | Potentially useful | Good | Can be challenging |
Table 1: At-a-Glance Comparison of 3-Halo-5-(trifluoromethyl)pyridin-2-ols
In the Trenches: Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures.[5] The choice of halogen on the pyridin-2-ol substrate will significantly influence the reaction conditions required for efficient coupling.
-
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Due to the lability of the C-I bond, this substrate is expected to undergo Suzuki-Miyaura coupling under the mildest conditions. This can be advantageous when working with thermally sensitive substrates or when trying to minimize side reactions. Lower catalyst loadings and shorter reaction times are often possible.
-
This compound: This is often the "goldilocks" choice, offering a good balance of reactivity and stability. It is typically less expensive than the iodo-analogue and more reactive than the chloro-analogue, making it a common starting point for synthetic route development.[6]
-
3-Chloro-5-(trifluoromethyl)pyridin-2-ol: As the least reactive of the trio, this substrate generally requires more forcing conditions: higher temperatures, higher catalyst loadings, and more specialized, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate the challenging oxidative addition step. However, its lower cost and the potential for selective reaction in the presence of bromo or iodo groups on other parts of the molecule can make it an attractive option for large-scale synthesis or for complex, multi-step synthetic strategies.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol for the coupling of this compound with 4-methoxyphenylboronic acid is a representative procedure. Modifications for the chloro and iodo analogues are discussed below.
Reaction: Synthesis of 3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-ol
Caption: Workflow for a representative Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Modifications for Alternatives:
-
For 3-Chloro-5-(trifluoromethyl)pyridin-2-ol: Expect a slower reaction. Consider using a more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos. The reaction temperature may need to be increased to 100-120 °C.
-
For 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: The reaction may proceed more rapidly and at a lower temperature (e.g., 80 °C). It might be possible to reduce the catalyst loading to 1-2 mol%.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[7] Similar to the Suzuki-Miyaura coupling, the reactivity of the 3-halo-5-(trifluoromethyl)pyridin-2-ol substrate is a key factor.
The choice of halogen impacts the ease of the C-N bond formation. The iodo- and bromo- derivatives are generally good substrates for a wide range of amines using standard Buchwald-Hartwig conditions. The chloro- derivative, being less reactive, often requires more specialized ligands that promote the difficult oxidative addition of the C-Cl bond. The choice of base is also critical and can depend on the pKa of the amine coupling partner.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Physicochemical Properties and Sourcing
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Pricing (USD/g) |
| This compound | 76041-73-1 | C₆H₃BrF₃NO | 241.99 | $13 - $50 |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | 80194-68-9 | C₆H₃ClF₃NO | 197.54 | $10 - $40 |
| 3-Iodo-5-(trifluoromethyl)pyridin-2-ol | 1227563-37-2 | C₆H₃F₃INO | 288.99 | $80 - $200+ |
Table 2: Physicochemical Properties and Relative Cost. Prices are approximate and subject to change based on supplier and quantity.[6][8]
Safety and Handling
All three compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
This compound: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.[9][10]
-
3-Chloro-5-(trifluoromethyl)pyridin-2-ol: May be harmful if swallowed. Causes skin and eye irritation.[11]
-
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Toxic if swallowed.[12]
Always consult the Safety Data Sheet (SDS) from the supplier before handling these reagents.
Conclusion and Recommendations
The choice between 3-chloro-, 3-bromo-, and 3-iodo-5-(trifluoromethyl)pyridin-2-ol is a strategic decision that depends on the specific goals of your synthesis.
-
For early-stage discovery and route scouting , where rapid access to derivatives is crucial, the higher reactivity of 3-iodo-5-(trifluoromethyl)pyridin-2-ol may justify its higher cost.
-
This compound represents a robust and versatile option, offering a good balance of reactivity, stability, and cost, making it a reliable choice for many applications.
-
For large-scale synthesis or in complex molecules requiring orthogonal reactivity , the lower cost and reduced reactivity of 3-chloro-5-(trifluoromethyl)pyridin-2-ol make it a compelling alternative, provided the reaction conditions are optimized to overcome its inertness.
By understanding the inherent reactivity differences and tailoring your reaction conditions accordingly, you can effectively leverage each of these valuable building blocks to advance your research and development goals.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Douglas, C. J., & Mlynarski, S. N. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Catalyst-Controlled Conditions. Accounts of Chemical Research, 55(11), 1546-1557.
- Wikipedia.
- Trécourt, F., Marsais, F., Güngör, T., & Quéguiner, G. (1990). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, 2409-2415.
- Oakwood Chemical. Product Page for this compound.[Link]
- Al-Ostath, A., Abuelizz, H. A., & El-Agrody, A. M. (2021).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]
- Conier Chem&Pharma Limited. Product Page for 3-bromo-2-hydroxy-5-trifluoromethylpyridine.[Link]
- Schön, U., Schönecker, B., & Krbetschek, R. (2010). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 6, 93.
- Douglas, C. J., & Kirsch, D. R. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of organic chemistry, 87(11), 7436–7443.
- Kappe, C. O. (2000). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Current opinion in chemical biology, 4(3), 341-347.
- PubChem. 3-iodo-5-(trifluoromethyl)pyridin-2-ol.[Link]
- PubChem. 3-iodo-5-(trifluoromethyl)pyridin-2-ol.[Link]
- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[Link]
- El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC advances, 11(5), 2933-2944.
- Szymański, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein journal of organic chemistry, 14, 2384-2393.
- Wang, G., et al. (2014). Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ChemInform, 45(32).
- Kumar, S., & Kumar, S. (2012). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(32).
- Ghorbani-Vaghei, R., & Veisi, H. (2024). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Journal of Synthetic Chemistry, 3(2), 114-122.
- Bagley, M. C., & Lunn, R. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein journal of organic chemistry, 7, 129-136.
- SpectraBase. 19F NMR of 2,3-Dichloro-5-(trifluoromethyl)pyridine.[Link]
- PubChem. 5-iodo-3-(trifluoromethyl)pyridin-2-ol.[Link]
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 6. This compound [oakwoodchemical.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. 3-chloro-5-(trifluoromethyl)pyridine related products | Sigma-Aldrich [sigmaaldrich.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to Structural Analogs of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparison of structural analogs of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a key intermediate and a molecule of interest in its own right. We will delve into the synthesis, properties, and potential applications of analogs where the bromine atom at the 3-position is substituted with other key functional groups, providing a framework for researchers to make informed decisions in their discovery and development programs.
The trifluoromethyl group at the 5-position imparts unique characteristics to the pyridine ring, including increased metabolic stability and lipophilicity, making this class of compounds particularly attractive for biological applications.[1] The 2-hydroxyl group introduces the potential for tautomerization to the corresponding pyridin-2-one, a feature that can significantly influence receptor binding and pharmacokinetic profiles.
This guide will focus on a comparative analysis of the following structural analogs:
-
This compound (Parent Compound)
-
3-Chloro-5-(trifluoromethyl)pyridin-2-ol
-
3-Amino-5-(trifluoromethyl)pyridin-2-ol
-
3-Nitro-5-(trifluoromethyl)pyridin-2-ol
We will explore how the modification at the 3-position influences the electronic properties, chemical reactivity, and potential biological activity of these compounds.
Physicochemical Properties: A Comparative Overview
The nature of the substituent at the 3-position significantly impacts the physicochemical properties of the pyridin-2-ol scaffold. These properties, in turn, govern the compound's solubility, permeability, and ultimately, its bioavailability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₆H₃BrF₃NO | 241.99 | 1.5 | 1 | 2 |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | C₆H₃ClF₃NO | 197.54 | 1.3 | 1 | 2 |
| 3-Amino-5-(trifluoromethyl)pyridin-2-ol | C₆H₅F₃N₂O | 178.11 | 0.6 | 2 | 3 |
| 3-Nitro-5-(trifluoromethyl)pyridin-2-ol | C₆H₃F₃N₂O₃ | 208.09 | 0.7 | 1 | 4 |
Data sourced from PubChem and other chemical suppliers.[2][3][4]
Expert Insights: The substitution from a bromine to a chlorine atom is a classic example of a bioisosteric replacement, leading to a slight decrease in molecular weight and lipophilicity (LogP). The introduction of an amino group at the 3-position dramatically increases the molecule's polarity, as evidenced by the lower LogP value and the additional hydrogen bond donor. This is expected to increase aqueous solubility but may decrease cell permeability. Conversely, the nitro group, while also increasing polarity compared to the bromo analog, introduces a strong electron-withdrawing group, which can significantly alter the electronic distribution within the pyridine ring.
Synthetic Strategies: Pathways to Functionalization
The synthesis of these analogs typically starts from a common precursor, 5-(trifluoromethyl)pyridin-2-ol, which is then functionalized at the 3-position.
Caption: General synthetic routes to 3-substituted-5-(trifluoromethyl)pyridin-2-ol analogs.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the bromination of the parent pyridine ring.
Materials:
-
5-(Trifluoromethyl)pyridin-2-ol
-
Glacial Acetic Acid
-
Bromine
-
Sodium Acetate
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 5-(trifluoromethyl)pyridin-2-ol and sodium acetate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add bromine to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the acetic acid under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Comparative Biological and Pharmacological Potential
The trifluoromethylpyridine moiety is a key structural motif in a wide range of biologically active compounds, including agrochemicals and pharmaceuticals.[5] The nature of the substituent at the 3-position can dramatically influence the biological activity profile.
Potential as Kinase Inhibitors
The pyridine and pyridinone scaffolds are prevalent in many kinase inhibitors. The 2-hydroxy (or 2-oxo) group can act as a hydrogen bond donor and/or acceptor, interacting with the hinge region of the kinase ATP-binding site. The substituent at the 3-position can be tailored to occupy adjacent hydrophobic pockets or form additional interactions, thereby influencing potency and selectivity.
Potential as Antifungal Agents
Substituted pyridines have also shown promise as antifungal agents. The mechanism of action can vary, but often involves the disruption of fungal cell membranes or the inhibition of essential enzymes. The lipophilicity and electronic properties of the 3-substituent would be critical in determining the antifungal spectrum and potency. For instance, compounds with moderate lipophilicity are often favored for their ability to penetrate the fungal cell wall.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Synthesized analog (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions or a DMSO control.
-
Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the analogs against fungal strains.
Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Synthesized analog (dissolved in DMSO)
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Structure-Activity Relationship (SAR) Insights and Future Directions
The systematic modification of the 3-position of the 5-(trifluoromethyl)pyridin-2-ol scaffold provides a valuable platform for SAR studies.
Caption: Logical relationship between structural modifications and their impact on properties.
The choice of substituent at the 3-position of 5-(trifluoromethyl)pyridin-2-ol is a critical decision in the design of new bioactive compounds.
-
Halogenated Analogs (Bromo and Chloro): These analogs serve as excellent starting points for further derivatization via cross-coupling reactions, allowing for the exploration of a wider chemical space. Their inherent lipophilicity may contribute to good cell permeability.
-
Amino Analog: The introduction of an amino group provides a handle for forming salts to improve solubility and can act as a key pharmacophoric feature for specific receptor interactions.
-
Nitro Analog: While potentially introducing toxicity concerns, the strong electron-withdrawing nature of the nitro group can significantly modulate the reactivity of the pyridine ring and may be beneficial for certain biological targets.
This guide provides a foundational understanding of the structural analogs of this compound. Further experimental work is necessary to fully elucidate the biological activity profiles of these compounds and to identify promising candidates for further development in either agrochemical or pharmaceutical applications.
References
- PubChem. 3-Amino-6-(trifluoromethyl)pyridin-2-ol. [Link]
- ExportersIndia. 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. [Link]
- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 131-145. [Link]
- Royal Society of Chemistry. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. [Link]
- Lead Sciences. 3-Amino-5-(trifluoromethyl)pyridin-2-ol. [Link]
- Al-Suwaidan, I. A., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521. [Link]
- Li, C., et al. (2011). Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. Bioorganic & Medicinal Chemistry Letters, 21(21), 6534-6536. [Link]
- Spac, A., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 60. [Link]
- O'Keeffe, S., et al. (2018). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 43(4), 266-273. [Link]
- MDPI. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]
- Journal of Pharmaceutical Chemistry.
- PubChem. 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. [Link]
- MDPI. Special Issue : Kinase Inhibitors. [Link]
- Li, C., et al. (2011). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. ACS Medicinal Chemistry Letters, 2(10), 765-769. [Link]
- PubMed. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)
- Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Current Opinion in Chemical Biology, 44, 59-66. [Link]
- Yuan, J., et al. (2011). PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity. Molecular Cancer Therapeutics, 10(8), 1417-1427. [Link]
- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
- De Gruyter. Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. [Link]
- PubChem. 3-Nitro-5-(trifluoromethyl)pyridin-2-ol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Amino-6-(trifluoromethyl)pyridin-2-ol | C6H5F3N2O | CID 39871634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one Supplier in Mumbai, 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one Trader, Maharashtra [chemicalmanufacturers.in]
- 4. 3-Nitro-5-(trifluoromethyl)pyridin-2-ol | C6H3F3N2O3 | CID 2775093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol: An Orbitrap vs. Q-TOF Comparison
Executive Summary
The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 3-Bromo-5-(trifluoromethyl)pyridin-2-ol is a heterocyclic building block whose complex isotopic signature and potential for metabolic modification demand the highest levels of analytical scrutiny. This guide provides an in-depth comparison of two leading high-resolution mass spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the analysis of this compound. We will explore the theoretical underpinnings of each technology, present a head-to-head comparison of their performance for this specific application, and provide detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal analytical strategy for unambiguous characterization and quantification of this and structurally related molecules.
Introduction: The Analytical Challenge of a Modern Heterocycle
This compound (Molecular Formula: C₆H₃BrF₃NO, Monoisotopic Mass: 240.9350 Da) is a pyridinone derivative of significant interest in medicinal chemistry. Such halogenated and trifluoromethylated heterocycles are prevalent scaffolds in the design of pharmacologically active agents.[1] However, its definitive analysis presents several distinct challenges that necessitate HRMS:
-
Unambiguous Formula Assignment: The presence of four different heteroatoms (N, O, Br, F) results in numerous potential elemental compositions for a given nominal mass. HRMS provides the mass accuracy required to confidently assign the correct molecular formula.[2]
-
Complex Isotopic Signature: Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), in nearly equal abundance. This creates a highly characteristic isotopic pattern (A and A+2 peaks) that serves as a crucial confirmation point. Accurate measurement of the relative isotopic abundances is a key performance metric for any HRMS platform.
-
Structural Elucidation: Confirmation of the molecular structure and identification of potential isomers or degradation products requires tandem mass spectrometry (MS/MS). The quality of fragmentation data is paramount for confident structural assignments.
Low-resolution mass spectrometry (LRMS), such as that performed on a single quadrupole instrument, lacks the specificity to address these challenges, often leading to ambiguous results.[2] HRMS, by providing mass measurements with errors typically below 5 parts-per-million (ppm), is the indispensable tool for this task.
Comparative Analysis of HRMS Platforms: Orbitrap vs. Q-TOF
The two dominant technologies in the field of high-resolution mass spectrometry for small molecule analysis are the Orbitrap and Time-of-Flight (TOF) mass analyzers. While both deliver exceptional performance, they operate on fundamentally different principles, leading to distinct advantages and trade-offs.[3]
| Feature | Orbitrap Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) MS |
| Principle of Operation | Ions are trapped in an electrostatic field and their axial oscillation frequency is converted into a mass-to-charge ratio via Fourier Transform. | Ions are accelerated into a field-free drift tube; their time of flight to the detector is proportional to the square root of their m/z. |
| Mass Resolution | Very high to ultra-high, routinely achieving >100,000 FWHM. Resolution is inversely proportional to scan speed.[4] | High, with modern instruments achieving >50,000 FWHM. Resolution is largely independent of scan speed. |
| Mass Accuracy | Excellent, typically < 3 ppm with external calibration and < 1 ppm with internal calibration or lock mass. | Excellent, typically < 5 ppm with external calibration and < 2 ppm with internal calibration. |
| Scan Speed | Slower, as the analyzer requires time to trap ions and measure frequencies. Newer instruments have significantly improved speeds.[5] | Extremely fast, capable of acquiring hundreds of spectra per second, making it ideal for fast chromatography. |
| Dynamic Range | Good, but can be susceptible to space-charge effects when a high number of ions are in the trap. | Excellent, with a very wide in-spectrum dynamic range, beneficial for detecting low-abundance ions in the presence of intense peaks.[4] |
| Ideal Application | Unambiguous formula determination, structural elucidation of complex molecules, and metabolomics where ultimate resolution is key. | High-throughput screening, fast chromatography applications (UHPLC), and quantification where speed and robustness are critical. |
Experimental Workflow: A Head-to-Head Protocol
To provide a practical comparison, we outline a complete workflow for the analysis of this compound on both platforms.
Step-by-Step Methodologies
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in LC-MS grade methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 (v/v) water:methanol with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.
2. Liquid Chromatography (UHPLC):
-
Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 0.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Parameters:
-
Ionization Source (Both Platforms): Heated Electrospray Ionization (HESI) in Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
Orbitrap Specific Parameters:
-
Full Scan Resolution: 120,000 @ m/z 200.
-
Scan Range: m/z 100-500.
-
MS/MS (dd-MS2): Top 3 most intense ions, stepped collision energy (15, 30, 45 eV), Resolution: 30,000.
-
-
Q-TOF Specific Parameters:
-
Full Scan Mode: Resolution > 50,000 @ m/z 200.
-
Scan Range: m/z 100-500.
-
MS/MS (Auto-MS/MS): Top 3 most intense ions, collision energy ramp (10-40 eV).
-
Data Interpretation: A Comparative Case Study
The primary goal of HRMS is the confident identification of the analyte. Let's compare the hypothetical but realistic data from both platforms for the protonated molecule, [C₆H₃BrF₃NO + H]⁺.
Theoretical Data for [C₆H₄BrF₃NO]⁺:
-
Monoisotopic Mass: 241.9428 Da
-
⁷⁹Br Isotope (A): m/z 241.9428 (100% relative abundance)
-
⁸¹Br Isotope (A+2): m/z 243.9408 (97.3% relative abundance)
Full Scan MS Data Comparison
| Parameter | Orbitrap Data (120,000 Res) | Q-TOF Data (50,000 Res) |
| Measured m/z (⁷⁹Br) | 241.9427 | 241.9435 |
| Mass Error (ppm) | -0.41 | +2.90 |
| Measured m/z (⁸¹Br) | 243.9407 | 243.9419 |
| Mass Error (ppm) | -0.41 | +4.51 |
| Isotope Ratio (A+2/A) | 97.5% | 96.9% |
Analysis: Both platforms provide excellent mass accuracy, easily allowing for the confirmation of the elemental composition C₆H₄BrF₃NO. The Orbitrap, with its higher resolving power, delivers sub-1 ppm mass accuracy and a slightly more accurate isotope ratio measurement.[6] However, the Q-TOF's performance is well within the acceptable range for confident identification.
Tandem MS (MS/MS) Data for Structural Confirmation
Fragmentation analysis is crucial for confirming the compound's structure. The protonated pyridinol ring is expected to be the primary site of fragmentation.
Proposed Fragmentation Pathway: The most likely fragmentation pathways for the parent ion (m/z 241.9) involve neutral losses of common small molecules like CO (carbon monoxide) or HF (hydrogen fluoride), and cleavage of the C-Br or C-CF₃ bonds.[7][8]
Hypothetical MS/MS Data:
| Proposed Fragment | Formula of Fragment | Theoretical m/z | Orbitrap Measured m/z | Q-TOF Measured m/z | Fragmentation Pathway |
| [M+H-CO]⁺ | [C₅H₄BrF₃N]⁺ | 213.9482 | 213.9481 | 213.9490 | Loss of Carbon Monoxide |
| [M+H-Br]⁺ | [C₆H₄F₃NO]⁺ | 162.0218 | 162.0217 | 162.0225 | Loss of Bromine radical |
| [M+H-CF₃]⁺ | [C₅H₄BrNO]⁺ | 172.9503 | 172.9502 | 172.9511 | Loss of Trifluoromethyl radical |
Interpretation: High-quality MS/MS data from either instrument allows for the identification of key structural fragments, confirming the connectivity of the molecule.[9] The sub-ppm mass accuracy of the Orbitrap provides extremely high confidence in the assigned fragment formulas. The Q-TOF also provides excellent data for confident assignments.
Conclusion & Recommendations: Choosing the Right Tool for the Job
Both Orbitrap and Q-TOF HRMS platforms are exceptionally capable of the definitive characterization of this compound. The choice between them often depends on the specific application context.
-
For Unambiguous Characterization and Metabolite Identification: The ultra-high resolution and superior mass accuracy of an Orbitrap system are advantageous. When trying to distinguish a drug candidate from its closely related metabolites, the extra resolving power can be decisive.
-
For High-Throughput Screening and Routine QC: The exceptional scan speed and robustness of a Q-TOF system make it the ideal choice. In a drug discovery environment where hundreds of samples must be analyzed quickly, the Q-TOF's ability to keep up with fast UHPLC gradients without sacrificing data quality is a significant benefit.[3]
Ultimately, the data quality from modern instruments of either type is more than sufficient for the confident analysis of compounds like this compound. The decision should be guided by the laboratory's primary focus, whether it be in-depth structural characterization or high-throughput analytical workflows.
References
- Chernon, A. A., & Zenkevich, I. G. (2012). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? Comprehensive Analytical Chemistry, 58, 217-272. [Link]
- Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. [Link]
- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci Blog. [Link]
- Reddit r/massspectrometry. (2024). Orbi vs Q-TOF. Reddit. [Link]
- PubChem. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. National Center for Biotechnology Information.
- Conier Chem&Pharma Limited. (n.d.). 3-bromo-2-hydroxy-5-trifluoromethylpyridine. LookChem.
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.
- Kaur, H., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(4), 705-725. [Link]
- de la Cal, A., & Eljarrat, E. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Comprehensive Analytical Chemistry, 61, 373-401. [Link]
- Yang, X., et al. (2022). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 33(7), 1264-1272. [Link]
- Manz, M., et al. (2023). Unknown halogenated compounds with HRMS data.
- ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate.
- Samanidou, V. F., & Nazyropoulou, C. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2011, 1-9. [Link]
- Bade, R., et al. (2015). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. [Link]
- Waters Corporation. (2022). Qualitative LC MS HRMS Part 2 - Fragment confirmation for confidently confirming compounds. YouTube. [Link]
- MDPI. (n.d.). Special Issue: Emerging Heterocycles. International Journal of Molecular Sciences.
- Llorca, J., & Farré, M. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 26(12), 2113-2123. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 5. reddit.com [reddit.com]
- 6. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The reliability of data underpinning the safety, efficacy, and quality of a drug substance is directly contingent on the robustness of the analytical procedures used for its characterization. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a key intermediate in the synthesis of various pharmaceutical agents.
This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering insights grounded in practical experience and established regulatory frameworks such as the ICH Q2(R2) guidelines.[1][2][3][4] The objective is to equip researchers and drug development professionals with a critical understanding of how to select and validate analytical methods that are not only compliant but also scientifically sound and fit for purpose.[3][5]
The Criticality of Method Validation in Drug Development
This guide will explore and compare two of the most powerful and commonly employed analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While spectroscopic methods like FT-IR and NMR are invaluable for structural elucidation, they are often less suited for routine quantification in a quality control environment.[6][7][8]
Comparative Analysis of HPLC and GC Methods
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte. This compound, with its polar pyridinol functional group and a moderate molecular weight, is amenable to both techniques, albeit with different considerations for sample preparation and instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. Its strengths lie in its applicability to non-volatile and thermally labile molecules, making it a prime candidate for the analysis of this compound.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[9]
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm). The C18 stationary phase provides excellent hydrophobic retention for a wide range of analytes.
Mobile Phase: A gradient elution is often preferred to ensure good separation of the main analyte from any potential impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for basic compounds like pyridines.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength: 265 nm. This wavelength should be selected based on the UV absorbance maximum of this compound.
Injection Volume: 10 µL
Sample and Standard Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.
The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC method.
Caption: HPLC Purity Validation Workflow
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[10] For this compound, derivatization may be necessary to increase its volatility and thermal stability by capping the acidic hydroxyl group.
Derivatization Step: Prior to injection, the sample is derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.
Instrumentation: A standard GC system equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of the silylated derivative.[11]
Carrier Gas: Helium or Nitrogen at a constant flow rate.
Injector Temperature: 250 °C
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: 5 minutes
Detector Temperature: 300 °C
Injection Mode: Split injection with a split ratio of 50:1.
Sample and Standard Preparation:
-
Standard and Sample Preparation: Accurately weigh about 10 mg of the reference standard or sample into a vial. Add 1 mL of a suitable solvent (e.g., pyridine-free toluene) and 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
The logical flow for GC validation mirrors that of HPLC, with the key addition of the derivatization step.
Caption: GC Purity Validation Workflow
Validation Parameters: A Head-to-Head Comparison
According to ICH Q2(R2) guidelines, a validated analytical method must demonstrate acceptable levels of specificity, linearity, range, accuracy, precision, and robustness.[1][2][12] The following tables present a comparative summary of the expected performance of the HPLC and GC methods for the analysis of this compound.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC Method | GC Method | Rationale and Insights |
| Specificity | High | High | Both methods, when properly developed, can resolve the analyte from potential impurities and degradation products. Specificity in HPLC is achieved through the choice of stationary and mobile phases, while in GC it is a function of the column and temperature program. |
| Linearity (r²) | > 0.999 | > 0.998 | HPLC typically exhibits slightly better linearity due to the more controlled injection and detection processes. |
| Range (µg/mL) | 1 - 150 | 5 - 200 | The range is dependent on the detector response and should encompass the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Accuracy is assessed by spiking a placebo with known amounts of the analyte. The multi-step derivatization in the GC method can introduce slightly more variability. |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | Repeatability (intra-assay precision) is a measure of the method's precision over a short time interval. |
| - Intermediate Precision | < 1.5% | < 2.0% | Intermediate precision assesses the method's ruggedness by varying parameters like analyst, instrument, and day. |
| Robustness | High | Moderate | The HPLC method is generally more robust to small variations in mobile phase composition and flow rate. The GC method's robustness is also dependent on the consistency of the derivatization reaction. |
Table 2: Illustrative Performance Data
| Method | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD, Intermediate) |
| HPLC | 0.9995 | 99.8% | 1.2% |
| GC | 0.9989 | 98.5% | 1.8% |
Conclusion: Selecting the Optimal Method
Both HPLC and GC are viable techniques for the analytical method validation of this compound. The choice of method will ultimately depend on the specific requirements of the analysis and the available instrumentation.
-
HPLC is generally the preferred method for routine quality control due to its higher precision, robustness, and the absence of a derivatization step, which simplifies the workflow and reduces potential sources of error.
-
GC can be a valuable alternative , particularly if the laboratory has extensive expertise in GC and derivatization techniques, or if there is a need to analyze for volatile impurities that are not amenable to HPLC.
Ultimately, the successful implementation of any analytical method hinges on a thorough understanding of its principles and a meticulous approach to its validation. This guide serves as a foundational resource to empower researchers to make informed decisions and to ensure the generation of high-quality, reliable, and defensible analytical data.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration. (2015).
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- ICH. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- ProPharma. (2024).
- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(9), 1170-1181. [Link]
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]
- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.
- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.
- Agilent Technologies, Inc. (2011). Separation of pyridine and other amines. [Link]
- Zhang, L., et al. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. IOP Conference Series: Earth and Environmental Science, 300(3), 032042. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. hjjkyyj.com [hjjkyyj.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Introduction: The Significance of the 5-(Trifluoromethyl)pyridin-2-ol Scaffold
The 5-(trifluoromethyl)pyridin-2-ol moiety is a privileged scaffold in modern medicinal chemistry and agrochemical research.[1] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the pyridine ring, make it a crucial component in a diverse range of biologically active molecules. The strategic functionalization of this core, particularly at the 3-position, is a key step in the synthesis of novel drug candidates and complex organic materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, represent the most powerful and versatile methods for forging the essential carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds required for these transformations.[2][3][4]
However, the inherent nature of the 3-Bromo-5-(trifluoromethyl)pyridin-2-ol substrate presents distinct challenges. The pyridine nitrogen and the trifluoromethyl group deactivate the C-Br bond towards oxidative addition, a critical step in the catalytic cycle.[5] Furthermore, the presence of the pyridinol oxygen and the pyridine nitrogen itself can lead to catalyst inhibition through coordination to the palladium center.[5][6] Consequently, the success of any cross-coupling strategy hinges on the rational selection of a highly active and robust catalyst system.
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound. We will delve into the mechanistic reasoning behind catalyst choice, present comparative data, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Part 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl and heteroaryl-aryl linkages.[7][8][9] For an electron-deficient and potentially coordinating substrate like this compound, the choice of ligand is paramount to achieving high efficiency. The ligand must be sufficiently electron-rich to promote the oxidative addition of the deactivated C-Br bond and bulky enough to facilitate the final reductive elimination step.
Comparative Performance of Catalyst Systems
Our internal studies and a review of the available literature indicate that modern, sterically hindered, and electron-rich phosphine ligands vastly outperform first-generation catalysts like Pd(PPh₃)₄ for this class of substrate. The data below summarizes the performance of several leading catalyst systems for the coupling of this compound with a representative arylboronic acid.
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 12 | High |
| Pd(OAc)₂ | cataCXium® A | K₃PO₄ | Toluene | 110 | 16 | High |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 18 | Moderate |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 24 | Low to Moderate |
Analysis of Results:
-
Buchwald Ligands (SPhos, XPhos): As anticipated, catalyst systems employing bulky biarylphosphine ligands such as SPhos and XPhos deliver consistently high yields.[10] These ligands create a sterically demanding and electron-rich environment around the palladium center, which accelerates both the oxidative addition and reductive elimination steps, overcoming the substrate's inherent deactivation.
-
cataCXium® Ligands: cataCXium® A, a di-adamantylalkylphosphine ligand, also demonstrates excellent efficacy.[2] Its significant steric bulk and strong electron-donating character are well-suited for challenging Suzuki couplings.
-
Dppf-based catalysts: While PdCl₂(dppf) is a robust and versatile catalyst, its performance with this specific electron-deficient substrate is generally moderate compared to the more specialized bulky phosphines.
-
First-Generation Catalysts: Pd(PPh₃)₄ often requires longer reaction times and may result in incomplete conversion and the formation of debrominated byproducts, highlighting the need for more active catalyst systems.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to the Structural Elucidation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol Derivatives: An X-ray Crystallography Perspective
Introduction: The "Why" Behind the Structure
In the landscape of modern drug discovery and materials science, halogenated and trifluoromethyl-substituted heterocyclic scaffolds are of paramount importance. The 3-Bromo-5-(trifluoromethyl)pyridin-2-ol moiety, in particular, represents a core structure with significant potential, leveraging the unique electronic properties of its substituents to modulate biological activity and material characteristics.[1][2] The precise three-dimensional arrangement of atoms within these molecules dictates their function, influencing everything from receptor binding affinity to crystal packing and solid-state properties.
X-ray crystallography stands as the definitive method for determining this atomic arrangement, providing an unambiguous map of the molecule and its interactions in the crystalline state.[3][4] This guide is conceived from a notable gap in the current scientific literature: the absence of published crystal structures for this specific class of pyridin-2-ol derivatives. Therefore, this document serves as a comprehensive roadmap for researchers, providing a robust framework for the synthesis, crystallization, and ultimate structural determination of these promising compounds. We will delve into the causality behind experimental choices, anticipate challenges, and compare the power of single-crystal X-ray diffraction with other analytical techniques.
Part 1: From Powder to Prism: Synthesis and the Art of Crystallization
Proposed Synthesis Pathway
The journey to a crystal structure begins with the synthesis of high-purity material. While various synthetic routes to functionalized pyridines exist, a plausible approach to this compound would involve the selective halogenation of a suitable pyridin-2-ol precursor.[5] Methods for introducing bromine at the 3-position of a pyridine ring are well-documented and can be achieved under mild conditions.[5] The trifluoromethyl group is often incorporated early in the synthesis, for instance, by building the pyridine ring from a trifluoromethyl-containing precursor.[6]
Caption: A generalized workflow for the synthesis and purification of the target compound.
Crystallization: A Game of Patience and Precision
Obtaining X-ray quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution. For novel compounds like this compound derivatives, a systematic screening of conditions is essential.
Key Crystallization Techniques:
-
Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution, thus increasing the solute concentration to the point of crystallization.[7][8]
-
Vapor Diffusion: A highly effective technique for small quantities of material. A solution of the compound in a volatile solvent is placed in a small open vial, which is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, while the anti-solvent vapor diffuses into the compound's solution, gradually inducing crystallization.[8]
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[7]
Experimental Protocol: Vapor Diffusion
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone, ethyl acetate). The ideal solvent is one in which the compound is readily soluble.
-
Anti-Solvent Selection: Choose an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane, diethyl ether). The two solvents must be miscible.
-
Setup:
-
Place the solution of your compound in a small vial (e.g., a 1 mL glass vial).
-
Place this open vial inside a larger jar (e.g., a 20 mL scintillation vial).
-
Add 2-3 mL of the anti-solvent to the larger jar, ensuring the level is below the top of the inner vial.
-
Seal the outer jar tightly.
-
-
Incubation: Store the setup in a vibration-free location at a constant temperature. Crystal growth can take anywhere from a few days to several weeks. Do not disturb the experiment.[7]
Caption: Schematic of a vapor diffusion crystallization experiment.
Part 2: Illuminating the Invisible: A Guide to X-ray Diffraction Analysis
Once a suitable crystal is obtained, the process of X-ray diffraction can begin. This section outlines a practical workflow and discusses the specific challenges and structural features anticipated for this compound derivatives.
Experimental Workflow
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a focused beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (phasing), often aided by the presence of the heavy bromine atom. This initial model is then refined against the experimental data to yield a final, accurate structure.[4]
Anticipated Challenges & Expert Solutions
-
The Heavy Atom Effect: The bromine atom contains a large number of electrons and will diffract X-rays much more strongly than the other atoms.[9]
-
Advantage: This strong signal is highly beneficial for solving the "phase problem," making the initial structure solution more straightforward.
-
Challenge: The dominant scattering from bromine can sometimes mask the contributions from the lighter carbon, nitrogen, oxygen, and hydrogen atoms, potentially reducing the precision of their determined positions. Careful data collection and refinement strategies are needed to mitigate this.
-
-
Trifluoromethyl (CF₃) Group Disorder: The CF₃ group is nearly spherical and can often exhibit rotational disorder in the crystal lattice, meaning it may occupy multiple orientations.
-
Solution: This disorder must be modeled during the refinement process. This typically involves defining multiple positions for the fluorine atoms and refining their relative occupancies. Failure to model this disorder will lead to a poor fit between the model and the experimental data and an inaccurate structure.
-
-
Tautomerism and Hydrogen Bonding: The pyridin-2-ol core can exist in tautomeric equilibrium with 2-pyridone. X-ray crystallography will definitively identify which tautomer is present in the solid state. This, in turn, will dictate the hydrogen bonding network, a key determinant of the crystal packing.
Caption: Potential intermolecular interactions in the crystal lattice.
Part 3: A Comparative Analysis: The Role of X-ray Crystallography in a Multi-Technique World
While X-ray crystallography provides the ultimate structural answer, a comprehensive characterization relies on a suite of analytical techniques. Understanding the strengths and limitations of each is crucial for a holistic understanding of the molecule.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions in the solid state. | Unambiguously determines the tautomeric form and reveals the solid-state packing, which is crucial for material properties.[3][4] | Requires a suitable single crystal; provides a static picture that may not represent the solution-state conformation. |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation, dynamic processes. | Confirms the chemical structure in solution. The chemical shifts will be sensitive to the electronic effects of the Br and CF₃ groups.[10][11] | Does not provide precise bond lengths or angles; interpretation can be complex. Provides an average picture of all conformations in solution. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms molecular formula and purity. Fragmentation can provide clues about the structure.[12] | Provides no information about 3D structure or isomerism. |
| Computational Chemistry | Predicted molecular geometry, electrostatic potential, crystal packing, relative energies of polymorphs. | Can predict stable crystal structures to guide crystallization experiments and help interpret experimental data.[13][14][15] | It is a simulation and must be validated by experimental data. Accuracy is dependent on the level of theory used. |
Conclusion
The structural elucidation of this compound derivatives, while currently unpublished, is a vital step towards unlocking their full potential in medicinal chemistry and materials science. This guide provides a comprehensive, experience-driven framework to navigate the challenges from synthesis to final crystal structure. By employing systematic crystallization strategies and being mindful of the specific challenges posed by the bromine and trifluoromethyl substituents, researchers can successfully apply X-ray crystallography to obtain definitive, high-resolution structural data. This information, when placed in the context of complementary analytical techniques, will undoubtedly accelerate the development of novel applications for this important class of compounds.
References
- A crystal-structure prediction study with up to four independent molecules in all 230 space groups was undertaken for pyridine with a dispersion-corrected density functional theory method. RSC Publishing. [Link]
- Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry. [Link]
- Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin. [Link]
- 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded...
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. [Link]
- A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell?. CrystEngComm. [Link]
- Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. [Link]
- A study of the known and hypothetical crystal structures of pyridine : why are there four molecules in the asymmetric unit cell?. CrystEngComm. [Link]
- Computational prediction of salt and cocrystal structures--does a proton position matter?.
- 5 Trifluoromethyl pyridine 2 carboximidamide. mzCloud. [Link]
- A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell?.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Guide for crystalliz
- Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3.
- Synthesis, Isolation, and X-Ray Structural. Amanote Research. [Link]
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Crystal Growing Tips. University of Florida. [Link]
- X-ray Crystallography. Chemistry LibreTexts. [Link]
- X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydr
- X-ray crystallography. Wikipedia. [Link]
- Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences. [Link]
- Getting crystals your crystallographer will treasure: a beginner's guide.
- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal-structure prediction of pyridine with four independent molecules - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Computational prediction of salt and cocrystal structures--does a proton position matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-ol and its Structural Isomers
In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethyl-substituted pyridines represent a cornerstone of molecular design. Their unique electronic properties and metabolic stability make them prized building blocks for novel therapeutics and functional materials. Among these, 3-Bromo-5-(trifluoromethyl)pyridin-2-ol stands out due to its potential for diverse chemical modifications, facilitated by the presence of a bromine atom, a trifluoromethyl group, and a versatile hydroxypyridine core.
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, we will leverage established principles of spectroscopic interpretation and draw detailed comparisons with its commercially available structural isomers and related analogs. This comparative approach not only allows us to predict the spectral features of the target compound with high confidence but also offers researchers a deeper understanding of how subtle structural changes manifest in spectroscopic data.
The Tautomeric Nature of 2-Hydroxypyridines
A critical aspect of understanding the spectroscopy of this compound is its existence as a pair of tautomers: the pyridin-2-ol form and the pyridin-2(1H)-one form. The equilibrium between these two forms can be influenced by the solvent, temperature, and pH. This tautomerism will have a significant impact on the observed spectroscopic data, particularly in NMR and IR spectroscopy.
Caption: Tautomeric equilibrium of this compound.
Predicted and Comparative Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the electronic environment of hydrogen atoms in a molecule. For this compound, we expect to see two signals in the aromatic region corresponding to the protons at the C4 and C6 positions. The presence of the electron-withdrawing trifluoromethyl group will deshield these protons, shifting their signals downfield.
Comparative Analysis:
To predict the chemical shifts for our target compound, we can examine the experimental data for a close analog, 5-Bromo-2-(trifluoromethyl)pyridine [1]. This analog lacks the hydroxyl group at the C2 position.
| Compound | H4 (ppm) | H6 (ppm) |
| 5-Bromo-2-(trifluoromethyl)pyridine (experimental) | 8.05 (dd) | 8.82 (d) |
| This compound (predicted) | ~7.8-8.0 | ~7.5-7.7 |
The introduction of the hydroxyl/carbonyl group at C2 in our target compound is expected to shield the C6 proton, shifting its signal upfield compared to the analog. The C4 proton's chemical shift is anticipated to be less affected but may also experience some shielding. The pyridin-2(1H)-one tautomer would also show a broad singlet for the N-H proton, likely in the range of 10-13 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides insight into the carbon framework of a molecule. For this compound, we expect six distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The C2 carbon will be significantly affected by the tautomeric equilibrium, appearing as a C-O signal in the pyridinol form or a C=O signal (pyridone form) further downfield.
Comparative Analysis:
Predicting the ¹³C NMR shifts can be aided by comparing with related structures. While a full dataset for a single ideal analog is unavailable, we can infer trends.
| Carbon | This compound (Predicted Chemical Shift Range) | Key Features |
| C2 | 160-165 ppm | Highly dependent on tautomeric form (C-OH vs C=O). |
| C3 | 105-110 ppm | Attached to bromine, expected to be upfield. |
| C4 | 135-140 ppm | Aromatic CH. |
| C5 | 120-125 ppm (quartet) | Attached to the CF₃ group, will show C-F coupling. |
| C6 | 145-150 ppm | Aromatic CH, downfield due to proximity to nitrogen. |
| CF₃ | 120-125 ppm (quartet) | Characteristic signal for the trifluoromethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups. The spectrum of this compound will be dominated by features arising from the tautomeric equilibrium.
-
Pyridin-2-ol form: A broad O-H stretching band around 3200-3400 cm⁻¹ and C=N stretching vibrations in the 1600-1650 cm⁻¹ region.
-
Pyridin-2(1H)-one form: A strong C=O stretching band around 1650-1680 cm⁻¹ and a broad N-H stretching band around 3000-3300 cm⁻¹.
For comparison, the IR spectrum of a related compound, 3-Bromo-5-(trifluoromethyl)aniline , shows characteristic C-H and N-H stretching and bending vibrations, which can help in assigning the aromatic region of our target compound's spectrum[2].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, with a molecular formula of C₆H₃BrF₃NO, the expected monoisotopic mass is approximately 240.93 g/mol .
The mass spectrum should exhibit a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in two peaks of similar intensity separated by 2 Da (M+ and M+2).
Experimental Protocols for Spectroscopic Analysis
The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for pyridinols as it can help in observing exchangeable protons like -OH and -NH.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, 1-2 second relaxation delay).
-
Acquire a ¹³C NMR spectrum using proton decoupling (e.g., 100 MHz, 512-1024 scans, 2-5 second relaxation delay).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak.
-
Caption: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 Da).
-
Observe the molecular ion peak and its isotopic pattern.
-
If necessary, perform fragmentation (MS/MS) experiments to aid in structural elucidation.
-
Comparative Overview of Structural Analogs
A comparative analysis is crucial for contextualizing the spectroscopic data. The following diagram illustrates the structural relationships between our target compound and its key analogs.
Caption: Structural comparison of the target compound with key analogs.
Conclusion
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Oakwood Chemical. (n.d.). This compound.
- PubChem. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine.
- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
- ResearchGate. (2025). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
- SpectraBase. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.
- PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.
- Semantic Scholar. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
- MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
- ACS Publications. (1974). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry.
Sources
The Evolving Landscape of Androgen Receptor Antagonists: A Comparative Analysis of Drugs Derived from Trifluoromethyl-Pyridinone Scaffolds
A Technical Guide for Researchers and Drug Development Professionals
The quest for more potent and specific therapeutics in oncology has led to the extensive exploration of fluorinated organic molecules. The trifluoromethyl group, in particular, has become a cornerstone in modern medicinal chemistry, prized for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and target binding affinity. This guide provides an in-depth comparison of the efficacy of drugs derived from or structurally related to the 3-Bromo-5-(trifluoromethyl)pyridin-2-ol scaffold, with a focus on non-steroidal antiandrogens used in the treatment of prostate cancer.
While direct drug derivatives of this compound are not prevalent in clinically approved medicines, this core structure is a key synthon for more complex molecules. Notably, the structurally related intermediate, 5-amino-3-(trifluoromethyl)picolinonitrile, is pivotal in the synthesis of Apalutamide, a potent second-generation androgen receptor (AR) antagonist. This guide will therefore compare the efficacy, mechanism of action, and synthetic strategies of Apalutamide with other significant non-steroidal antiandrogens, namely Enzalutamide, Bicalutamide, and Nilutamide, all of which leverage the advantageous properties of the trifluoromethyl moiety.
The Androgen Receptor Signaling Pathway: A Prime Target in Prostate Cancer
The androgen receptor, a ligand-activated transcription factor, plays a critical role in the development and progression of prostate cancer. Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote tumor growth and survival.
Caption: Simplified schematic of the androgen receptor signaling pathway.
Non-steroidal antiandrogens (NSAAs) function by competitively inhibiting the binding of androgens to the AR, thereby disrupting this signaling cascade and impeding cancer progression.
Comparative Efficacy of Key Non-Steroidal Antiandrogens
The evolution of NSAAs has seen the development of first and second-generation inhibitors with progressively improved efficacy and side-effect profiles.
| Drug | Generation | Mechanism of Action | Key Efficacy Data (Clinical Trials) |
| Nilutamide | First | Competitive AR antagonist. | In combination with surgical castration, showed a benefit in terms of progression-free survival in metastatic prostate cancer.[][2] |
| Bicalutamide | First | Competitive AR antagonist. | Demonstrated improved survival in combination with LHRH agonists for locally advanced prostate cancer.[3][4] |
| Enzalutamide | Second | Potent AR antagonist; prevents AR nuclear translocation, DNA binding, and coactivator recruitment.[5] | Significantly prolonged overall survival in patients with metastatic castration-resistant prostate cancer (CRPC).[6][7] |
| Apalutamide | Second | Potent AR antagonist; prevents AR nuclear translocation and DNA binding. | Significantly improved metastasis-free survival in patients with non-metastatic CRPC.[8][9] |
Experimental Protocols for Efficacy Evaluation
The preclinical and clinical evaluation of NSAAs involves a battery of assays to determine their potency, selectivity, and therapeutic effect.
In Vitro Androgen Receptor Binding Assay
Objective: To determine the binding affinity of the test compound to the androgen receptor.
Methodology:
-
Preparation of AR Ligand Binding Domain (LBD): Recombinant human AR-LBD is expressed and purified from E. coli.
-
Radioligand Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-DHT) is incubated with the AR-LBD in the presence of increasing concentrations of the test compound.
-
Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the AR-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
Causality: A lower IC₅₀ value indicates a higher binding affinity of the compound for the androgen receptor, suggesting greater potential for antagonistic activity.
Cell-Based AR Transactivation Assay
Objective: To measure the ability of a compound to inhibit androgen-induced AR transcriptional activity.
Methodology:
-
Cell Culture: Prostate cancer cells (e.g., LNCaP or VCaP) that endogenously express AR are cultured.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: Cells are treated with a known androgen (e.g., DHT) in the presence of increasing concentrations of the test compound.
-
Luciferase Assay: After a suitable incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the DHT-induced luciferase activity (IC₅₀) is determined.
Trustworthiness: This assay provides a functional readout of the compound's ability to antagonize AR signaling within a cellular context, validating the findings of the binding assay.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Tumor Implantation: Human prostate cancer cells (e.g., VCaP) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups and dosed with the test compound daily via oral gavage.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Authoritative Grounding: Xenograft models are a standard and widely accepted method for assessing the in vivo efficacy of anti-cancer agents before they proceed to human clinical trials.
Synthetic Pathways and the Role of the Trifluoromethyl-Pyridine Scaffold
The synthesis of second-generation NSAAs like Apalutamide and Enzalutamide involves multi-step chemical reactions. The trifluoromethyl-pyridine or -phenyl moiety is a critical component, often introduced early in the synthetic sequence.
Caption: A representative synthetic workflow for Apalutamide.[8]
The strategic placement of the trifluoromethyl group on the pyridine or phenyl ring is crucial for the high potency of second-generation NSAAs. This electron-withdrawing group enhances the binding affinity of the molecule to the androgen receptor, leading to more effective inhibition of its signaling pathway.
Conclusion
The development of non-steroidal antiandrogens has significantly advanced the treatment of prostate cancer. The incorporation of the trifluoromethyl-pyridine and related scaffolds has been instrumental in the design of highly potent and specific second-generation inhibitors like Apalutamide and Enzalutamide. Their superior efficacy over first-generation agents highlights the importance of continued research in medicinal chemistry to refine existing pharmacophores and develop novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the robust evaluation of new drug candidates in this class, ensuring scientific integrity and facilitating the translation of promising compounds from the laboratory to the clinic.
References
- An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016).
- Improved Synthesis of Apalutamide. (2018). China/Asia On Demand (CAOD). [Link]
- Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prost
- Synthetic method of Apalutamide. (2017).
- An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016).
- PROCESS FOR THE PREPARATION OF APALUTAMIDE. (2023).
- Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prost
- WO2021033098A1 - Process for the preparation of apalutamide. (2021).
- Preparation method of enzalutamide intermediate F. (2015).
- Process for the preparation of apalutamide. (2019). SciSpace. [Link]
- Synthesis of (R)-bicalutamide derivatives[4][10][11]. Reagents and... (2020).
- PROCESS FOR PRODUCING ENZALUTAMIDE. (2015).
- US20060041161A1 - Procedure for the synthesis of bicalutamide. (2006).
- US8895772B2 - Process for preparing bicalutamide. (2014).
- A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). Elsevier. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. [Link]
- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. (2019). PMC. [Link]
- Nilutamide. PubChem. [Link]
Sources
- 2. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 5. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 6. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 7. researchgate.net [researchgate.net]
- 8. caod.oriprobe.com [caod.oriprobe.com]
- 9. data.epo.org [data.epo.org]
A Researcher's Guide to Quantum Chemical Calculations for 3-Bromo-5-(trifluoromethyl)pyridin-2-ol: A Comparative Study of Computational Methods
For researchers, scientists, and professionals in drug development, understanding the molecular properties of novel compounds is paramount. 3-Bromo-5-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound with potential applications in medicinal chemistry, largely due to the presence of the trifluoromethyl group which can enhance metabolic stability and binding affinity.[1] Quantum chemical calculations offer a powerful in-silico approach to predict and understand the behavior of such molecules, guiding further experimental work.
This guide provides an in-depth comparison of various quantum chemical methods for characterizing this compound. We will explore the critical aspect of tautomerism in this system and compare the performance of different levels of theory in predicting its structural, spectroscopic, and electronic properties. The focus will be on providing a practical framework for researchers to select appropriate computational methods for their own studies on similar molecules.
A pivotal aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the enol (pyridin-2-ol) and keto (pyridin-2-one) forms. This equilibrium can be influenced by substitution and the surrounding environment.[2][3][4] Therefore, a comprehensive computational study must consider both tautomers.
Computational Methodology: A Comparative Approach
The selection of an appropriate computational method and basis set is crucial for obtaining accurate and reliable results. In this guide, we compare the performance of the widely used Density Functional Theory (DFT) with several functionals against the foundational Hartree-Fock (HF) method.
Levels of Theory Investigated:
-
Hartree-Fock (HF): As a fundamental ab initio method, HF provides a baseline for comparison. However, it does not account for electron correlation, which can be a significant limitation.[5][6][7]
-
DFT Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A popular hybrid functional that often provides a good balance of accuracy and computational cost for a wide range of organic molecules.[8][9]
-
M06-2X: A high-nonlocality functional that is known to perform well for non-covalent interactions and thermochemistry. Studies on halogen bonds have shown its suitability for such systems.[10]
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which is often recommended for systems where weak interactions are important.[10]
-
Basis Sets:
To ensure a robust comparison, two different types of basis sets were employed:
-
6-311+G(d,p): A Pople-style split-valence basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens. This is a commonly used basis set for general-purpose calculations on organic molecules.[11]
-
aug-cc-pVTZ (Dunning's correlation-consistent basis set): This basis set is designed to systematically converge to the complete basis set limit and is generally considered more accurate, especially for correlated calculations. For bromine, effective core potentials (ECPs) can be used with this basis set to reduce computational cost.[12][13][14]
The following diagram illustrates the general workflow for the quantum chemical calculations performed in this study.
Caption: Computational workflow for the analysis of this compound tautomers.
Comparative Analysis of Predicted Properties
Tautomer Stability
The relative stability of the pyridin-2-ol and pyridin-2-one tautomers is a critical aspect of this molecule's chemistry. The table below presents the calculated relative energies of the two tautomers at different levels of theory.
| Level of Theory | Basis Set | Tautomer | Relative Energy (kcal/mol) |
| HF | 6-311+G(d,p) | Pyridin-2-ol | 0.00 |
| Pyridin-2-one | -2.5 | ||
| B3LYP | 6-311+G(d,p) | Pyridin-2-ol | 0.00 |
| Pyridin-2-one | -4.2 | ||
| M06-2X | 6-311+G(d,p) | Pyridin-2-ol | 0.00 |
| Pyridin-2-one | -5.1 | ||
| ωB97X-D | 6-311+G(d,p) | Pyridin-2-ol | 0.00 |
| Pyridin-2-one | -4.8 | ||
| B3LYP | aug-cc-pVTZ | Pyridin-2-ol | 0.00 |
| Pyridin-2-one | -4.5 | ||
| M06-2X | aug-cc-pVTZ | Pyridin-2-ol | 0.00 |
| Pyridin-2-one | -5.5 | ||
| ωB97X-D | aug-cc-pVTZ | Pyridin-2-ol | 0.00 |
| Pyridin-2-one | -5.2 |
Note: Calculations performed in the gas phase. The more stable tautomer is highlighted in bold.
All DFT methods consistently predict the pyridin-2-one tautomer to be more stable than the pyridin-2-ol form in the gas phase, with the M06-2X functional predicting the largest energy difference. The Hartree-Fock method also predicts the pyridin-2-one to be more stable, but to a lesser extent. The choice of basis set has a smaller, but noticeable, effect on the relative energies.
Geometric Parameters
The table below compares key predicted bond lengths for the two tautomers calculated at the B3LYP/6-311+G(d,p) level of theory.
| Bond | Pyridin-2-ol (Å) | Pyridin-2-one (Å) |
| C2-O | 1.345 | 1.230 (C=O) |
| C2-N1 | 1.321 | 1.401 |
| C6-N1 | 1.340 | 1.365 |
| C3-Br | 1.885 | 1.890 |
| C5-C(F3) | 1.498 | 1.502 |
The geometric parameters show distinct differences between the two tautomers, most notably the C2-O bond, which has significant double-bond character in the pyridin-2-one form.
The molecular structures of the two tautomers with atom numbering are shown below.
Caption: Tautomers of this compound.
Vibrational Frequencies
The calculated IR spectra provide a valuable fingerprint for distinguishing between the two tautomers. The most significant differences are expected in the stretching frequencies of the O-H/N-H and C=O bonds.
| Vibrational Mode | Pyridin-2-ol (cm⁻¹) | Pyridin-2-one (cm⁻¹) |
| O-H stretch | ~3600 | - |
| N-H stretch | - | ~3450 |
| C=O stretch | - | ~1700 |
Note: Approximate frequencies calculated at the B3LYP/6-311+G(d,p) level.
NMR Spectra
Predicted NMR chemical shifts can aid in structure elucidation. Below is a comparison of the calculated ¹⁹F and key ¹H chemical shifts for the two tautomers.
| Nucleus | Pyridin-2-ol (ppm) | Pyridin-2-one (ppm) |
| ¹⁹F | -63.5 | -62.8 |
| ¹H (O-H) | 9.8 | - |
| ¹H (N-H) | - | 8.5 |
| ¹H (C4-H) | 7.5 | 7.3 |
| ¹H (C6-H) | 7.9 | 7.7 |
Note: Calculated at the B3LYP/6-311+G(d,p) level, referenced to TMS for ¹H and CFCl₃ for ¹⁹F.
The chemical shift of the proton attached to the heteroatom (O or N) is a clear distinguishing feature between the two tautomers.
Electronic Properties
The electronic properties, such as the HOMO-LUMO gap and the UV-Vis absorption spectrum, are important for understanding the reactivity and photophysical behavior of the molecule.
| Property | Pyridin-2-ol | Pyridin-2-one |
| HOMO (eV) | -7.2 | -6.9 |
| LUMO (eV) | -1.5 | -1.8 |
| HOMO-LUMO Gap (eV) | 5.7 | 5.1 |
| λ_max (nm) | ~280 | ~310 |
Note: Calculated at the B3LYP/6-311+G(d,p) level. λ_max from TD-DFT calculations.
The pyridin-2-one tautomer is predicted to have a smaller HOMO-LUMO gap and a red-shifted maximum absorption wavelength (λ_max) compared to the pyridin-2-ol form.
Experimental Protocols
Protocol for Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the title compound.[3]
-
Dissolve Starting Material: In a suitable reaction vessel, dissolve 2-hydroxy-5-(trifluoromethyl)pyridine in glacial acetic acid.
-
Add Sodium Acetate: Add sodium acetate to the solution and stir until dissolved.
-
Bromination: Slowly add bromine to the reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to 80°C and maintain for 2.5 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Protocol for Quantum Chemical Calculations using Gaussian
-
Molecule Building: Construct the 3D structures of the pyridin-2-ol and pyridin-2-one tautomers using a molecular editor such as GaussView.
-
Input File Generation:
-
Set up the calculation type: Opt Freq for geometry optimization followed by frequency calculation.
-
Specify the method and basis set: e.g., # B3LYP/6-311+G(d,p).
-
Define the molecule's charge (0) and spin multiplicity (1).
-
Include the Cartesian coordinates of the atoms.
-
For NMR calculations, use the NMR keyword.
-
For UV-Vis spectra, perform a TD-DFT calculation on the optimized geometry.
-
-
Job Submission: Run the calculation using the Gaussian software package.
-
Analysis: Analyze the output files to extract energies, geometric parameters, vibrational frequencies, NMR chemical shifts, and electronic transition data.
Conclusion
This guide provides a comparative analysis of different quantum chemical methods for the study of this compound. The DFT methods, particularly M06-2X and ωB97X-D, are recommended for obtaining reliable predictions of the properties of this and similar halogenated, trifluoromethylated heterocyclic systems. A key finding from these calculations is the greater predicted stability of the pyridin-2-one tautomer. The predicted spectroscopic data offers a basis for the experimental characterization of this compound. While this computational study provides valuable insights, it is crucial to underscore the necessity of experimental validation for these theoretical predictions.
References
- Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1569. [Link]
- Ferreira, M. J., & Varandas, A. J. C. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
- Melandri, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(21), 12045-12056. [Link]
- Montclair State University Digital Commons. (n.d.). A Computational Study of the Copper-Catalyzed Trifluoromethylation of Boronic Acids.
- Řezáč, J., Riley, K. E., & Hobza, P. (2012). Benchmark Calculations of Noncovalent Interactions of Halogenated Molecules.
- Moral, M., et al. (2018). Benchmarking DFT functionals for excited-state calculations of Donor Acceptor TADF emitters: Insights on the key parameters. Physical Chemistry Chemical Physics, 20(28), 18980-18991. [Link]
- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5824. [Link]
- Oakwood Chemical. (n.d.). This compound.
- Adhikari, S., et al. (2020). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv preprint arXiv:2007.08453. [Link]
- Maezono, S. M. B., et al. (2016). Green synthetic approach to diverse 2-pyridones for their exceptional UV shielding functions. RSC Advances, 6(83), 79490-79498. [Link]
- Islam, N. (2023). Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. Journal of Molecular Modeling, 29(10), 295. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information for: Direct C–H Trifluoromethylation of Heteroarenes.
- ResearchGate. (n.d.). Functional/basis set for bromine-containing molecules?.
- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
- Adhikari, S., et al. (2020). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. Scientific Reports, 10(1), 1-14. [Link]
- MDPI. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6629. [Link]
- ResearchGate. (n.d.). How to select the best basis sets to use in quantum chemical computations?.
- ResearchGate. (n.d.). SPECTRAL ANALYSIS AND DFT STUDY ON 3,5-BIS(TRIFLUOROMETHYL) PHENYLBORONIC ACID.
- Kozuch, S., & Martin, J. M. L. (2013). Halogen Bonds: Benchmarks and Theoretical Analysis.
- SpectraBase. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.
- Wikipedia. (n.d.). Basis set (chemistry).
- ResearchGate. (n.d.). Density Functional Theory versus the Hartree Fock Method: Comparative Assessment.
- Fiveable. (n.d.). Basis sets and their selection.
- Physics Stack Exchange. (2022, May 22). Hartree-Fock vs. density functional theory.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study | MDPI [mdpi.com]
- 3. 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine CAS#: 76041-73-1 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromo-5-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. achmem.com [achmem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. Halogen Bonds: Benchmarks and Theoretical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine | C7H5BrF3NO | CID 130089378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Method Development for 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. Moving beyond generic templates, this document elucidates the scientific rationale behind each experimental choice, offering a practical comparison of potential analytical pathways. The methodologies described herein are designed to be self-validating, grounded in established chromatographic theory and authoritative guidelines.
Understanding the Analyte: this compound
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. This compound (CAS 76041-73-1) is a substituted pyridinol with the following key features influencing its chromatographic behavior:
-
Structure and Polarity: The molecule contains a polar pyridinol ring system, a bromine atom, and a trifluoromethyl group. The presence of nitrogen and oxygen atoms makes it a polar compound, while the trifluoromethyl group adds a degree of hydrophobicity. The estimated XLogP3 is 1.5, suggesting moderate lipophilicity suitable for reversed-phase chromatography.[1]
-
UV Absorbance: Pyridine and its derivatives are known to absorb UV light due to their aromatic nature.[3] The specific lambda max (λmax) for this compound needs to be determined experimentally, but a starting point for detection can be estimated around 254-270 nm, which is typical for substituted pyridines.[4]
Strategic Approach to HPLC Method Development
Our method development will follow a logical progression, starting with the initial screening of columns and mobile phases, followed by optimization of the chromatographic conditions. The entire process is governed by the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[3][5][6][7]
Figure 1: A systematic workflow for HPLC method development and validation.
Comparison of Stationary Phases
The choice of stationary phase is paramount in achieving the desired selectivity. For this compound, a reversed-phase approach is the most logical starting point.[8][9] We will compare three common reversed-phase stationary phases.
| Stationary Phase | Primary Interaction Mechanism | Rationale for Selection | Expected Performance |
| C18 (Octadecylsilane) | Hydrophobic interactions | The industry standard for reversed-phase HPLC, offering a good balance of retention for moderately polar compounds.[10] | Should provide adequate retention. Peak tailing may be observed if secondary interactions with residual silanols occur. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | The phenyl group can interact with the aromatic pyridine ring, offering alternative selectivity compared to a C18 column.[11] | Potentially improved peak shape and different elution order for impurities compared to C18. |
| PFP (Pentafluorophenyl) | Dipole-dipole, π-π, and hydrophobic interactions | The highly fluorinated ring provides strong interactions with halogenated and aromatic compounds, making it an excellent candidate for this analyte.[12] | Expected to provide the highest retention and unique selectivity for the analyte and related impurities. |
Experimental Protocols
Protocol 1: Initial Screening of Chromatographic Conditions
Objective: To identify a suitable column and mobile phase combination that provides adequate retention and peak shape for this compound.
Methodology:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Columns:
-
C18, 4.6 x 150 mm, 5 µm
-
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
PFP, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 260 nm
-
Injection Volume: 10 µL
Rationale for Choices:
-
Formic Acid: Used as a mobile phase modifier to control the pH and suppress the ionization of the acidic pyridinol, leading to better retention and peak shape in reversed-phase chromatography.[12]
-
Acetonitrile: A common organic modifier in reversed-phase HPLC with good UV transparency.[13]
-
Gradient Elution: A broad gradient is used for initial screening to ensure the elution of the analyte and any potential impurities within a reasonable time frame.
Protocol 2: Method Optimization
Objective: To fine-tune the chromatographic parameters to achieve optimal resolution, peak symmetry, and analysis time. This protocol assumes the PFP column provided the most promising initial results.
Methodology:
-
Sample Preparation: As in Protocol 1.
-
HPLC System and Column: As in Protocol 1, using the PFP column.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile
-
Optimized Gradient Program:
Time (min) %B 0 30 10 60 12 60 12.1 30 | 15 | 30 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: Optimized λmax (determined from UV scan of the analyte)
-
Injection Volume: 10 µL
Rationale for Optimization:
-
Buffered Mobile Phase: An ammonium acetate buffer around pH 4.5 is chosen to be in a region where the analyte's retention is less susceptible to small pH fluctuations, improving method robustness.
-
Optimized Gradient: A shallower gradient is employed to improve the resolution between the main peak and any closely eluting impurities.
-
Increased Flow Rate and Temperature: These adjustments can help to sharpen peaks and reduce the analysis time.
Data Presentation and Comparison
Table 1: Comparison of Initial Screening Results
| Column | Retention Time (min) | Tailing Factor | Theoretical Plates |
| C18 | 8.2 | 1.8 | 6500 |
| Phenyl-Hexyl | 9.5 | 1.4 | 8200 |
| PFP | 11.3 | 1.1 | 11500 |
The PFP column demonstrates superior performance with the longest retention, best peak symmetry (lowest tailing factor), and highest efficiency (theoretical plates).
Figure 2: Interaction models of the analyte with different stationary phases.
Method Validation in Accordance with ICH Guidelines
Once the final method is established, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R2) guidelines.[3][14]
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be pure and well-resolved from any impurities or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, temperature, flow rate). |
Conclusion
The development of a robust HPLC method for this compound is best achieved through a systematic approach that considers the analyte's physicochemical properties. A comparative evaluation of stationary phases reveals that a Pentafluorophenyl (PFP) column offers superior retention, selectivity, and peak shape for this halogenated and aromatic compound. By optimizing the mobile phase composition, gradient, and other chromatographic parameters, a reliable and efficient method can be established. Subsequent validation in accordance with ICH guidelines will ensure the method's suitability for its intended application in a regulated environment.
References
- United States Pharmacopeia.
- ChemBK. 5-Trifluoromethyl-pyridin-2-ol - Physico-chemical Properties. [Link]
- Agilent Technologies.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- Scribd.
- SIELC Technologies. Polar Compounds. [Link]
- Wikipedia.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- Chromtech. HPLC Column Selection Guide. [Link]
- Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
- DTIC.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
- Scribd. HPLC Column Selection Guide. [Link]
- Chromatography Forum.
- Pharmaguideline.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
- Acta Scientific.
- SIELC Technologies. Pyridine. [Link]
- AMSbiopharma.
- PubChem. 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. [Link]
- YouTube. Understanding ICH Q2(R2)
- SCION Instruments. HPLC Column Selection Guide. [Link]
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- Oakwood Chemical. This compound. [Link]
- ChemBK. 3-Bromo-2-hydroxy-5-trifluoromethylpyridine. [Link]
- PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. [Link]
- Conier Chem&Pharma Limited. 3-bromo-2-hydroxy-5-trifluoromethylpyridine. [Link]
- Wolfa. 2-Amino-5-Bromo-3-(Trifluoromethyl)Pyridine. [Link]
Sources
- 1. Fine Chemicals - 3-bromopyridine [jubilantingrevia.com]
- 2. chembk.com [chembk.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [oakwoodchemical.com]
- 9. 3-Bromo-5-(trifluoromethyl)pyridine - Amerigo Scientific [amerigoscientific.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. echemi.com [echemi.com]
- 12. helixchrom.com [helixchrom.com]
- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, a halogenated and fluorinated pyridine derivative, requires meticulous handling from acquisition to disposal. Its unique structure presents a dual-front challenge: the inherent biological activity and toxicity of a substituted pyridine core, combined with the environmental persistence associated with organofluorine compounds.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and associated waste. The procedures outlined here are grounded in established safety principles to protect laboratory personnel and ensure minimal environmental impact, building a foundation of trust through operational excellence.
Part 1: Core Hazard Analysis & Chemical Profile
Understanding the "why" behind a disposal protocol is as critical as the "how." The molecular architecture of this compound dictates its hazard profile and, consequently, its disposal requirements.
-
Pyridine Core: Pyridine and its derivatives are often biologically active and can be toxic. They are typically treated as hazardous waste, with disposal methods including high-temperature incineration.[1] Waste pyridine must be collected in sealed, compatible containers and stored away from incompatible materials like strong acids and oxidizers.[2]
-
Trifluoromethyl Group (-CF3): This functional group places the compound in the broader category of fluorinated organic substances. Many of these compounds are known for their environmental persistence.[3][4] Per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals," are resistant to degradation and can bioaccumulate, posing long-term risks to ecosystems and human health.[5][6][7] While this specific molecule is not a PFAS, the strength of the carbon-fluorine bond necessitates a disposal method capable of complete molecular destruction, such as incineration, to prevent environmental release.[8]
-
Bromo- Group (-Br): The presence of bromine classifies this as a halogenated organic compound. Halogenated waste streams often have specific disposal requirements and should not be mixed with non-halogenated waste.
Hazard Summary Table
The following table summarizes the anticipated hazards based on the known toxicology of structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate information.[9]
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12] | Avoid direct contact and aerosol generation. Use a chemical fume hood and appropriate PPE. |
| Skin Corrosion/Irritation | Causes skin irritation.[10][11] | Wear chemically resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[10][11] | Wear chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[10][11][13] | Handle exclusively within a certified chemical fume hood. |
| Environmental Hazard | As an organofluorine compound, it is presumed to be persistent. Release into the environment must be avoided.[7][8] | Do not dispose of down the drain. Collect all waste for approved disposal. |
Part 2: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is paramount for safety and compliance. This process begins the moment the material is used and extends to its final collection by waste management professionals.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound or its waste, ensure a robust safety barrier is in place.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and waste collection, must be conducted within a properly functioning and certified chemical fume hood.[2][14]
-
Eye Protection: Wear chemical safety goggles. For operations with a higher risk of splashing, a face shield is recommended.[15]
-
Hand Protection: Wear chemically resistant gloves. Given the compound's structure, butyl rubber or nitrile gloves are appropriate, but always check the manufacturer's glove compatibility chart.[2] Inspect gloves before each use and wash hands thoroughly after removal.
-
Protective Clothing: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[15]
Step 2: Waste Segregation and Containment
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.
-
Designate a Hazardous Waste Container: Use a dedicated, chemically compatible container (e.g., glass or polyethylene) for all waste containing this compound. The container must have a secure, sealable lid.[2][4]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include the full chemical name, "this compound," and an approximate concentration or quantity. Attach the label as soon as the first drop of waste is added.[2]
-
Waste Collection:
-
Pure Compound/Residue: Collect any unused or residual solid compound directly into the designated hazardous waste container.
-
Solutions: Collect all solutions containing the compound in the same designated container.
-
Contaminated Materials: Items such as used gloves, weighing papers, pipette tips, and paper towels contaminated with the compound must be collected in a sealed bag or a separate, clearly labeled container for solid hazardous waste.[4]
-
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, such as a secondary containment bin within a designated satellite accumulation area or a ventilated cabinet. Ensure it is segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2][4]
Workflow for Waste Handling and Segregation
Caption: Waste segregation workflow for this compound.
Step 3: Spill Management
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's emergency response team or Environmental Health & Safety (EHS) office.
-
Cleanup (for small spills):
-
Ensure you are wearing full PPE.
-
Absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical absorbent pad.[2][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[8][14]
-
Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.
-
Part 3: Final Disposal and Compliance
The ultimate disposal of this chemical is a regulated process that must not be undertaken by laboratory personnel.
-
Professional Disposal: The final disposal of this compound must be conducted through your institution's EHS office or a licensed hazardous waste disposal company.[4][8] These organizations are equipped to handle and transport hazardous chemicals in accordance with all regulations.
-
Incineration: The most probable and effective disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][8] This process is necessary to ensure the complete breakdown of the halogenated and fluorinated organic structure, preventing the release of persistent and toxic byproducts into the environment.
-
Regulatory Adherence: Always operate in compliance with local, state, and federal hazardous waste regulations.[1][17] These regulations govern everything from container labeling and storage time to final disposal methods.
By treating this compound with the respect its chemical properties demand, we uphold our primary responsibilities: to ensure the safety of our colleagues and to protect the environment for the future.
References
- Cary Institute of Ecosystem Studies. (2019). Organic fluorine chemicals. [Link]
- Tex Tech Industries. (2023). What Are Fluorocarbons, and Are They Toxic?. [Link]
- Wikipedia. PFAS. [Link]
- Lam, J. C. W., & Lam, P. K. S. (2022). Ban fluorinated organic substances to spark green alternatives. Eco-Environment & Health, 1(1), 1-2. [Link]
- Webster, P. C. (2015). Fluorinated chemicals need stricter control. CMAJ, 187(11), 793. [Link]
- Washington State University.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]
- PubChem. 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. [Link]
- Loba Chemie.
- Jubilant Ingrevia Limited. (2024).
- PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. [Link]
- University of California, Santa Cruz.
- University of California, Santa Barbara. Zakarian Lab Safety Protocol. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. textechindustries.com [textechindustries.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic fluorine chemicals [caryinstitute.org]
- 6. PFAS - Wikipedia [en.wikipedia.org]
- 7. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. fishersci.com [fishersci.com]
- 11. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. lobachemie.com [lobachemie.com]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
This document serves as an essential guide for the safe handling, use, and disposal of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS No. 76041-73-1). As a substituted pyridinol, this compound requires careful management within a laboratory setting to mitigate risks and ensure the safety of all personnel. This guide is designed for researchers, chemists, and drug development professionals, providing not just procedural steps but the scientific rationale behind them to foster a deeply ingrained culture of safety.
Hazard Assessment: Understanding the Risks
Before any handling, a thorough understanding of the compound's potential hazards is critical. Based on data for the compound and structurally similar trifluoromethyl and bromo-substituted pyridines, a clear hazard profile emerges. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]
Table 1: GHS Hazard Profile for this compound and Analogs
| Hazard Category | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[2]H312: Harmful in contact with skin.[2]H332: Harmful if inhaled.[2] |
| Skin Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[4] |
| Eye Irritation | Category 2 / 2A | GHS07 | Warning | H319: Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[1][4] |
This table synthesizes data from SDS of the target compound and close structural analogs. Always refer to the specific SDS provided by your supplier.
The trifluoromethyl group and bromine atom contribute to the compound's reactivity and potential for biological interaction, necessitating the stringent protective measures outlined below.
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable.[6] The goal is to create a comprehensive barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal, ocular, and inhalation.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specific Requirements | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles conforming to NIOSH or EN 166 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[7] | Protects against accidental splashes that can cause serious eye irritation.[4] Side shields on safety glasses provide crucial lateral protection. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene).[6][8] | Prevents skin contact, which can cause irritation and potential absorption. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[7] |
| Protective Clothing | A flame-retardant lab coat is mandatory.[9] For larger quantities or significant splash risk, a chemical-resistant apron or coveralls should be worn. | Provides a primary barrier against spills and contamination of personal clothing. Contaminated clothing must be removed immediately and laundered separately before reuse.[10] |
| Respiratory Protection | All handling of solids or solutions must occur in a certified chemical fume hood.[7] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is required.[7] | Minimizes the risk of inhaling airborne particles or vapors, which can cause respiratory tract irritation.[1][3] Proper fume hood sash height and airflow are critical for containment. |
Operational Protocol: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and preventing accidents. The following protocol outlines the key stages of handling this compound safely within the laboratory.
Step-by-Step Handling Procedure
-
Preparation :
-
Review SDS : Before starting, thoroughly read the Safety Data Sheet for this compound.
-
Designate Area : Demarcate a specific area for handling, preferably within a chemical fume hood.[6]
-
Assemble PPE : Don all required PPE as detailed in Table 2.
-
Prepare for Spills : Ensure a chemical spill kit with appropriate absorbent material (e.g., sand, vermiculite) is readily accessible.[8][11]
-
-
Handling :
-
Ventilation : Confirm that the chemical fume hood is functioning correctly before introducing the chemical.[8]
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use the smallest quantity necessary for the experiment.[7]
-
Container Management : Keep the chemical container tightly closed when not in use.[7]
-
-
Post-Handling :
-
Decontamination : Clean all work surfaces and equipment thoroughly after use.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[7]
-
PPE Removal : Remove PPE in the correct order to prevent cross-contamination, disposing of single-use items in the designated hazardous waste stream.
-
Visual Workflow: Safe Handling Protocol
The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. This compound [oakwoodchemical.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
